molecular formula C9H10N4 B1385690 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152841-31-0

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1385690
CAS No.: 1152841-31-0
M. Wt: 174.2 g/mol
InChI Key: CJIHPWPQPCVINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: Specific biological data and applications for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine are not currently widely published. The following description is based on its structural features and the known research applications of closely related analogues. This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a pyrazole and a pyridine ring, two privileged scaffolds commonly found in pharmacologically active molecules . The 4-aminopyrazole moiety is a versatile building block for further chemical functionalization, allowing researchers to create diverse compound libraries for biological screening . Compounds featuring pyrazole and pyridine heterocycles are frequently investigated for a wide spectrum of biomedical applications. Research on similar structures has demonstrated potential in developing tyrosine kinase inhibitors , as well as compounds with antibacterial, anticancer, and antioxidant properties . The molecular architecture of this amine makes it a valuable intermediate for synthesizing more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to mimic purine bases and exhibit various biological activities . This product is intended for research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the certificate of analysis for lot-specific data.

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIHPWPQPCVINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The specific mechanism of action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is not extensively documented in publicly available scientific literature. This guide, therefore, serves as a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals. By deconstructing the molecule into its core chemical scaffolds—a pyrazole ring and a pyridine moiety—we can infer plausible mechanisms of action based on the well-established biological activities of structurally related compounds. This document provides a roadmap for the systematic investigation of this molecule's therapeutic potential.

Part 1: Structural Scaffolds and Therapeutic Potential

This compound is a small molecule featuring a pyrazole ring substituted at the 1-position with a pyridin-4-ylmethyl group and at the 4-position with an amine group. The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide array of biological activities.[1][2][3] The pyridine ring is also a common feature in pharmacologically active compounds, often contributing to target binding and favorable pharmacokinetic properties.

The combination of these two moieties suggests that this compound could exhibit a range of biological effects. The pyrazole core is associated with activities such as anti-inflammatory, antimicrobial, anticancer, and neurological effects.[4][5][6] The pyridinyl group can influence solubility, cell permeability, and interactions with biological targets.

Part 2: Hypothesized Mechanisms of Action Based on the Pyrazole Scaffold

The broad therapeutic potential of pyrazole-containing compounds stems from their ability to interact with a variety of biological targets. Below, we explore several plausible mechanisms of action for this compound, grounded in the established pharmacology of the pyrazole scaffold.

Inhibition of Protein Kinases

A significant number of pyrazole derivatives have been developed as protein kinase inhibitors.[7] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring can act as a bioisostere for other aromatic systems, forming key interactions within the ATP-binding pocket of kinases.

  • Potential Kinase Targets: Based on existing research into pyrazole-based inhibitors, potential kinase targets for this compound could include:

    • Fms-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[8]

    • Rearranged during Transfection (RET) Kinase: RET is a proto-oncogene, and its inhibitors are used in the treatment of certain types of cancer.[9]

    • Casein Kinase 1δ/ε (CK1δ/ε): These kinases are implicated in neurodegenerative diseases and cancer.[7]

    • Cyclooxygenase (COX) Enzymes: While not kinases, COX-1 and COX-2 are key enzymes in the inflammatory pathway and are targeted by several pyrazole-containing anti-inflammatory drugs.[5]

A proposed, generalized signaling pathway for kinase inhibition is depicted below:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., FLT3, RET) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates to Nucleus and Activates Downstream_Effectors Downstream Effectors Our_Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Our_Compound->Receptor_Tyrosine_Kinase Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothesized Kinase Inhibition Pathway.

Modulation of Inflammatory Pathways

The pyrazole scaffold is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

  • Potential for Anti-inflammatory Activity: this compound could potentially inhibit COX-1 and/or COX-2, leading to a reduction in inflammation. Additionally, some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5]

Interactions with Other Biological Targets

The versatility of the pyrazole ring allows it to interact with a diverse range of other biological targets, suggesting additional potential mechanisms of action:

  • Antimicrobial Activity: Many pyrazole derivatives exhibit antibacterial and antifungal properties.[1][10] The mechanism can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

  • Anticancer Activity beyond Kinase Inhibition: Some pyrazole-containing compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[11]

  • Antioxidant Activity: Certain pyrazole derivatives have demonstrated the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.[12]

Part 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-step experimental approach is recommended.

G Start Start: Compound Synthesis and Characterization In_Silico In Silico Screening (Molecular Docking against known pyrazole targets) Start->In_Silico In_Vitro_Screening In Vitro Target Screening (e.g., Kinase Panel, COX Assay) In_Silico->In_Vitro_Screening Guide Target Selection Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Cytotoxicity, Cytokine Production) In_Vitro_Screening->Cell_Based_Assays Confirm Cellular Activity Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for phospho-proteins) Cell_Based_Assays->Downstream_Signaling Investigate Pathway Modulation SAR_Studies Structure-Activity Relationship (SAR) Studies Downstream_Signaling->SAR_Studies Identify Key Moieties In_Vivo_Models In Vivo Animal Models (if warranted by in vitro data) SAR_Studies->In_Vivo_Models Optimize Lead Compound End Elucidation of Mechanism of Action In_Vivo_Models->End

Sources

Unveiling the Therapeutic Potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Pyrazole and Pyridine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This technical guide delves into the biological potential of a novel chemical entity, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine . This molecule represents a thoughtful amalgamation of two pharmacologically significant heterocycles: the pyrazole and the pyridine ring systems. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Concurrently, the pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals, contributing to favorable pharmacokinetic profiles and target engagement.

The absence of extensive published data on this specific molecule necessitates a predictive and inferential approach, grounded in the established biological activities of its constituent fragments. This guide will, therefore, extrapolate the potential therapeutic applications of this compound based on the rich pharmacology of 4-aminopyrazole and N-(pyridin-4-ylmethyl)pyrazole analogs. We will explore its plausible synthesis, potential molecular targets, and the requisite experimental workflows for its comprehensive biological characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing hybrid molecule.

Rationale for Investigation: Potential Biological Activities

The chemical architecture of this compound suggests a high probability of interaction with several key biological targets implicated in a range of pathologies. The 4-aminopyrazole core, in particular, is a recognized scaffold for the development of potent kinase inhibitors.[2]

Kinase Inhibition: A Primary Therapeutic Hypothesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[3] The 4-aminopyrazole moiety has been successfully employed in the design of inhibitors for several important kinase families.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical mediator of immune responses and cell growth.[4] Aberrant JAK signaling is implicated in autoimmune diseases and various cancers.[5][6] Several 4-aminopyrazole derivatives have demonstrated potent inhibitory activity against JAKs, particularly JAK2 and JAK3.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies.[7] The pyrazole scaffold has been incorporated into numerous VEGFR-2 inhibitors, highlighting its utility in targeting this critical pathway in tumor progression.[7][8]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling cascade is a central regulator of inflammatory responses.[9][10] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases. Pyrazole-based compounds have been reported as potent p38 MAPK inhibitors.[11][12]

Anti-inflammatory and Anticancer Potential

Given the potential for kinase inhibition, it is plausible that this compound will exhibit significant anti-inflammatory and anticancer activities. By modulating the activity of key kinases in inflammatory and oncogenic signaling pathways, this compound could offer a dual therapeutic benefit.

Synthesis and Characterization

A plausible synthetic route to this compound involves a two-step sequence starting from 4-nitro-1H-pyrazole.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Nitro-1H-pyrazole B 1-(pyridin-4-ylmethyl)-4-nitro-1H-pyrazole A->B N-alkylation C This compound B->C Nitro group reduction R1 4-(Chloromethyl)pyridine hydrochloride, Base (e.g., K2CO3), Solvent (e.g., DMF) R1->A R2 Reducing agent (e.g., H2, Pd/C or SnCl2) R2->B Kinase_Signaling_Pathways cluster_0 JAK/STAT Pathway cluster_1 VEGFR-2 Signaling Pathway cluster_2 p38 MAPK Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus_JAK Nucleus STAT->Nucleus_JAK Dimerization & Translocation Gene_Expression_JAK Gene Expression (Proliferation, Inflammation) Nucleus_JAK->Gene_Expression_JAK Compound_JAK 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Compound_JAK->JAK VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) VEGFR2->Downstream Autophosphorylation & Activation Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Compound_VEGF 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Compound_VEGF->VEGFR2 Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Transcription_Factors Transcription Factors p38->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Compound_p38 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Compound_p38->p38

Sources

An In-Depth Technical Guide to the Kinase Inhibitor Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole-Pyridine Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for potent and selective kinase inhibitors.[3] When combined with a pyridine moiety, as in the case of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, the resulting scaffold presents a compelling starting point for the development of novel kinase inhibitors. This guide provides a comprehensive overview of the methodologies used to characterize the kinase inhibitor profile of such a compound, using this compound as a representative example. While specific data for this exact molecule is not publicly available, this document will outline a plausible kinase inhibitor profile based on the known activities of structurally related pyrazole and pyridine-containing compounds.[4][5][6][7]

Deconstructing the Molecule: A Rationale for Kinase Targeting

The structure of this compound suggests a high likelihood of interaction with the ATP-binding pocket of various kinases. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The pyridinylmethyl group can extend into the solvent-exposed region or a hydrophobic pocket, contributing to both potency and selectivity. The 4-amino group on the pyrazole ring provides an additional point for hydrogen bonding interactions. Based on the documented activity of similar pyrazolopyridine and related heterocyclic compounds, potential kinase targets for this molecule could include members of the MAPK pathway such as ERK, or other kinases implicated in cancer and inflammatory diseases like TBK1, FLT3, or CDKs.[4][5][6]

Workflow for Kinase Inhibitor Profiling

A systematic approach is essential to fully characterize the kinase inhibitor profile of a novel compound. The following workflow outlines the key experimental stages, from initial screening to in-depth cellular characterization.

G cluster_0 Biochemical Profiling cluster_1 Cellular Characterization cluster_2 Selectivity & Off-Target Analysis A Initial High-Throughput Screening (Large Kinase Panel) B IC50 Determination for 'Hits' A->B C Mechanism of Inhibition Studies (e.g., Ki determination) B->C D Cellular Target Engagement Assay (e.g., NanoBRET) C->D Transition to Cellular Models E Phosphorylation of Downstream Substrates (Western Blot, ELISA) D->E F Cell Proliferation/Viability Assays E->F G Broad Kinome Profiling (e.g., KinomeScan™) F->G Assess Selectivity H Identification of Off-Target Kinases G->H

Figure 1: Experimental workflow for kinase inhibitor profiling.

Hypothetical Kinase Inhibitor Profile of this compound

Based on the analysis of structurally related compounds, a plausible kinase inhibitor profile for this compound would likely show activity against kinases involved in cell signaling pathways frequently dysregulated in cancer. For the purpose of this technical guide, we will hypothesize that this compound is a potent inhibitor of TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in innate immunity and oncogenesis.[4]

Quantitative Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound against a panel of selected kinases, with a known non-selective inhibitor, Staurosporine, as a positive control.[8]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
TBK1 15 7.1
IKKε150160
ERK1>10,00025
JNK1>10,00018
FLT35,00012
CDK4>10,00030

This data is representative and for illustrative purposes only.

Detailed Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of an inhibitor against a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[8][9]

Materials:

  • Kinase of interest (e.g., recombinant human TBK1)

  • Kinase substrate peptide (specific for the kinase)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (ELISA-based)

This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.[1][10]

Materials:

  • Cell line expressing the target kinase (e.g., THP-1 cells for TBK1)

  • This compound

  • Stimulant for the signaling pathway (e.g., LPS for TLR4/TBK1 pathway)

  • Cell lysis buffer

  • ELISA-based assay kit with a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence.

Protocol:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with the appropriate agonist for a predetermined amount of time to activate the target kinase.

  • Cell Lysis:

    • Wash the cells with cold PBS and then add cell lysis buffer to each well.

    • Incubate on ice to ensure complete lysis.

  • ELISA Procedure:

    • Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody.

    • Incubate to allow the substrate protein to bind.

    • Wash the plate to remove unbound proteins.

    • Add the phospho-specific detection antibody and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate to generate a colorimetric or fluorescent signal.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Normalize the signal for the phosphorylated substrate to the total amount of substrate.

    • Determine the IC50 of the inhibitor in the cellular context.

Mechanism of Action: Targeting the TBK1 Signaling Pathway

TBK1 is a key kinase in the signaling pathways downstream of pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the production of type I interferons.[4] Inhibition of TBK1 by this compound would be expected to block the phosphorylation of downstream substrates like IRF3, thereby preventing its dimerization, nuclear translocation, and subsequent activation of interferon-stimulated genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 TRIF TRIF TLR4->TRIF LPS LPS LPS->TLR4 MyD88 MyD88 TBK1 TBK1 TRIF->TBK1 IKKe IKKε TRIF->IKKe IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe->IRF3 phosphorylates pIRF3 p-IRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerization Inhibitor 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Inhibitor->TBK1 ISRE ISRE IRF3_dimer->ISRE binds to IFN Type I Interferons ISRE->IFN transcription

Figure 2: Simplified TBK1 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the kinase inhibitor profile of this compound. By employing a combination of biochemical and cell-based assays, a detailed understanding of the compound's potency, selectivity, and mechanism of action can be achieved. The hypothetical profile presented here, centered on the inhibition of TBK1, serves as an illustrative example of the insights that can be gained through such a systematic investigation. Further studies would be required to confirm the actual kinase targets of this compound and to evaluate its therapeutic potential in relevant disease models. The versatility of the pyrazole-pyridine scaffold suggests that derivatives of this compound could be optimized to target a wide range of kinases, highlighting the continued importance of this chemical class in modern drug discovery.

References

  • Cell-based test for kinase inhibitors - INiTS. (2020-11-26).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed. (2016-07-14).
  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed. (2022-02-11).
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: A Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine scaffold represents a synthetically tractable and promising core for the development of novel therapeutics, particularly in the realm of protein kinase inhibition. This guide provides a comprehensive technical framework for initiating and advancing a drug discovery program based on this scaffold. While direct, published structure-activity relationship (SAR) data for this specific molecule is nascent, this document leverages extensive data from structurally related pyrazole-based inhibitors to establish a robust, field-proven strategy for SAR exploration. We will dissect the core scaffold into its key pharmacophoric components, hypothesize its likely mechanism of action based on established kinase binding modes, and propose a detailed roadmap for systematic chemical modification. Furthermore, this guide includes validated, step-by-step protocols for the synthesis of the core scaffold and for its evaluation in a representative biochemical kinase assay, providing a self-contained starting point for research and development.

Introduction: The Pyrazole-Pyridine Motif in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic versatility make it an ideal anchor for designing targeted therapeutics. When coupled with a pyridine ring, the resulting motif is frequently employed in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2][3][4]

The specific scaffold, this compound, combines three critical structural features:

  • A Pyrazol-4-amine Core: This element is a bioisostere of other well-known "hinge-binding" motifs, such as the aminopyrimidine. The exocyclic amine at the C4 position is ideally positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II ATP-competitive inhibitors.

  • A Pyridin-4-ylmethyl Group: The pyridine ring often extends towards the solvent-exposed region of the ATP-binding pocket, offering a versatile vector for modification to enhance potency and tune physicochemical properties. The methylene linker provides crucial conformational flexibility, allowing the pyridine to adopt an optimal binding orientation.

  • Strategic Nitrogen Placement: The nitrogen atoms in both the pyrazole and pyridine rings act as hydrogen bond acceptors, further anchoring the molecule within the target's active site.

This guide serves as a Senior Application Scientist's perspective on initiating a discovery program around this promising, yet underexplored, scaffold. It outlines the causal logic behind experimental design, from chemical synthesis to biological evaluation, to empower researchers to efficiently unlock its therapeutic potential.

The Core Scaffold: Analysis and Hypothesized Biological Target

The logical starting point for any SAR campaign is to hypothesize a primary biological target class. Based on overwhelming precedent from compounds containing similar pyrazole-amine motifs, the most probable targets for this compound are protein kinases . Scaffolds such as pyrazolo[4,3-c]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazol-4-yl ureas have shown potent activity against a wide array of kinases, including ERK, BTK, IRAK4, and Aurora kinases.[2][5][6]

The foundational hypothesis is that the pyrazol-4-amine core will function as a hinge-binder. A generic binding mode is depicted below.

cluster_0 Generic Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_NH_1 Backbone NH Hinge_CO_1 Backbone C=O Scaffold Pyrazol-4-amine Methylene Linker Pyridine Ring Scaffold:f0->Hinge_NH_1 H-Bond (Acceptor) Scaffold:f0->Hinge_CO_1 H-Bond (Donor) SolventFront Solvent Front (Hydrophilic Pocket) Scaffold:f2->SolventFront Vector for Potency & Solubility Gatekeeper Gatekeeper Residue

Caption: Hypothesized binding mode in a generic kinase ATP pocket.

This model proposes two key hydrogen bonds between the pyrazol-4-amine group and the kinase hinge. The pyridine ring projects towards the solvent-exposed region, providing a clear vector for optimization.

A Proposed Strategy for Structure-Activity Relationship (SAR) Exploration

The following is a systematic, causality-driven approach to exploring the SAR of the this compound scaffold. The logic is to probe specific regions of the ATP binding site by making discrete, well-reasoned modifications to the molecule.

Modifications of the Pyridine Ring

The pyridine ring is the most logical starting point for modification as it likely interacts with less-conserved regions of the ATP pocket, offering opportunities for improving both potency and selectivity.

Modification SiteProposed R-GroupRationale & CausalityPrecedent / Related Study
Pyridine C2/C6 -CH₃, -Cl, -FProbes for small lipophilic pockets adjacent to the main hydrophilic channel. Steric bulk here may be detrimental, so small groups are prioritized.Introduction of methyl on a pyridine improved ERK inhibition.[2]
Pyridine C3/C5 -OCH₃, -F, -CNIntroduction of polar functionality to engage with solvent or form new hydrogen bonds with residues lining the pocket.Introduction of F atoms improved BTK kinase inhibitory activity.
Pyridine C3/C5 -morpholine, -piperazineExplores larger solvent-exposed channels to significantly boost solubility and potentially engage additional residues.Morpholine groups are common additions to improve properties.[6]
Modifications of the Methylene Linker

The linker dictates the relative orientation of the pyrazole and pyridine rings. Its nature is critical for optimal binding.

ModificationRationale & CausalityPrecedent / Related Study
Removal (Direct Linkage) Creates a rigid analog to test the energetic penalty of conformational restriction. May increase potency if the bound conformation is planar.Many kinase inhibitors feature a direct biaryl linkage.
Replacement (-O-, -NH-) Introduces a hydrogen bond donor/acceptor at the linker position, which could interact with water or nearby residues.Ether and amine linkers are common isosteres for methylene.
Homologation (-(CH₂)₂-) Increases the distance and flexibility between the two rings. This is often detrimental but can be beneficial if a deeper pocket needs to be accessed.Linker length is a critical parameter in SAR studies.[7][8]
Modifications of the Pyrazole Ring

Substitutions on the pyrazole ring, other than the hinge-binding amine, can be used to occupy adjacent pockets.

Modification SiteProposed R-GroupRationale & CausalityPrecedent / Related Study
Pyrazole C3 -CH₃, -cyclopropylProbes for small, hydrophobic pockets often found near the "gatekeeper" residue.Cyclopropyl groups can confer metabolic stability and favorable lipophilicity.[6]
Pyrazole C5 -Cl, -BrHalogen bonding is an increasingly utilized strategy to interact with backbone carbonyls or other electron-rich residues.Halogenation is a common strategy in kinase inhibitor design.
Modifications of the 4-Amine Group

This group is hypothesized to be essential for the primary binding interaction. Modifications here should be approached with caution as they are likely to dramatically alter or abolish activity unless a new binding mode is sought.

ModificationRationale & CausalityPrecedent / Related Study
Mono-N-methylation A conservative change to assess steric tolerance at the hinge. May improve membrane permeability but often weakens the crucial H-bond donation.N-alkylation of hinge-binders is a common but risky modification.
Acylation / Sulfonylation Blocks the H-bond donating capacity and adds a new vector. This would be a move towards a different inhibitor class, potentially targeting an allosteric site.N/A
Conversion to Urea A significant modification that transforms the pharmacophore. Pyrazol-4-yl ureas are a known class of potent Aurora kinase inhibitors, indicating this could be a fruitful pivot.The clinical candidate AT9283 is a pyrazol-4-yl urea.[6]

Experimental Protocols & Methodologies

To ensure a self-validating and reproducible research program, the following detailed protocols are provided.

Synthesis Workflow

The synthesis of the target scaffold and its analogs is a multi-step process that requires careful execution and validation at each stage.

A Start: 4-Nitro-1H-pyrazole + 4-(Chloromethyl)pyridine B Step 1: N-Alkylation (e.g., K₂CO₃, DMF, 80°C) A->B C Intermediate 1: 1-(pyridin-4-ylmethyl)-4-nitro-1H-pyrazole B->C D Step 2: Nitro Reduction (e.g., H₂, Pd/C, MeOH or SnCl₂) C->D E Final Product: This compound D->E F QC & Characterization (LC-MS, ¹H NMR, Purity) E->F

Caption: General synthetic workflow for the core scaffold.

Protocol 4.1.1: Synthesis of 1-(pyridin-4-ylmethyl)-4-nitro-1H-pyrazole (Intermediate 1)

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.1 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by LC-MS for the disappearance of starting material.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

  • Validation: Confirm structure and purity via ¹H NMR and LC-MS.

Protocol 4.1.2: Synthesis of this compound (Final Product)

  • Dissolve Intermediate 1 (1.0 eq) in methanol (MeOH, ~0.2 M).

  • Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours. Monitor reaction progress by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield the final product. The product is often of sufficient purity for subsequent biological testing.

  • Validation: Confirm structure and purity via ¹H NMR and LC-MS. A representative synthetic procedure for a related aminopyrazole can be found in the literature.[9]

Biological Evaluation: Kinase Inhibition Assay

A robust and scalable assay is required to screen compounds and determine potency (IC₅₀). The ADP-Glo™ Kinase Assay is a common, luminescence-based method that measures the amount of ADP produced during a kinase reaction.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase reaction buffer.

    • Add 25 nL of the compound serial dilution (or DMSO for positive/negative controls).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase being tested.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (no inhibition, 0% effect) and negative (no kinase, 100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for a kinase inhibitor discovery program. Its structure contains the key pharmacophoric elements common to many successful kinase inhibitors. This guide provides a comprehensive, experience-driven framework for its systematic evaluation. By hypothesizing a hinge-binding mechanism of action, we have outlined a logical progression of chemical modifications to the pyridine, linker, and pyrazole moieties designed to probe the kinase ATP-binding site and build a robust structure-activity relationship.

The provided synthetic and biological protocols offer a validated, practical starting point for researchers. The key to success will be the iterative application of this cycle: design analogs based on the proposed SAR strategy, synthesize them, evaluate their biological activity, and use the resulting data to inform the next round of design. This disciplined, hypothesis-driven approach will be the most efficient path to unlocking the therapeutic potential of this versatile chemical scaffold.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

  • (3-amino-1H-pyrazol-4-yl) (aryl)methanones.
  • 1-(Pyrimidin-4-yl)pyrazol-5(4 H )-one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. ResearchGate. [Link]

  • Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof.
  • Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. European Patent Office. [Link]

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]

  • Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents. PubMed. [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential therapeutic applications of the novel heterocyclic compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. Drawing upon the extensive pharmacological activities of its core pyrazole and pyridine moieties, we will delve into plausible molecular targets, propose robust experimental validation workflows, and offer insights into its potential role in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic landscape of this promising molecule.

Introduction: Unveiling a Scaffold of Therapeutic Promise

The compound this compound is a unique molecular architecture that combines two key pharmacophores: the pyrazole ring and the pyridine ring. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, found in a plethora of FDA-approved drugs with diverse therapeutic actions.[1][2][3] These include anti-inflammatory agents like celecoxib, anticancer drugs, and treatments for neurological disorders.[1][4] The pyridine ring, a six-membered aromatic heterocycle, is also a privileged scaffold in drug design, known to enhance water solubility and participate in crucial hydrogen bonding interactions with biological targets.[5]

The strategic fusion of these two moieties in this compound suggests a high potential for multifaceted pharmacological activity. This guide will systematically dissect this potential, proposing specific therapeutic targets and the experimental pathways to their validation.

Potential Therapeutic Targets: A Multi-pronged Approach

Based on the established bioactivities of pyrazole and pyridine derivatives, we can hypothesize several key therapeutic areas and molecular targets for this compound.

Oncology: Targeting Aberrant Cell Signaling

The pyrazole scaffold is a well-established framework for the development of kinase inhibitors, a cornerstone of modern cancer therapy.[6][7]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrazole and pyridine derivatives have been identified as potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.[6] The pyridinyl moiety can often occupy the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

  • Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs): Novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against FLT3, a critical target in Acute Myeloid Leukemia (AML), as well as CDKs that regulate the cell cycle.[7]

  • REarranged during Transfection (RET) Kinase: Structure-based design has led to the discovery of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new RET kinase inhibitors, capable of overcoming resistance mutations.[8]

  • Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction: Small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a burgeoning area of cancer immunotherapy. 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent inhibitors of this interaction, suggesting that the pyridinyl-pyrazole scaffold is amenable to targeting this crucial pathway.[9]

Inflammation and Pain: A Classic Pyrazole Indication

The historical success of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) points to a high probability of anti-inflammatory and analgesic properties for novel derivatives.

  • Cyclooxygenase (COX) Inhibition: Many pyrazole compounds exert their anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes, which are central to the prostaglandin synthesis pathway.[4][10]

Neurodegenerative Disorders: A New Frontier

Recent studies have highlighted the potential of pyrazoline-containing compounds in the treatment of neurodegenerative diseases.

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Pyrazoline derivatives have shown promising AChE inhibitory activity.[11]

Proposed Experimental Workflows for Target Validation

To empirically determine the therapeutic targets of this compound, a systematic and multi-tiered experimental approach is essential.

Initial Broad-Spectrum Screening

A logical first step is to screen the compound against a broad panel of kinases and other common drug targets to identify initial hits. This provides an unbiased overview of its potential biological activities.

Caption: Initial broad-spectrum screening workflow.

In-depth Kinase Inhibition Profiling

Should the initial screening reveal kinase inhibition activity, a more focused investigation is warranted.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • This compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the EGFR enzyme and peptide substrate to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow_2 Start Prepare Serial Dilution of Compound Add_Compound Add Compound/DMSO to Plate Start->Add_Compound Add_Enzyme_Substrate Add Enzyme and Substrate Add_Compound->Add_Enzyme_Substrate Incubate1 Incubate (10 min) Add_Enzyme_Substrate->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate (1 hr) Add_ATP->Incubate2 Stop_Reaction Stop Reaction & Detect ADP Incubate2->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data

Caption: Workflow for in vitro kinase IC50 determination.

Cellular Assays for Functional Activity

Demonstrating activity in a cellular context is a critical next step.

  • Cell Lines: Select cancer cell lines known to be dependent on the target kinase (e.g., A549 for EGFR).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

    • Measure luminescence or absorbance.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Target Engagement and Mechanism of Action Studies

To confirm that the compound directly interacts with its intended target in a cellular environment, target engagement assays are crucial.

  • Western Blot Analysis: Treat cells with the compound and analyze the phosphorylation status of the target kinase and its downstream signaling proteins. A reduction in phosphorylation would indicate target engagement.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Compound->EGFR Inhibits Compound->VEGFR2 Inhibits

Caption: Potential inhibition of EGFR/VEGFR-2 signaling pathways.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the this compound scaffold provide clues to its potential interactions with biological targets:

  • Pyridin-4-ylmethyl group: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinases. The methylene linker provides rotational flexibility, allowing the pyridinyl group to adopt an optimal orientation in a binding pocket.

  • 1H-pyrazol-4-amine group: The amino group at the 4-position can act as a hydrogen bond donor. The pyrazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues in a binding site.[1]

Quantitative Data from Related Compounds

To provide context for the potential potency of this compound, the following table summarizes the reported activities of structurally related pyrazole derivatives from the literature.

Compound ClassTarget(s)Reported IC50/ActivityReference
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivativesBTKIC50 values in the nanomolar range[12]
4-Thiophenyl-pyrazole derivativesEGFR/VEGFR-2Dual inhibitors with IC50 values of 0.141 µM (EGFR) and 0.195 µM (VEGFR-2) for the lead compound[6]
1H-Pyrazole-3-carboxamide derivativesFLT3IC50 of 0.089 nM for the lead compound[7]
1-Methyl-1H-pyrazolo[4,3-b]pyridine derivativesPD-1/PD-L1 InteractionIC50 of 9.6 nM for the lead compound[9]
Pyrazoline derivativesAcetylcholinesterase (AChE)IC50 of 6.5 µM for a lead compound[11]

Conclusion and Future Directions

The molecule this compound represents a promising starting point for a drug discovery campaign. Its structural motifs are prevalent in a wide range of successful therapeutic agents. The most promising therapeutic avenues appear to be in oncology, specifically as a kinase inhibitor or an immunomodulatory agent, and potentially in the treatment of inflammatory disorders.

The immediate next steps should involve the synthesis of the compound and the initiation of the proposed experimental workflows. A broad-spectrum screen, followed by focused in vitro and cellular assays, will elucidate its primary biological activities and pave the way for lead optimization and further preclinical development. The insights provided in this guide offer a robust framework for unlocking the full therapeutic potential of this intriguing molecule.

References

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
  • Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. (n.d.).
  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (2021). Frontiers in Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
  • Overview on Biological Activities of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (2016). Journal of Advanced Pharmaceutical Technology & Research.
  • 1-(PYRIMIDIN-4-YL)PYRAZOL-5(4H)-ONE DERIVATIVES: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. (2003). Russian Journal of General Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Chemical Neuroscience.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Advances.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry.
  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry.
  • synthesis of pyrazoles. (2019). YouTube.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and Antimicrobial Activity of New Pyrazole Derivatives. (2022). International Journal for Research in Applied Science & Engineering Technology.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a potential therapeutic agent from laboratory synthesis to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME), thereby influencing its efficacy, safety, and formulation.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of the novel heterocyclic compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document integrates data from the closely related isomer, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, alongside established predictive models and standard analytical protocols. We present a detailed analysis of the compound's molecular structure, ionization behavior (pKa), lipophilicity (LogP), and aqueous solubility. Furthermore, we provide robust, field-proven experimental protocols for the empirical determination of these critical parameters, empowering research teams to generate high-quality data for lead optimization and candidate selection.

Molecular Profile and Structural Attributes

This compound is a heteroaromatic compound featuring a pyrazole ring substituted at the N1 position with a pyridin-4-ylmethyl group and at the C4 position with an amine group. This unique arrangement of nitrogen-containing rings and a primary amine confers specific properties that are crucial for its biological interactions and pharmaceutical development.

The structural features—a basic pyridine ring, a weakly basic pyrazole ring, and a primary amine—suggest multiple sites for protonation, making the molecule's overall charge and properties highly dependent on pH.

While specific experimental data for this compound is not widely published, data for the isomeric 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS RN: 3524-31-0) provides a valuable reference point.[2][3][4][5] It is critical for researchers to empirically verify the properties for the 4-amine isomer as the position of the amine group can significantly influence electronic distribution and physicochemical characteristics.

Table 1: Core Physicochemical Properties

Property Value (for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine) Data Type Source(s)
IUPAC Name 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine - [2]
CAS Number 3524-31-0 Experimental [2][3][4]
Molecular Formula C₉H₁₀N₄ - [2][3]
Molecular Weight 174.20 g/mol Calculated [2][3][5]
pKa 5.38 ± 0.10 Predicted [2][3]
Aqueous Solubility 25.4 µg/mL Predicted [2]
Boiling Point 411.8 ± 30.0 °C Predicted [3]

| Density | 1.26 ± 0.1 g/cm³ | Predicted |[3] |

Note: These values are for the 5-amine isomer and should be used as estimations for the 4-amine isomer pending experimental verification.

Ionization and Lipophilicity: The Pillars of Bioavailability

The interplay between a molecule's ionization state (governed by pKa) and its lipophilicity (measured as LogP or LogD) is a cornerstone of medicinal chemistry.[6][7] This balance dictates how a compound behaves in the diverse pH environments of the human body and its ability to cross lipid-based cell membranes.[8][9]

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[10] For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid. The predicted pKa of 5.38 for the 5-amine isomer suggests that the molecule will be predominantly ionized (protonated) in the acidic environment of the stomach (pH 1-3) and largely in its neutral, un-ionized form at physiological pH (≈7.4).[2][3]

This transition is critical:

  • High Ionization (Low pH): Enhances aqueous solubility, which is favorable for dissolution in the stomach.

  • Low Ionization (Physiological pH): Increases lipophilicity, which is essential for absorption across the intestinal wall and other biological membranes.[6][8]

The presence of multiple basic nitrogens (pyridine, pyrazole, and the exocyclic amine) means the molecule likely has multiple pKa values. The predicted value likely represents the most basic site, which is anticipated to be the pyridine nitrogen. Experimental determination is crucial to fully characterize the ionization profile.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[11]

  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral, un-ionized form of the molecule. It is a constant for the compound.[12]

  • LogD (Distribution Coefficient): Measures the lipophilicity of a compound at a specific pH, accounting for all ionic species. For ionizable compounds, LogD is the more physiologically relevant parameter.[13]

For a basic molecule, the LogD will be significantly lower than the LogP at pH values below its pKa, due to the higher concentration of the more water-soluble ionized form. An optimal lipophilicity (often considered in the LogP range of 1-5 for oral drugs) is required to balance membrane permeability with aqueous solubility and to avoid issues like high plasma protein binding or sequestration in fatty tissues.[11][14]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's potential for both oral and parenteral administration.[15] Poor solubility is a primary hurdle in drug development, often leading to low and variable bioavailability.[15] The predicted solubility for the 5-amine isomer is 25.4 µg/mL, which is considered low.[2] This suggests that the 4-amine isomer may also face solubility challenges, potentially requiring formulation strategies such as salt formation or the use of solubility-enhancing excipients to achieve therapeutic concentrations.

The relationship between pH and solubility for an ionizable compound is visually represented in the diagram below.

G Fig. 1: pH-Dependent Ionization and Solubility cluster_pH pH Environment cluster_molecule Molecular State cluster_property Resulting Property low_pH Low pH (e.g., Stomach) ionized BH⁺ (Protonated) Predominantly Ionized low_pH->ionized pH < pKa phys_pH Physiological pH (e.g., Intestine) neutral B (Neutral) Predominantly Un-ionized phys_pH->neutral pH > pKa high_sol Higher Aqueous Solubility ionized->high_sol high_lip Higher Lipophilicity (Membrane Permeability) neutral->high_lip

Caption: Relationship between pH, pKa, and molecular properties.

Experimental Protocols for Physicochemical Profiling

To provide actionable data for drug development, direct measurement of physicochemical properties is essential. The following are standard, robust protocols for determining pKa and aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration

This method is a high-precision technique for determining pKa values by monitoring pH changes during the titration of the compound with a strong acid or base.[16][17][18]

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Prepare a ~1 mM solution of this compound in water or a suitable co-solvent if solubility is low.[18] To maintain a consistent environment, ensure a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[16] Immerse the calibrated pH electrode into the solution.

  • Acidic Titration: As this compound is basic, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).[18] Add the titrant in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[16]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region or the point of maximum buffer capacity on the first derivative plot.[10][16] Performing the titration in triplicate is required to ensure reproducibility.

Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which measures the saturation concentration of a compound in a solvent at equilibrium.[19][20]

G Fig. 2: Shake-Flask Thermodynamic Solubility Workflow start 1. Sample Preparation Add excess solid compound to buffer (e.g., PBS pH 7.4) incubate 2. Equilibration Incubate on shaker (e.g., 24h at 25°C) start->incubate separate 3. Phase Separation Centrifuge or filter to remove undissolved solid incubate->separate supernatant 4. Sample Collection Collect clear supernatant (saturated solution) separate->supernatant analyze 5. Quantification Analyze concentration via LC-MS/UV against a standard curve supernatant->analyze end 6. Report Result Solubility (µg/mL or µM) analyze->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4).[19] The key is to ensure that undissolved solid remains, confirming that saturation has been reached.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). The system must be agitated for a sufficient duration (typically 24 hours) to ensure that a true thermodynamic equilibrium is established between the solid and dissolved states.[19][20]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).[20][21]

  • Quantification: Carefully collect an aliquot of the clear supernatant. The concentration of the compound in the supernatant is then determined using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response against a calibration curve prepared from a stock solution of the compound (e.g., in DMSO).[15][21]

Conclusion

The physicochemical profile of this compound, characterized by its basicity and predicted low aqueous solubility, presents both opportunities and challenges for drug development. Its pH-dependent properties are typical of many nitrogen-containing oral drug candidates and are crucial for navigating the varied environments of the gastrointestinal tract. The predicted low solubility underscores the necessity for early-stage formulation and developability assessment. The experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality data required to make informed decisions, mitigate risks, and ultimately unlock the therapeutic potential of this and other promising N-heterocyclic compounds.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

  • Symeres. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from Symeres website. [Link]

  • Drug Hunter Team. (2022, July 17). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from Drug Hunter website. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from Sai Life Sciences website. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

  • Al-Bayati, Z. N. F., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1014-1033. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from protocols.io. [Link]

  • Zavrśnik, D., & Špirtović-Halilović, S. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical and Pharmaceutical Research, 2(1). [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

  • Al-Bayati, Z. N. F., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1014-1033. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 292-303. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from Michael Green's website. [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from Pion Inc. website. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from ACD/Labs website. [Link]

  • Elmas, O. F., & Cicek, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 701-709. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. As a novel chemical entity, a systematic and robust in vitro characterization is paramount to elucidating its mechanism of action, identifying its molecular targets, and establishing a foundation for potential therapeutic applications. The pyrazole and pyridine moieties are prevalent in a multitude of biologically active compounds, suggesting a rich pharmacological landscape for the title compound.[1][2][3] This document outlines a strategic, multi-tiered approach to its in vitro profiling, grounded in established scientific principles and methodologies.

Introduction: The Therapeutic Potential of the Pyrazole-Pyridine Scaffold

The pyrazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Similarly, the pyridine ring is a key pharmacophore present in numerous approved drugs. The combination of these two heterocyclic systems in this compound suggests the potential for interaction with a variety of biological targets. Structurally related compounds have been identified as inhibitors of kinases, modulators of immune checkpoints, and antagonists of various receptors.[5][6][7][8][9][10] Therefore, a comprehensive in vitro pharmacological investigation is warranted to unlock the therapeutic potential of this molecule.

Part 1: Initial Target Identification and Profiling

A logical first step in characterizing a novel compound is to perform broad-based screening to identify potential target classes. This is followed by more focused assays to confirm and quantify the interactions.

Kinase Panel Screening

Given that numerous pyrazole and pyridine derivatives have demonstrated potent kinase inhibitory activity, a broad-panel kinase screen is a critical initial step.[6][9][10][11][12]

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a concentration of 1 µM against a panel of at least 100 different human kinases.

  • Assay Principle: Utilize a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™) to measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

  • Hit Identification: Identify "hits" as kinases that are inhibited by more than 50% at the 1 µM screening concentration.

GPCR Panel Screening

While kinase inhibition is a strong possibility, the nitrogen-containing heterocyclic structure could also interact with G-protein coupled receptors (GPCRs). A broad GPCR binding assay panel is a prudent secondary screen.

Experimental Protocol: GPCR Binding Assay Panel

  • Compound Preparation: Utilize the 10 mM DMSO stock solution.

  • Assay Concentration: Screen at a concentration of 10 µM against a panel of common GPCRs.

  • Assay Principle: Employ radioligand binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor.

  • Data Analysis: Measure the displacement of the radioligand and calculate the percent inhibition of binding.

  • Hit Identification: Consider GPCRs with >50% inhibition as potential targets for further investigation.

Part 2: In-Depth Characterization of Primary Targets

Following the identification of initial "hits" from broad panel screening, the next phase involves detailed quantitative analysis to determine the potency and selectivity of the compound.

Determination of IC₅₀ Values for Kinase Hits

For any kinases identified in the initial screen, a dose-response study is necessary to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Kinase IC₅₀ Determination

  • Compound Dilution: Prepare a series of dilutions of this compound, typically from 10 µM down to 0.1 nM.

  • Kinase Assay: Perform the kinase activity assay for each identified "hit" kinase with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)
FLT315
CDK485
IRAK4250
RET>1000
Cellular Target Engagement Assays

To confirm that the compound interacts with its putative target in a cellular context, a target engagement assay is essential. The NanoBRET™ assay is a suitable method for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Probe Addition: Add a fluorescent energy transfer probe that binds to the kinase.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. Competitive binding of the test compound to the kinase will disrupt the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.

Part 3: Functional Cellular Assays

Demonstrating a functional effect in a cellular context is a crucial step in the in vitro pharmacological profiling of a compound.

Cell Viability and Proliferation Assays

If the identified kinase targets are involved in cell proliferation and survival (e.g., FLT3, CDK4), assessing the compound's effect on cancer cell lines that are dependent on these kinases is a logical next step.[6][11][12]

Experimental Protocol: Cell Viability Assay (e.g., using MV4-11 cells for FLT3)

  • Cell Seeding: Seed MV4-11 acute myeloid leukemia cells (which are dependent on FLT3 signaling) into 96-well plates.

  • Compound Treatment: Treat the cells with a dose-response of this compound for 72 hours.

  • Viability Reagent: Add a reagent to measure cell viability, such as CellTiter-Glo®, which measures ATP levels.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Target-Specific Cellular Mechanistic Assays

To further confirm the mechanism of action, assays that measure the downstream effects of target inhibition should be performed. For a kinase inhibitor, this would typically involve a Western blot to assess the phosphorylation status of a known substrate.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat the relevant cell line with the compound at concentrations around its IC₅₀ for a short period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the kinase's substrate (e.g., phospho-STAT5 for FLT3).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor Tyrosine Kinase STAT5 STAT5 FLT3_Receptor->STAT5 phosphorylates pSTAT5 p-STAT5 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5->Gene_Transcription translocates to nucleus Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Compound->FLT3_Receptor inhibits

Caption: Proposed mechanism of action via FLT3 inhibition.

Experimental Workflow

G Start This compound Kinase_Screen Broad Kinase Panel Screen (>100 kinases) Start->Kinase_Screen IC50_Determination IC50 Determination for 'Hits' Kinase_Screen->IC50_Determination Cell_Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) IC50_Determination->Cell_Target_Engagement Functional_Assays Functional Cellular Assays Cell_Target_Engagement->Functional_Assays Cell_Viability Cell Viability/Proliferation (e.g., MV4-11 cells) Functional_Assays->Cell_Viability Mechanism_Assay Mechanistic Assay (e.g., Western Blot for p-STAT5) Functional_Assays->Mechanism_Assay Lead_Candidate Lead Candidate Profile Cell_Viability->Lead_Candidate Mechanism_Assay->Lead_Candidate

Caption: In vitro pharmacological profiling workflow.

References

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. (2022). Bioorganic Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (2024). Chemical Methodologies. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]

  • 1-(pyridin-4-yl)-1h-pyrazol-4-amine. (n.d.). PubChem. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2016). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules. [Link]

  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2022). Arabian Journal of Chemistry. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2024). ResearchGate. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences. [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry. [Link]

Sources

The Discovery of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is emerging, this document synthesizes foundational principles of pyrazole chemistry, analogous compound data, and established drug discovery workflows to present a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into a proposed synthetic pathway, hypothesize its potential biological activities with a focus on kinase inhibition, and provide detailed, actionable protocols for its synthesis, characterization, and biological evaluation. This guide is structured to provide both the "how" and the "why," fostering a deeper understanding of the scientific rationale behind the proposed experimental choices.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyrazole nucleus being a particularly privileged scaffold.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors.[2] This versatility allows for a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities. Indeed, pyrazole derivatives have been successfully developed into drugs for various indications, including inflammation, cancer, and infectious diseases.[2]

The specific substitution pattern of a pyrazole ring is critical in determining its biological activity. The incorporation of a pyridinylmethyl group at the N1 position and an amine group at the C4 position, as in this compound, presents an intriguing chemical architecture. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the pyrazol-4-amine moiety can serve as a key pharmacophore, potentially mimicking endogenous ligands or interacting with specific amino acid residues in a target protein. This guide will explore the discovery and development of this promising compound.

Synthesis and Characterization

While a specific, published synthetic route for this compound is not yet widely available, a plausible and efficient synthesis can be designed based on established pyrazole chemistry. The proposed pathway involves a multi-step sequence, starting from readily available commercial reagents.

Proposed Synthetic Pathway

The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3] A logical approach to the synthesis of the target compound is outlined below.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow A 4-Nitro-1H-pyrazole C 1-(Pyridin-4-ylmethyl)-4-nitro-1H-pyrazole A->C Alkylation B 4-(Chloromethyl)pyridine B->C D This compound C->D Reduction

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

  • Rationale: This initial step introduces the pyridinylmethyl moiety onto the pyrazole core. The choice of a strong base is crucial to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic carbon of 4-(chloromethyl)pyridine.

  • Protocol:

    • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-(pyridin-4-ylmethyl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

  • Rationale: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve 1-(pyridin-4-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol.

    • Add palladium on activated carbon (10% w/w, 0.1 eq) to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by recrystallization or column chromatography.

Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity.

Table 1: Analytical Methods for Characterization

Technique Purpose Expected Observations
¹H NMR To determine the proton chemical environment and confirm the structure.Signals corresponding to the pyridinyl, methyl, and pyrazolyl protons with appropriate chemical shifts, multiplicities, and integration values.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for all carbon atoms in the pyridinyl and pyrazolyl rings, as well as the methylene bridge.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₄, MW: 174.21 g/mol ).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity (>95%).

Biological Evaluation: A Focus on Kinase Inhibition

The structural features of this compound, particularly the pyrazole core and the pyridinylmethyl group, are commonly found in potent kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, a primary area of investigation for this compound would be its potential as a kinase inhibitor.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as an ATP-competitive kinase inhibitor. The pyrazole ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors. The pyridinylmethyl group can extend into a hydrophobic pocket, providing additional binding affinity and selectivity.

Diagram of a Hypothesized Kinase Binding Mode:

Kinase Binding cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Pyrazole Ring Pyrazole Ring Pyrazole Ring->Hinge Region H-Bonds Pyridinylmethyl Group Pyridinylmethyl Group Pyridinylmethyl Group->Hydrophobic Pocket Hydrophobic Interactions

Caption: Hypothesized binding of the compound in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Rationale: This assay will determine the inhibitory potency of the compound against a panel of selected kinases. A radiometric or fluorescence-based assay is commonly used.

  • Protocol:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound to obtain a range of concentrations.

    • In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (radiolabeled with ³²P or ³³P, or a fluorescent ATP analog).

    • Add the diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Cellular Assays
  • Rationale: To determine if the compound can inhibit kinase activity within a cellular context and affect cell proliferation.

  • Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

    • Seed cancer cell lines known to be dependent on the target kinase(s) in 96-well plates.

    • After allowing the cells to adhere, treat them with a range of concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the GI₅₀ value (the concentration that causes 50% growth inhibition).

Structure-Activity Relationship (SAR) and Future Directions

The initial biological data will guide the subsequent optimization of the lead compound. A systematic SAR study will be crucial to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Proposed Modifications for SAR Studies

Position of Modification Rationale for Modification Examples of Modifications
Pyridine Ring To explore different interactions in the hydrophobic pocket and modulate solubility.Substitution with small alkyl groups, halogens, or methoxy groups.
Methylene Linker To alter the orientation of the pyridine ring.Introduction of a second methyl group or replacement with a different linker.
Pyrazol-4-amine To investigate the importance of the amine group for hinge binding.N-alkylation, acylation, or replacement with other hydrogen-bonding groups.

Future work will involve in-depth profiling of the optimized compounds, including ADME (absorption, distribution, metabolism, and excretion) studies, in vivo efficacy studies in animal models, and detailed toxicological assessments.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide has provided a comprehensive framework for its discovery, from a proposed synthetic route to detailed protocols for its biological evaluation. The insights and methodologies presented herein are intended to empower researchers to explore the full therapeutic potential of this and related pyrazole-based compounds, ultimately contributing to the advancement of new medicines.

References

  • Guidechem. 1-(pyridin-4-ylmethyl)-1h-pyrazol-5-amine.

  • ChemicalBook. 3524-31-0(1-(PYRIDIN-4-YLMETHYL)-1H-PYRAZOL-5-AMINE) Product Description.

  • BLDpharm. 3524-31-0|1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

  • Amebis. 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine.

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

  • PMC. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

  • BenchChem. Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers.

  • PMC. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.

  • PubChem. 1-(pyridin-4-yl)-1h-pyrazol-4-amine.

  • PubChem. 1-methyl-1H-pyrazol-4-amine.

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.

  • ChemicalBook. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis.

  • PubChem. 1H-pyrazol-4-amine.

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.

  • Chemical Methodologies. Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET.

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • PMC. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.

  • BLDpharm. 1154896-82-8|1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid.

  • BenchChem. Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols.

  • ChemicalBook. 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid.

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives.

  • PMC. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation.

  • J-GLOBAL. Synthesis and Mechanism of Action of Novel Pyrimidinyl Pyrazole Derivatives Possessing Antiproliferative Activity.

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine homologous series

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine Homologous Series: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The confluence of pyridinyl and pyrazolyl moieties in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. This guide focuses on the this compound (PMPA) core structure and its homologous series. Pyrazoles are a well-established class of nitrogen-containing heterocyclic compounds, with many derivatives developed as commercial drugs.[1][2] Their synthetic accessibility and diverse biological activities make them a cornerstone in medicinal chemistry.[3] This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of the PMPA homologous series. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs. We will delve into detailed synthetic protocols, structure-activity relationship (SAR) considerations, and a strategic workflow for evaluating these compounds as drug candidates.

The Scientific Rationale: A Scaffold of Strategic Importance

The design of the PMPA scaffold is a deliberate amalgamation of two pharmacologically significant heterocycles. This strategic combination is intended to harness the unique chemical and biological attributes of each component to create novel drug candidates with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

The Pyrazole Core: A Versatile Pharmacophore

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structural motif is present in a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[5] The broad spectrum of biological activities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and analgesic properties—underscores its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

The Pyridin-4-yl-methyl Moiety: Modulator of Potency and Physicochemical Properties

The pyridine ring is another fundamental heterocycle in drug design, known for its ability to engage in hydrogen bonding and π-stacking interactions. The nitrogen atom in the pyridine ring also imparts basicity, which can be crucial for salt formation and improving aqueous solubility. The methylene linker provides rotational flexibility, allowing the pyridinyl and pyrazolyl rings to adopt optimal conformations for binding to a target protein. The specific 4-positional attachment on the pyridine ring directs its vector into solvent-exposed regions in many kinase active sites, a common target for pyrazole-based inhibitors.

Synthesis and Characterization of the PMPA Homologous Series

The synthesis of the PMPA series is achievable through robust and scalable chemical routes. The primary strategy involves the construction of the 4-aminopyrazole ring followed by N-alkylation with the appropriate pyridinylmethyl halide. A key step is the introduction of the C4-amino group, which is most efficiently accomplished via the reduction of a nitro precursor.

General Synthetic Strategy

A reliable pathway to the PMPA core and its homologues is a multi-step sequence that offers flexibility for diversification. The causality behind this choice is rooted in the commercial availability of starting materials and the high-yielding nature of each transformation.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Final Product A 1: 4-nitro-1H-pyrazole B 2: 4-nitro-1-(pyridin-4-ylmethyl)-1H-pyrazole A->B C 3: this compound (PMPA) B->C reagent1 4-(chloromethyl)pyridine, Base (e.g., K2CO3), Solvent (e.g., DMF) reagent1->B reagent2 Reducing Agent (e.g., H2, Pd/C), Solvent (e.g., MeOH) reagent2->C

Caption: General synthetic route to the PMPA core scaffold.

Detailed Experimental Protocol: Synthesis of this compound (3)

This protocol provides a self-validating system, where successful synthesis is confirmed at each stage by standard analytical techniques.

Step 1: Synthesis of 4-nitro-1-(pyridin-4-ylmethyl)-1H-pyrazole (2)

  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq). The use of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole salt, while K₂CO₃ is a cost-effective base for deprotonation.

  • Addition of Alkylating Agent: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture. The reaction is then stirred at 60 °C for 12 hours. The elevated temperature is necessary to ensure a reasonable reaction rate for the Sₙ2 displacement.

  • Workup and Purification: Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by flash column chromatography (Ethyl Acetate/Hexane gradient) to yield compound 2 as a solid.

  • Characterization: The structure of 2 should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regiochemistry of alkylation and the integrity of the nitro and pyridine groups before proceeding.

Step 2: Synthesis of this compound (3)

  • Reaction Setup: Dissolve 4-nitro-1-(pyridin-4-ylmethyl)-1H-pyrazole (2) (1.0 eq) in methanol (MeOH). Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution. Pd/C is a highly efficient and selective catalyst for the hydrogenation of aromatic nitro groups to amines with minimal side reactions.[6]

  • Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂) and stirred under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 8 hours.

  • Workup and Purification: After the reaction is complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure. The resulting crude residue is purified by column chromatography to afford the final product, this compound (PMPA, 3 ), as a stable solid.

  • Final Characterization: The identity and purity of 3 are confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Physicochemical Properties of the PMPA Homologous Series

The physicochemical properties of drug candidates are critical determinants of their pharmacokinetic behavior. The PMPA scaffold allows for systematic modification to optimize these properties.

Compound IDR¹ (on Pyridine)R² (on Pyrazole)Molecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted, Basic)H-Bond DonorsH-Bond Acceptors
PMPAHH174.200.855.4 (pyridine), 2.5 (amine)13
PMPA-F2-FluoroH192.191.104.9 (pyridine), 2.4 (amine)13
PMPA-MeH3-Methyl188.231.255.5 (pyridine), 2.6 (amine)13
PMPA-OMe3-MethoxyH204.230.955.6 (pyridine), 2.5 (amine)14

Note: Predicted values are generated using standard computational models and serve as a guide for compound design.

Biological Activity and Therapeutic Potential

The PMPA scaffold is a promising starting point for developing inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The 4-aminopyrazole moiety can serve as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature of many Type I and Type II kinase inhibitors.

Postulated Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[7][8] For example, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown nanomolar inhibition of cyclin-dependent kinase 2 (CDK2).[7] The PMPA scaffold mimics this interaction pattern. The 4-amino group and the N2 of the pyrazole can form two hydrogen bonds with the kinase hinge, while the pyridinylmethyl group can extend into the solvent-exposed region or a nearby hydrophobic pocket, offering opportunities for potency and selectivity enhancement.

Structure-Activity Relationships (SAR) for the PMPA Series

Systematic modification of the PMPA scaffold can elucidate key SAR trends:

  • Pyridine Ring Substitution: Small electron-withdrawing groups (e.g., fluorine) can modulate the pKa of the pyridine nitrogen, potentially impacting off-target interactions with hERG or improving cell permeability.

  • Pyrazole Ring Substitution: Introducing small alkyl groups (e.g., methyl) at the C3 or C5 positions can probe for nearby hydrophobic pockets, potentially increasing potency.

  • Methylene Bridge Homologation: Adding alkyl substituents to the methylene linker can introduce chirality and restrict conformational flexibility, which may lead to improved selectivity for a specific kinase.

A Strategic Workflow for Drug Discovery

A robust and logical workflow is essential for efficiently advancing compounds from initial synthesis to lead optimization.

Drug_Discovery_Workflow A Synthesis of PMPA Homologues B Primary Screening: Biochemical Assays (e.g., Kinase Panel) A->B C Secondary Screening: Cell-Based Assays (e.g., Proliferation, Target Engagement) B->C D In Silico Modeling (Docking & SAR Analysis) B->D SAR Feedback C->D SAR Feedback E ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability) C->E F Lead Optimization D->F E->F F->A Iterative Design G In Vivo Efficacy Studies F->G

Caption: A typical drug discovery cascade for the PMPA series.

In Vitro Assay Cascade

Protocol: Generic Kinase Inhibition Assay (HTRF®)

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity. It measures the phosphorylation of a substrate by detecting the FRET signal between a europium cryptate-labeled antibody (anti-phospho-substrate) and an XL665-labeled substrate.

  • Procedure: a. Add 2 µL of the PMPA compound (serially diluted in DMSO) to a 384-well plate. b. Add 4 µL of the target kinase and the XL665-labeled substrate in enzymatic buffer. c. Initiate the reaction by adding 4 µL of ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and detect phosphorylation by adding 10 µL of the europium-labeled antibody in detection buffer. e. Incubate for 60 minutes and read the plate on an HTRF-compatible reader.

  • Data Analysis: The ratio of the 665 nm/620 nm emissions is calculated. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation. This self-validating system includes positive (no inhibitor) and negative (no kinase) controls.

Conclusion and Future Directions

The represents a synthetically tractable and highly promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic combination of the pyrazole and pyridine moieties provides a rich platform for fine-tuning pharmacological and pharmacokinetic properties. Future work should focus on the synthesis of diverse libraries based on this core, followed by screening against panels of kinases implicated in specific diseases. The integration of computational modeling with empirical screening will be crucial for accelerating the discovery of lead compounds with superior potency, selectivity, and drug-like properties.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Review: biologically active pyrazole deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed.

Sources

An In-depth Technical Guide to the Target Identification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Course for a Novel Bioactive Compound

The discovery of novel small molecules with therapeutic potential is the cornerstone of modern drug development. 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine represents a promising, yet uncharacterized, chemical entity. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. The fusion of a pyrazole ring with a pyridine moiety suggests potential interactions with a diverse range of biological targets. However, without a clear understanding of its molecular targets, its therapeutic potential remains speculative.

This guide provides a comprehensive, multi-pronged strategy for the target identification and deconvolution of this compound. We will move beyond a mere listing of techniques, and instead, delve into the causality behind experimental choices, ensuring a robust and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals dedicated to elucidating the mechanism of action of novel chemical entities.

Section 1: Foundational Steps - Characterization and Hypothesis Generation

Before embarking on complex target identification studies, it is crucial to establish a foundational understanding of the compound's basic properties and to generate initial hypotheses regarding its potential biological effects.

Physicochemical and In Vitro Profiling

A thorough initial characterization of this compound is paramount. This includes determining its solubility, stability, and lipophilicity. An initial screen against a panel of common off-targets (e.g., hERG, CYP enzymes) is also recommended to flag potential liabilities early in the discovery process.

Phenotypic Screening: Unveiling the Biological Response

Phenotypic screening is a powerful, unbiased approach to identify the functional consequences of a compound's activity without a priori knowledge of its target[4]. A broad-based phenotypic screen across a diverse panel of cell lines (e.g., cancer, immune, neuronal cells) can reveal unexpected biological activities and provide valuable clues for downstream target deconvolution.

Table 1: Example Phenotypic Screening Panel

Cell LineAssay TypeReadoutPotential Implication
A549 (Lung Cancer)Cell Viability (e.g., CellTiter-Glo®)IC50Anticancer activity
Jurkat (T-cell Leukemia)Cytokine Release (e.g., ELISA for IL-2)EC50Immunomodulatory activity
SH-SY5Y (Neuroblastoma)Neurite Outgrowth Imaging% of neurite-bearing cellsNeurotrophic or neurotoxic effects
RAW 264.7 (Macrophage)Nitric Oxide Production (Griess Assay)IC50Anti-inflammatory activity

The results from this initial screen will guide the selection of the most relevant biological systems for in-depth target identification studies.

Section 2: A Multi-Pronged Approach to Target Identification

No single method for target identification is foolproof. Therefore, we advocate for a parallel, multi-pronged approach that combines direct and indirect methods to build a compelling and validated case for a compound-target interaction.[5]

Target_ID_Strategy cluster_approaches Target Identification Strategies cluster_validation Target Validation Affinity-Based Affinity-Based Validation Validation Affinity-Based->Validation Genetic Genetic Genetic->Validation Computational Computational Computational->Validation

Caption: A multi-pronged strategy for target identification and validation.

Affinity-Based Chemical Proteomics: Fishing for Targets

Affinity-based proteomics is a direct biochemical method that utilizes a modified version of the small molecule to "pull down" its binding partners from a complex biological lysate.[6][7] This method provides direct physical evidence of a compound-protein interaction.

The success of this approach hinges on the design and synthesis of an appropriate chemical probe. This involves attaching a linker and a reactive handle (e.g., biotin, alkyne) to the parent molecule, this compound. The attachment point should be carefully chosen to minimize disruption of the compound's native binding interactions. A preliminary Structure-Activity Relationship (SAR) study can inform this decision.

Probe_Synthesis Parent_Compound This compound Linker Linker Attachment (e.g., PEG) Parent_Compound->Linker Handle Affinity Handle (e.g., Biotin) Linker->Handle Probe Chemical Probe Handle->Probe

Caption: General schematic for chemical probe synthesis.

  • Probe Immobilization: The synthesized biotinylated probe is immobilized on streptavidin-coated magnetic beads.

  • Lysate Preparation: Prepare a whole-cell lysate from the cell line identified in the phenotypic screen.

  • Incubation: Incubate the cell lysate with the immobilized probe. A parallel incubation with an excess of the free, unmodified parent compound should be run as a competition control.[8]

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Interpreting Affinity Purification Results

ConditionExpected OutcomeInterpretation
Probe aloneIdentification of a set of proteinsPotential binders and non-specific interactors
Probe + excess free compoundReduction or absence of specific proteinsThese are high-confidence, specific binders
Beads aloneIdentification of a set of proteinsNon-specific bead interactors (to be subtracted)
Genetic Approaches: Unmasking Functional Relationships

Genetic methods provide an orthogonal approach to identify targets by observing how genetic perturbations modulate the cellular response to the compound.[9]

CRISPR-Cas9 technology can be used to systematically knock out every gene in the genome and assess how each knockout affects cellular sensitivity to this compound.[9]

Protocol for CRISPR Knockout Screen:

  • Library Transduction: Introduce a genome-wide CRISPR knockout library (e.g., GeCKO) into the target cell line.

  • Compound Treatment: Treat one population of cells with a sublethal dose of the compound and another with a vehicle control.

  • Cell Proliferation: Allow the cells to proliferate for several generations.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA and sequence the guide RNA (gRNA) cassettes.

  • Data Analysis: Identify gRNAs that are either enriched or depleted in the compound-treated population.

  • Depleted gRNAs: Suggest that the knocked-out gene is required for the compound's activity (i.e., a potential target or a critical downstream effector).

  • Enriched gRNAs: Indicate that the knocked-out gene confers resistance to the compound (i.e., a potential target that is inhibited by the compound).

CRISPR_Screen_Workflow Cell_Pool Pool of cells with genome-wide gene knockouts Split Cell_Pool->Split Treatment Treat with This compound Split->Treatment Control Vehicle Control Split->Control Analysis Sequence gRNAs and compare populations Treatment->Analysis Control->Analysis Hits Identify Enriched and Depleted gRNAs (Hits) Analysis->Hits

Caption: Workflow for a CRISPR-based target identification screen.

Section 3: Target Validation - From Hypothesis to Confirmation

The identification of candidate targets from the initial screens is only the beginning. Rigorous validation is essential to confirm a direct and functionally relevant interaction.[10][11][12]

Direct Target Engagement Assays

Once high-confidence candidates are identified, direct binding assays should be performed using purified proteins.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR): Immobilizes the purified protein on a sensor chip and flows the compound over the surface to measure binding kinetics (kon and koff) and affinity (Kd).

  • Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement in a cellular context.

Functional Validation in Cellular Models

Validation should also demonstrate that modulating the candidate target recapitulates the phenotype observed with the compound.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to knockdown or knockout the candidate target gene. The resulting phenotype should mimic the effect of the compound.

  • Overexpression: Overexpressing the target protein may lead to resistance to the compound.

  • Enzymatic Assays: If the target is an enzyme, perform in vitro enzymatic assays to determine if the compound inhibits or activates its activity.

Section 4: Concluding Remarks and Future Directions

The journey from a novel compound to a validated drug candidate is a complex and iterative process. The strategies outlined in this guide provide a robust framework for the systematic identification and validation of the molecular targets of this compound. By integrating chemical proteomics, genetic screening, and rigorous biophysical and cellular validation, we can build a comprehensive understanding of its mechanism of action, paving the way for its potential development as a novel therapeutic agent. The pyrazole core, with its diverse pharmacological activities, suggests that this journey of discovery holds significant promise.[13][14][15][16][17]

References

  • Alcaro, S., et al. (2022).
  • An, F., & Yu, J. (2023).
  • Bansal, R. K., & Kumar, V. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Ben-Harb, M., et al. (2019).
  • BLDpharm. (n.d.). 1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid.
  • Chandra, C., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports.
  • Giansanti, P., et al. (2018). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
  • Hart, G. W., & Moffat, J. (2012). Target identification and mechanism of action in chemical biology and drug discovery.
  • Hosseini, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Engineering.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Lampa, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • Ma, D., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Chemspace. (2025).
  • MedChemComm. (2014).
  • Naim, M. J., et al. (2021).
  • Drug Hunter. (2023).
  • Riaz, A., et al. (2026). Target Identification Approaches in Drug Discovery.
  • ResearchGate. (2026).
  • Fiveable. (n.d.).
  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution.
  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution.
  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2025). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
  • WJBPHS. (n.d.).
  • Jakhar, K., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
  • Frontiers in Pharmacology. (2021).
  • Danaher Life Sciences. (n.d.).

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthetic Route to 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a key heterocyclic building block in medicinal chemistry. Aminopyrazole scaffolds are versatile frameworks in drug discovery, forming the core of numerous biologically active agents.[1] This guide details a reliable two-step synthetic pathway, commencing with the regioselective N-alkylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro group. We delve into the mechanistic rationale behind the procedural steps, offer detailed, step-by-step protocols for synthesis and purification, and provide troubleshooting guidance to ensure reproducible and high-yield outcomes.

Synthetic Strategy & Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. This strategy is predicated on the use of commercially available starting materials and robust, well-characterized chemical transformations.

  • N-Alkylation: The first step involves the nucleophilic substitution reaction between 4-nitro-1H-pyrazole and 4-(chloromethyl)pyridine. The acidic N-H proton of the pyrazole is removed by a mild base, generating a pyrazolate anion that acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)pyridine to form the C-N bond.

  • Nitro Group Reduction: The second step is the chemical reduction of the nitro group on the pyrazole ring to the corresponding primary amine. This transformation is critical for installing the versatile amino functionality and is typically achieved through catalytic hydrogenation or using metal-based reducing agents.

The overall synthetic scheme is presented below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Reduction Start 4-Nitro-1H-pyrazole Reagent1 Reagent:4-(Chloromethyl)pyridine HClK2CO3, Acetonitrile (MeCN)Reflux Intermediate 1-(pyridin-4-ylmethyl)-4-nitro-1H-pyrazole Reagent1->Intermediate S_N2 Reaction Reagent2 Reagent:SnCl2·2H2OEthanol (EtOH)Reflux Intermediate->Reagent2 Product This compound Reagent2->Product Reduction G cluster_step1 Protocol Step 1: N-Alkylation cluster_step2 Protocol Step 2: Nitro Reduction s1_reagents Combine Reactants (4-Nitropyrazole, Alkyl Halide, Base) s1_reflux Reflux in Acetonitrile (12-16 h) s1_reagents->s1_reflux s1_tlc Monitor by TLC s1_reflux->s1_tlc s1_workup Filter & Concentrate s1_tlc->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s2_reagents Combine Intermediate & SnCl2 s1_purify->s2_reagents Characterize Intermediate (NMR, MS) s2_reflux Reflux in Ethanol (3-4 h) s2_reagents->s2_reflux s2_tlc Monitor by TLC s2_reflux->s2_tlc s2_workup Quench, Basify & Extract s2_tlc->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_final Final Product s2_purify->s2_final Final Characterization (NMR, MS, Purity)

Sources

Application Notes and Protocols for Characterizing 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Foundation for Novel Therapeutics

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to targeted cancer therapies.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with various biological targets.[2] The compound of interest, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, combines the pyrazole core with a pyridine moiety, a feature often associated with kinase inhibition. Given the well-documented role of pyrazole derivatives as modulators of key cellular signaling pathways, a systematic evaluation of this novel compound's biological activity is warranted.[3][4]

This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the potential anticancer and anti-inflammatory activities of this compound. As the specific targets of this compound are yet to be fully characterized, we propose a multi-pronged screening approach. This strategy begins with broad assessments of cytotoxicity and proliferation across relevant cancer cell lines, followed by more focused mechanistic assays to dissect its effects on apoptosis, cell cycle progression, and specific signaling pathways commonly modulated by pyrazole-containing compounds.

Hypothesized Mechanisms of Action and Assay Strategy

Based on the structural motifs of this compound and the established activities of related compounds, we hypothesize three primary potential mechanisms of action that can be interrogated using cell-based assays:

  • Cytotoxicity and Anti-proliferative Effects: The compound may induce cell death or inhibit the proliferation of cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects may be mediated through the activation of programmed cell death (apoptosis) or by halting cell cycle progression.

  • Modulation of Inflammatory Signaling: The compound may interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway.

The following sections provide detailed protocols to investigate each of these hypotheses. The workflow is designed to progress from broad phenotypic screening to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Hypothetical) Initial Compound This compound Cell Viability Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) Initial Compound->Cell Viability Treat cancer cell lines Signaling Inflammatory Pathway Assay (NF-κB Reporter) Initial Compound->Signaling Parallel Screening Apoptosis Apoptosis Assay (Caspase-Glo® 3/7) Cell Viability->Apoptosis If cytotoxic Cell Cycle Cell Cycle Analysis (Flow Cytometry) Cell Viability->Cell Cycle If cytostatic Target Engagement Direct Target Engagement (e.g., NanoBRET™) Apoptosis->Target Engagement Cell Cycle->Target Engagement Downstream Signaling Pathway Modulation (Western Blot for p-Proteins) Signaling->Downstream Signaling

Figure 1. A tiered approach for the cellular characterization of novel compounds.

Section 1: Assessment of Cellular Viability and Proliferation

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad overview of its cytotoxic or cytostatic potential and is essential for determining appropriate concentration ranges for subsequent mechanistic studies.

Scientific Rationale

We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[1][5] The amount of ATP is directly proportional to the number of viable cells in culture.[1] This "add-mix-measure" assay is highly sensitive, has a large dynamic range, and is well-suited for high-throughput screening in multi-well plates.[1][5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Selected cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete growth medium

  • Opaque-walled 96-well or 384-well plates

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into opaque-walled multi-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 100 µM down to 1 nM. Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6][7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[6]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Presentation
  • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

  • Normalize the data to the vehicle-treated control wells (set to 100% viability).

  • Plot the normalized viability (%) against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterRecommendationRationale
Plate Type White, opaque-walled 96-wellMinimizes well-to-well crosstalk and maximizes luminescent signal.
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in log growth phase and provides a robust signal window.[9]
Compound Incubation 48 - 72 hoursAllows sufficient time for the compound to exert its anti-proliferative or cytotoxic effects.
Vehicle Control DMSO, final conc. ≤ 0.5%Ensures that the solvent does not contribute to cytotoxicity.
Assay Reagent CellTiter-Glo®Quantifies ATP, a reliable indicator of metabolic activity and cell viability.[1][5]

Section 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis

If this compound demonstrates cytotoxic or anti-proliferative activity, the next logical step is to determine the underlying mechanism. The two most common mechanisms for anticancer compounds are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Scientific Rationale: Apoptosis is a form of programmed cell death characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.[10][11] The "add-mix-measure" format simplifies the workflow.[10][12]

G cluster_pathway Compound This compound Procaspase3_7 Procaspase-3/7 Compound->Procaspase3_7 Induces ActiveCaspase3_7 Active Caspase-3/7 Procaspase3_7->ActiveCaspase3_7 Cleavage Substrate Caspase-Glo® 3/7 Substrate (DEVD) ActiveCaspase3_7->Substrate Cleaves Luciferin Aminoluciferin Substrate->Luciferin Light Luminescent Signal Luciferin->Light Luciferase + ATP

Figure 2. Principle of the Caspase-Glo® 3/7 Assay.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding protocol as for the viability assay (Section 1.2).

    • Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration, typically 6, 12, or 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]

    • Mix gently by placing on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure luminescence with a plate-reading luminometer.

Data Analysis:

  • Calculate fold change in caspase activity relative to the vehicle-treated control.

  • Present data as a bar chart showing the dose-dependent and time-dependent activation of caspases-3/7.

Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Flow cytometry using propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells throughout the cell cycle.[4][13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of cell cycle phases based on fluorescence intensity.[4][14]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.

    • After 24 hours, treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[13][14]

    • Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[13]

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Record at least 10,000 events per sample.[13]

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms of DNA content.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to that of the vehicle control.

Section 3: Investigating Anti-Inflammatory Activity

The pyridine and pyrazole moieties are present in compounds known to modulate inflammatory pathways. Therefore, it is prudent to investigate the potential anti-inflammatory properties of this compound.

NF-κB Reporter Gene Assay

Scientific Rationale: The transcription factor NF-κB is a master regulator of the inflammatory response. In response to stimuli like TNF-α, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. A reporter gene assay is a powerful tool to measure the activity of this pathway.[15][16][17] In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[18] An increase or decrease in luciferase expression serves as a sensitive readout of NF-κB activation.[18]

Experimental Protocol:

  • Cell Line and Transfection:

    • Use a cell line such as HEK293T that is amenable to transfection.

    • Co-transfect the cells with a plasmid containing the luciferase gene downstream of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter.

  • Cell Seeding and Treatment:

    • Seed the transfected cells in a white, opaque 96-well plate.

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.[19] Include unstimulated and stimulated vehicle controls.

  • Assay Execution:

    • Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system according to the manufacturer's protocol.[20]

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the percentage inhibition of TNF-α-induced NF-κB activation for each concentration of the compound.

  • Plot the percentage inhibition against the compound concentration to determine an IC₅₀ value.

G Stimulus Inflammatory Stimulus (e.g., TNF-α) Pathway NF-κB Signaling Pathway Stimulus->Pathway Activation NF-κB Activation & Translocation Pathway->Activation Binding Binding to NF-κB Response Element Activation->Binding Transcription Luciferase Gene Transcription Binding->Transcription Protein Luciferase Protein Production Transcription->Protein Signal Luminescent Signal Protein->Signal + Substrate Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Compound->Pathway Inhibits?

Figure 3. Workflow of an NF-κB reporter assay for screening inhibitors.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and inflammatory signaling, researchers can build a comprehensive profile of its biological activities. Positive results in any of these assays will guide future studies, such as direct target identification using techniques like NanoBRET® target engagement assays,[21][22][23] and in-depth analysis of downstream signaling pathways through phospho-proteomics or Western blotting.[24] This structured approach ensures a thorough and efficient evaluation, paving the way for the potential development of this novel pyrazole derivative into a valuable research tool or therapeutic lead.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Li, et al. (2013).
  • MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Murtuda, A. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • BMG Labtech. (2024). Gene reporter assays. Retrieved from [Link]

  • G-Biosciences. (2017). Role of reporter genes to assay for transcription factors & more. Retrieved from [Link]

  • National Institutes of Health. (2025). Advancements in the application of reporter gene cell lines in bioactivity evaluation of biological products. Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • protocols.io. (2020). ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) TNF ELISA Protocol v1. Retrieved from [Link]

  • Cohesion Biosciences. (n.d.). Human TNF alpha ELISA Kit User Manual. Retrieved from [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a novel heterocyclic compound with therapeutic potential. Drawing upon the well-documented anti-inflammatory and anticancer activities of pyrazole and pyridine-containing scaffolds, we present detailed protocols for two robust and widely utilized animal models: the carrageenan-induced paw edema model for acute inflammation and a human colon cancer xenograft model using the HCT-116 cell line. These protocols are designed to be self-validating, incorporating essential controls and detailed procedural steps to ensure data integrity and reproducibility. The scientific rationale behind the selection of each model is elucidated, with a focus on the potential molecular mechanisms involving key inflammatory and oncogenic signaling pathways such as NF-κB and PI3K/Akt. This guide is intended to equip researchers with the necessary tools to rigorously assess the pharmacological profile of this compound and similar investigational compounds.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The incorporation of a pyridine ring can further enhance the pharmacological properties of a molecule, contributing to interactions with various biological targets. The compound this compound combines these two key pharmacophores, suggesting a strong potential for therapeutic efficacy.

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] Furthermore, pyrazole-containing compounds have been shown to interfere with key signaling cascades that are central to both inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[7][8][9][10] Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases and malignancies.

Given this background, this guide outlines protocols to investigate the potential anti-inflammatory and anticancer activities of this compound in well-established preclinical models.

Potential Signaling Pathways

The therapeutic potential of this compound is likely rooted in its ability to modulate key signaling pathways implicated in inflammation and cancer. Below are diagrams illustrating the putative mechanisms of action.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Signaling Cascade cluster_2 Therapeutic Intervention Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB COX2 COX-2 Upregulation NFkB->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->IKK Inhibits

Caption: Putative Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition.

G cluster_0 Growth Factor Signaling cluster_1 PI3K/Akt Pathway cluster_2 Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Activation Receptor->PI3K Akt Akt Phosphorylation PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Compound->PI3K Inhibits

Caption: Postulated Anticancer Mechanism via PI3K/Akt Pathway Inhibition.

Preliminary Studies: Formulation and Dose-Ranging

Formulation Development

Due to the likelihood of poor aqueous solubility, a common characteristic of pyrazole derivatives, a suitable vehicle for in vivo administration must be developed.[11]

Protocol for Oral Formulation:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Dissolve the compound in a minimal amount of Dimethyl sulfoxide (DMSO). The final concentration of DMSO in the formulation should not exceed 10%.

  • Addition of Co-solvents: Add Polyethylene glycol 400 (PEG400) and Tween-80 to the solution while vortexing. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% sterile saline.

  • Final Dilution: Add sterile saline to the desired final volume and vortex until a clear, homogenous solution is obtained.

  • Pre-administration Check: Visually inspect the formulation for any precipitation before each administration.

Dose-Ranging and Toxicity Study

A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for the efficacy studies.

Protocol for Acute Toxicity Study:

  • Animals: Use healthy mice (e.g., Swiss albino), 6-8 weeks old.

  • Groups: Establish several groups of animals (n=3-5 per group).

  • Dosing: Administer single doses of the compound at increasing concentrations (e.g., 10, 50, 100, 500, 1000 mg/kg) via the intended route of administration (e.g., oral gavage). Include a vehicle control group.

  • Observation: Monitor the animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity, such as changes in behavior, weight loss, or mortality.

  • Endpoint: Record the number of mortalities in each group to determine the LD50 (if applicable) and identify the MTD.

In Vivo Anti-inflammatory Studies: Carrageenan-Induced Paw Edema

This model is a widely accepted and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[6]

Experimental Workflow

G Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=6-8 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Administer Compound/ Vehicle/Standard Baseline->Dosing Induction Inject Carrageenan (1 hour post-dosing) Dosing->Induction Measurement Measure Paw Volume at regular intervals Induction->Measurement Analysis Data Analysis and Statistical Evaluation Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol
  • Animals: Male Wistar rats or Swiss albino mice (150-200 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 10% DMSO, 40% PEG400, 5% Tween-80, 45% saline)

    • Group II: this compound (Low Dose, e.g., 25 mg/kg)

    • Group III: this compound (High Dose, e.g., 50 mg/kg)

    • Group IV: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg)

  • Procedure: a. Measure the initial volume of the right hind paw of each animal using a plethysmometer. b. Administer the test compound, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.). c. One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: a. Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. b. Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.

Data Presentation and Expected Results
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Compound (Low Dose)250.55 ± 0.0435.3
Compound (High Dose)500.38 ± 0.03 55.3
Indomethacin100.42 ± 0.0450.6
p < 0.05, **p < 0.01 compared to vehicle control. Data are representative.

In Vivo Anticancer Studies: Human Colon Cancer Xenograft Model

The HCT-116 human colon cancer cell line is a well-characterized model for preclinical anticancer drug screening. These cells harbor a KRAS mutation and are microsatellite instability-high (MSI-H), making them clinically relevant.[12]

Experimental Workflow

G Cell_Culture HCT-116 Cell Culture and Expansion Harvesting Cell Harvesting and Preparation Cell_Culture->Harvesting Implantation Subcutaneous Injection into Immunodeficient Mice Harvesting->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Grouping Randomize into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Grouping Treatment Initiate Treatment Regimen Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for HCT-116 Xenograft Study.

Detailed Protocol
  • Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animals: Use female athymic nude mice or SCID mice, 6-8 weeks old.

  • Cell Implantation: a. Harvest HCT-116 cells during their exponential growth phase. b. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. c. Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Grouping and Treatment: a. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). b. Groups:

    • Group I: Vehicle Control
    • Group II: this compound (e.g., 50 mg/kg, daily p.o.)
    • Group III: Positive Control (e.g., 5-Fluorouracil, dose and schedule as per literature) c. Administer the treatments for a specified period (e.g., 21 days).
  • Endpoint Analysis: a. Continue to monitor tumor volume and body weight during the treatment period. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation and Expected Results
Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1200 ± 150-
Compound50 mg/kg, daily, p.o.600 ± 100 50
5-FluorouracilStandard Regimen480 ± 9060
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. [Link][1][2]

  • Current status of pyrazole and its biological activities. Journal of Pharmaceutical and Bioallied Sciences. 2015;7(3):196-204. [Link][6]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. 2023;24(2):1661. [Link][14]

  • Validated HCT-116 Xenograft Model. Altogen Labs. [Link][12]

  • NF-κB signaling in inflammation and cancer. MedComm. 2021;2(4):618-653. [Link][7][10]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega. 2022;7(27):23456-23469. [Link][8][15]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link][9]

  • NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology. 2023;14:1266835. [Link][17]

  • Characterization of HCT116 human colon cancer cells in an orthotopic model. Journal of Surgical Research. 2008;147(2):276-81. [Link][18]

  • Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. ResearchGate. [Link][19]

  • Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. Journal of Molecular Structure. 2025;1334:139935. [Link][20][21]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2017;22(11):1936. [Link][22]

  • NF-κB in inflammation and cancer. ResearchGate. [Link][23]

  • HCT116 Xenograft Model. Xenograft Services: CDX, PDX, PDO, Syngeneic. [Link][24]

  • Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11. Clinical Cancer Research. 2008;14(7):2167-2174. [Link]

  • NF-κB, an Active Player in Human Cancers. Cancer Immunology Research. 2014;2(9):823-830. [Link]

  • HCT-116: Subcutaneous colorectal cancer xenograft tumor model. Reaction Biology. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link][3]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2022;27(19):6498. [Link][5]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying Novel Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of clinically successful drugs.[1] The pyrazole core can serve as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility.[1] Furthermore, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] This has led to the development of pyrazole-containing drugs for a wide array of diseases, including cancer, inflammatory conditions, and cardiovascular disorders.[1][2] A particularly fruitful area of research has been the development of pyrazole-based compounds as inhibitors of protein kinases, a critical class of enzymes in cellular signaling.[3][4][5][6][7]

This guide provides a comprehensive framework for utilizing 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and similar pyrazole-containing compound libraries in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will focus on the practical aspects of assay development, protocol execution, and data interpretation, grounded in the principles of scientific integrity and field-proven insights.

The Rationale for Targeting Kinases with Pyrazole-Based Libraries

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast number of cellular processes.[3] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[8] The ATP-binding pocket of kinases presents a well-defined site for the design of small molecule inhibitors. The structural features of the pyrazole scaffold are particularly well-suited for interacting with this pocket, often forming key hydrogen bonds and hydrophobic interactions that lead to potent and selective inhibition.[1]

For the purpose of this guide, we will focus on a hypothetical screening campaign targeting Casein Kinase 1δ/ε (CK1δ/ε) . CK1δ/ε isoforms are implicated in the regulation of circadian rhythms, cell proliferation, and Wnt signaling, and their dysregulation has been linked to neurodegenerative diseases and cancer.[6] The established precedent of pyrazole-containing compounds inhibiting CK1δ/ε makes this a scientifically sound and illustrative example for our protocols.[6]

High-Throughput Screening Workflow for CK1δ/ε Inhibitors

A typical HTS workflow for identifying inhibitors of CK1δ/ε from a library containing this compound and its analogs would proceed through several stages, from initial assay development to hit confirmation and characterization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization Assay_Dev Assay Development (e.g., ADP-Glo™) Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Dev->Assay_Val Optimization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Assay_Val->Primary_Screen Ready for HTS Hit_ID Initial Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Hit_Confirmation Hit Confirmation (Fresh Compound) Dose_Response->Hit_Confirmation Selectivity Counter-Screening & Selectivity Profiling Hit_Confirmation->Selectivity

Caption: A generalized workflow for a high-throughput screening campaign to identify kinase inhibitors.

Protocol 1: Primary High-Throughput Screening of CK1δ using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay, a robust and widely used method for HTS of kinase inhibitors.[9] The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

I. Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction: Recombinant CK1δ enzyme, a substrate peptide, and ATP are incubated with the test compounds (e.g., this compound). Active kinase phosphorylates the substrate, converting ATP to ADP.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

II. Materials and Reagents

  • Enzyme: Recombinant human CK1δ (e.g., from a commercial vendor).

  • Substrate: A suitable peptide substrate for CK1δ (e.g., Casein, dephosphorylated).

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Assay Plates: 384-well, white, flat-bottom plates.

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Reagents: ADP-Glo™ Kinase Assay kit (Promega).

  • Positive Control: A known CK1δ inhibitor (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

III. Step-by-Step Protocol

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the test compound stock solution into the wells of a 384-well assay plate to achieve a final assay concentration of 10 µM.

    • Plate DMSO vehicle for negative controls and a known inhibitor for positive controls.

  • Kinase Reaction Mixture Preparation:

    • Prepare a 2X kinase reaction mixture containing the CK1δ enzyme and the substrate peptide in the kinase buffer. The optimal concentrations of enzyme and substrate should be determined during assay development.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X kinase reaction mixture to each well of the compound-plated 384-well plate.

    • Prepare a 2X ATP solution in the kinase buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume in each well should be 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

IV. Data Analysis and Hit Identification

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Criteria:

    • Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Protocol 2: Dose-Response Analysis for IC50 Determination

Primary hits must be confirmed and their potency determined through dose-response analysis.

I. Methodology

  • Compound Preparation:

    • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Execution:

    • Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation and Interpretation

The results of the dose-response analysis can be summarized in a table for easy comparison of the potencies of different hit compounds.

Compound IDScaffoldIC50 (µM) for CK1δ
1 This compound 0.5
2Analog A1.2
3Analog B> 50
4Analog C0.08
Staurosporine(Control)0.01

Signaling Pathway Context

Understanding the cellular context of the target kinase is crucial for downstream drug development efforts. The following diagram illustrates a simplified representation of a signaling pathway involving a generic protein kinase.

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor->Upstream_Kinase Recruits & Activates Target_Kinase Target Kinase (e.g., MEK) Upstream_Kinase->Target_Kinase Phosphorylates Downstream_Effector Downstream Effector (e.g., ERK) Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Inhibitor->Target_Kinase Inhibits

Caption: A simplified diagram of a kinase signaling pathway, illustrating the point of intervention for an inhibitor.

Conclusion and Future Directions

This guide has provided a detailed framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors using a library centered around the this compound scaffold. The protocols outlined here are robust, scalable, and grounded in established HTS principles. Successful identification of potent and selective inhibitors of CK1δ would provide valuable lead compounds for further optimization and development into potential therapeutics for a range of diseases. Subsequent steps would involve secondary assays to confirm the mechanism of action, assess selectivity against a panel of other kinases, and evaluate cellular activity and ADMET properties.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dau. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PMC - PubMed Central. Available at: [Link]

  • 1-(Pyrimidin-4-yl)pyrazol-5(4 H )-one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. ResearchGate. Available at: [Link]

  • This compound 250mg. Dana Bioscience. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. PubMed. Available at: [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Available at: [Link]

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. Available at: [Link]

  • Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher. Available at: [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a heterocyclic compound of interest in pharmaceutical research and development. The protocols herein describe a multi-technique approach to confirm the identity, structure, and purity of the compound. Methodologies include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development industry, offering robust, step-by-step protocols and the scientific rationale behind the experimental choices. All methods are designed to be self-validating and adhere to principles outlined in ICH guidelines for analytical procedures.[1][2][3]

Introduction

This compound is a disubstituted pyrazole derivative containing both a pyridine and a primary amine moiety. Such nitrogen-rich heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] Pyrazole-containing compounds are known to act as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules.[5][6][7] Given its potential as a pharmaceutical building block or active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to ensure its identity, purity, and quality for regulatory submission and scientific research.

The analytical strategy outlined in this document provides an orthogonal approach, where each technique yields complementary information, ensuring a comprehensive and reliable characterization of the molecule.

Physicochemical Properties

A foundational understanding of the compound's basic properties is crucial for method development. The expected properties for this compound are summarized below.

PropertyValueSource/Method
Chemical Structure Chemical structure of this compoundN/A
Molecular Formula C₉H₁₀N₄Calculated
Molecular Weight 174.21 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for similar compounds
Solubility Soluble in Methanol, DMSO, dilute acidsPredicted based on structure
UV λmax ~254 nmPredicted (presence of aromatic rings)

Analytical Characterization Workflow

A systematic workflow ensures all critical quality attributes of the compound are assessed. The proposed workflow integrates multiple analytical techniques for a complete characterization profile.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification cluster_2 Data Analysis & Reporting Sample Test Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID HPLC RP-HPLC-UV (Purity & Assay) Sample->HPLC Purity Assessment Analysis Data Integration & Analysis NMR->Analysis MS->Analysis FTIR->Analysis HPLC->Analysis Report Certificate of Analysis (CoA) Analysis->Report

Caption: Workflow for the comprehensive characterization of this compound.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration in ¹H NMR reveal the number and connectivity of protons. ¹³C NMR provides information on the carbon skeleton. The chemical structure has distinct aromatic regions (pyridine and pyrazole) and an aliphatic methylene bridge, which should be clearly distinguishable.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine H (α to N)~8.50Doublet2HH-2', H-6'
Pyridine H (β to N)~7.30Doublet2HH-3', H-5'
Pyrazole H~7.80Singlet1HH-3
Pyrazole H~7.40Singlet1HH-5
Methylene (-CH₂-)~5.30Singlet2H-CH₂-
Amine (-NH₂)~4.50Broad Singlet2H-NH₂

Note: Chemical shifts are predictive and may vary. The amine protons are exchangeable with D₂O and may appear as a broad signal.[8][9]

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

CarbonChemical Shift (δ, ppm)Assignment
Pyridine C~150.0C-2', C-6'
Pyridine C~148.0C-4'
Pyridine C~122.0C-3', C-5'
Pyrazole C~140.0C-4
Pyrazole C~135.0C-3
Pyrazole C~125.0C-5
Methylene C~50.0-CH₂-

Note: Assignments are based on typical chemical shifts for pyridine and pyrazole rings.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Rationale: ESI-MS will protonate the basic nitrogen atoms (on the pyridine ring, pyrazole ring, or the amine group) to generate a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. The nitrogen rule in mass spectrometry predicts an odd-numbered molecular weight for a compound with an odd number of nitrogen atoms, which is not the case here (C₉H₁₀N₄, MW 174.21), so an even molecular ion is expected.[8][9] However, the protonated ion [M+H]⁺ will have an odd m/z value.

Expected MS Data

Ionm/z (calculated)m/z (observed)
[M+H]⁺175.0978~175.1

Fragmentation Pattern: The primary fragmentation is expected to involve the cleavage of the methylene bridge, leading to characteristic fragments of the pyrazole-amine (m/z ~83) and pyridine-methylene (m/z ~92) moieties.[12][13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Rationale: The primary amine group will show characteristic N-H stretching vibrations. The aromatic C-H and C=C/C=N bonds of the pyridine and pyrazole rings will also have distinct absorption bands.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Aromatic C-H StretchPyridine, Pyrazole
2950 - 2850Aliphatic C-H StretchMethylene (-CH₂-)
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N Ring StretchingPyridine, Pyrazole
1335 - 1250Aromatic C-N StretchPyridine, Pyrazole

Note: The primary amine N-H stretch should appear as a pair of bands, which is a key diagnostic feature.[8][9][15][16][17]

Purity Determination by HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of pharmaceutical compounds.

Rationale: The compound contains both polar (amine) and non-polar (aromatic rings) functionalities, making it well-suited for RP-HPLC. A C18 column provides a good balance of hydrophobic interaction. An acidic mobile phase (e.g., containing formic acid or TFA) is used to protonate the basic nitrogens, ensuring sharp, symmetrical peaks and good retention. UV detection at ~254 nm is appropriate due to the aromatic nature of the compound. This method should be validated according to ICH Q2(R1) guidelines.[1][2][3]

Optimized HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Diluent 50:50 Acetonitrile:Water

Note: This is a starting method and may require optimization. The gradient is designed to effectively separate polar and nonpolar impurities.[18][19][20]

Detailed Experimental Protocols

Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time (e.g., 1024 scans or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm. Integrate peaks in the ¹H spectrum.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument Setup: Use an ESI-MS system. Set the mode to positive ion detection.

  • Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the [M+H]⁺ ion and compare the observed m/z with the calculated value.

Protocol: FTIR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with a DTGS or MCT detector.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum. Collect a background spectrum prior to the sample scan.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify and label the characteristic absorption bands corresponding to the functional groups.

Protocol: RP-HPLC Purity Analysis
  • Standard/Sample Preparation: Prepare a stock solution of the sample in the diluent at 1.0 mg/mL. Prepare a working solution for purity analysis at ~0.5 mg/mL.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method as described in the table above.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive analytical package for the characterization of this compound. NMR and MS confirm the molecular structure and weight, FTIR verifies the presence of key functional groups, and the HPLC method establishes a reliable means for purity determination. These methods, when properly validated, are suitable for quality control in both research and manufacturing environments, ensuring the material meets the required specifications for its intended use.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Gross, G. A., & Grüter, S. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. ICH. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Gross, G. A., & Grüter, S. (2000). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Hossain, S. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Mahajan, D. N., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2016). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Manikandan, A., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Table Download. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • Xuan, R., et al. (2014). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods. [Link]

  • University of Calgary. (n.d.). IR: amines. IR Spectroscopy Tutorial. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Majcher, M., et al. (2019). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry LibreTexts. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Kervinen, K., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • da Silva, J. A. L., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • ResearchGate. (2014). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Al-Suhaibani, S. S., et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia. [Link]

  • Guler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to endogenous purines allows it to interact with a diverse range of biological targets, particularly protein kinases.[1] Dysregulation of protein kinase activity is a well-established hallmark of cancer, driving aberrant cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern targeted cancer therapy.

This document focuses on 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine , a novel small molecule with a pyrazole core. While direct studies on this specific compound are not yet prevalent in published literature, its structural motifs are present in a variety of pyrazole derivatives that have demonstrated potent anti-cancer activity.[2][3][4] Notably, pyrazole-containing compounds have been successfully developed as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and other oncogenic kinases such as REarranged during Transfection (RET) kinase.[5][6]

Based on this body of evidence, it is hypothesized that this compound may exert anti-cancer effects through the inhibition of key protein kinases involved in cell cycle progression and survival signaling pathways. These application notes provide a comprehensive guide for researchers to systematically investigate the anti-cancer properties of this compound in various cancer cell lines.

Compound Handling and Preparation

Proper handling and preparation of small molecule inhibitors are paramount for obtaining reproducible and reliable experimental results.[7]

1. Reconstitution and Storage:

  • Solvent Selection: this compound, like most organic small molecules, is predicted to be soluble in dimethyl sulfoxide (DMSO).[8] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[7]

  • Powder Storage: As a powder, the compound can typically be stored at -20°C for up to three years.[8]

2. Preparation of Working Solutions:

  • Serial Dilutions: It is recommended to perform initial serial dilutions of the DMSO stock solution in DMSO before diluting into aqueous cell culture medium. This minimizes the risk of the compound precipitating out of solution.

  • Final DMSO Concentration: When preparing the final working concentrations in cell culture medium, ensure that the final concentration of DMSO is kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[8]

  • Solubility Issues: If precipitation is observed upon dilution in aqueous media, gentle warming (not exceeding 50°C) or ultrasonication may aid in dissolution.[8] Always visually inspect the final working solution for any precipitates before adding it to the cells.[8]

  • Vehicle Control: A vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound) must be included in all experiments to account for any effects of the solvent on the cells.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOHigh solubility for most organic small molecules.
Stock Concentration 10-50 mMAllows for a wide range of working concentrations with minimal solvent addition.
Storage Temperature -20°C or -80°C (aliquots)Prevents degradation and minimizes freeze-thaw cycles.[7]
Final DMSO in Media ≤ 0.1%Minimizes solvent-induced cytotoxicity.

Proposed Mechanism of Action and Investigational Strategy

Given the prevalence of pyrazole-based compounds as kinase inhibitors, a primary hypothesis is that this compound targets one or more protein kinases critical for cancer cell survival and proliferation. A logical investigational workflow would be to first establish its cytotoxic and anti-proliferative effects, and then to elucidate the underlying mechanism.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A This compound B Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) A->B C Cell Viability/Cytotoxicity Assays (MTT, SRB) B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) D->F H Kinase Profiling (Optional) D->H G Western Blot Analysis (Key Signaling Proteins) E->G F->G I Identify Potential Kinase Target(s) G->I H->I J In vitro Kinase Assays I->J K Cellular Thermal Shift Assay (CETSA) I->K

Figure 1. A tiered experimental workflow for characterizing the anti-cancer activity of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using the MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (specific to each cell line)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10] Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[10][11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to start with is 0.01 µM to 100 µM.[10]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for vehicle control (DMSO only) and untreated control (medium only).

  • Incubate the plate for the desired treatment duration (typically 48-72 hours).[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the compound's effect on cell cycle progression.[13]

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a particular phase would suggest a cell cycle arrest at that point.[13]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment as described in the cell cycle analysis protocol.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Potential Signaling Pathways for Investigation

Based on the activity of related pyrazole compounds, investigation into the following signaling pathways is warranted.[5][14]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E) Rb Rb CDK_Cyclin->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine Compound->RTK Potential Inhibition Compound->Akt Potential Inhibition Compound->CDK_Cyclin Potential Inhibition

Figure 2. Potential signaling pathways inhibited by this compound, leading to reduced proliferation and survival.

Concluding Remarks

The compound this compound represents a promising starting point for anti-cancer drug discovery research. Its pyrazole core is a well-validated pharmacophore for targeting kinases and other key regulators of cancer cell pathophysiology. The protocols and investigational strategies outlined in these application notes provide a robust framework for elucidating its biological activity and mechanism of action in cancer cell lines. A systematic approach, beginning with broad phenotypic screening and progressing to more detailed mechanistic studies, will be crucial in determining the therapeutic potential of this novel compound.

References

  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Maddaly, R. (2016). Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. [Link]

  • D'Incalci, M., & Galmarini, C. M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3399-3404.
  • Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11135-11144. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Al-Ostath, A. I., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega, 6(18), 12056-12069. [Link]

  • Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 3021. [Link]

  • Kandeel, M., et al. (2025). 1-(PYRIMIDIN-4-YL)PYRAZOL-5(4H)-ONE DERIVATIVES: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. ResearchGate. [Link]

  • Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105943. [Link]

  • D’souza, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3749. [Link]

  • Al-Sanea, M. M., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1368. [Link]

  • Zhang, M., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. [Link]

Sources

Protocol for the Solubilization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic amine containing both pyridine and pyrazole scaffolds, structural motifs common in pharmacologically active agents.[1][2] A significant bottleneck in the preclinical evaluation of such compounds is their characteristically poor aqueous solubility, which can lead to inconsistent results in biological assays and challenges in developing suitable formulations for in vivo studies.[3][4] This application note provides a detailed, evidence-based guide to the solubilization of this compound. It outlines protocols for preparing high-concentration stock solutions and aqueous working solutions, explains the physicochemical principles behind these methods, and offers a decision-making framework to assist researchers in selecting the optimal protocol for their specific experimental needs.

Compound Characterization and Safety Profile

A thorough understanding of the compound's physicochemical properties and associated hazards is a prerequisite for its effective and safe use in any experimental setting.

1.1. Physicochemical Properties The structure of this compound incorporates a basic pyridine ring and an amino-substituted pyrazole ring. These features are the primary determinants of its solubility characteristics. Key properties are summarized in the table below.

PropertyValueSource & Comments
Molecular Formula C₉H₁₀N₄Guidechem[5]
Molecular Weight 174.20 g/mol Guidechem[5]
Predicted pKa 5.38 ± 0.10Guidechem[5][6] (This value reflects the basicity of the nitrogen atoms)
Predicted Water Solubility 25.4 µg/mLGuidechem[5] (Indicates very low aqueous solubility)
Appearance Solid (Assumed)Typical for similar small molecules

1.2. Safety and Handling Precautions While a specific Safety Data Sheet (SDS) for this exact molecule is not readily available, data from analogous structures, such as 1-(pyridin-4-yl)-1H-pyrazol-4-amine and other aminopyrazoles, indicate a consistent hazard profile.[7][8][9]

  • Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] May also cause respiratory irritation.[7][9]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Principles of Solubilization

The low aqueous solubility of this compound necessitates specific strategies to prepare solutions suitable for biological experiments. The two primary approaches are the use of organic co-solvents and pH modification.

2.1. Organic Co-solvents For many poorly soluble compounds, the initial step involves creating a high-concentration stock solution in an organic solvent.[13] Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media.[14] However, the final concentration of DMSO in an assay must be carefully controlled (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.

2.2. pH-Dependent Solubility The presence of basic nitrogen atoms in the pyridine and pyrazole rings (predicted pKa ≈ 5.38) is key to enhancing aqueous solubility.[5] According to the Henderson-Hasselbalch equation, at a pH below the pKa, the compound will be predominantly in its protonated, cationic form. This charged species is significantly more soluble in polar solvents like water than the neutral form. Therefore, dissolving the compound in a mildly acidic aqueous buffer (e.g., pH 4-5) can dramatically increase its solubility.

Recommended Dissolution Protocols

3.1. Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is the standard starting point for most in vitro applications.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Tare a sterile, dry vial on an analytical balance. Carefully weigh the desired amount of the compound (e.g., 5 mg).

  • Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock with 5 mg of compound MW 174.20, add 2.87 mL of DMSO). Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can be applied but should be used with caution to avoid degradation.

  • Verification: Visually inspect the solution to ensure it is clear and free of any undissolved material.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected vials.

3.2. Protocol 2: Aqueous Solution via pH Adjustment

This protocol is suitable for experiments where organic solvents are undesirable.

Materials:

  • This compound powder

  • Sterile, deionized water or a suitable biological buffer (e.g., citrate buffer)

  • 1 N Hydrochloric Acid (HCl)

  • pH meter

  • Magnetic stir plate and stir bar

Procedure:

  • Weighing: Weigh the desired amount of the compound into a clean glass beaker containing a stir bar.

  • Initial Suspension: Add a portion of the final desired volume of water or buffer (e.g., 80% of the final volume) to create a suspension.

  • pH Adjustment: Begin stirring the suspension. Slowly add 1 N HCl dropwise while monitoring the pH. As the pH drops below the compound's pKa (~5.38), the solid should begin to dissolve. Continue adding acid until all solid material is dissolved and the solution is clear. Aim for a final pH between 4.0 and 5.0.

  • Volume Adjustment: Once the compound is fully dissolved, add water or buffer to reach the final desired volume.

  • Verification: Confirm the final pH of the solution. If necessary, filter the solution through a 0.22 µm sterile filter to remove any potential micro-precipitates.

  • Storage: This aqueous solution is likely less stable than a DMSO stock. It is recommended to prepare it fresh before each experiment. If short-term storage is necessary, store at 4°C for no more than 24-48 hours.

Experimental Workflow and Decision Guide

The choice of solubilization protocol depends on the specific requirements of the experiment. The following flowchart provides a decision-making guide.

G start What is the experimental application? invitro In Vitro Assay (e.g., cell culture, enzyme assay) start->invitro invivo In Vivo Study (e.g., animal dosing) start->invivo dmso_check Is the final assay tolerant to low concentrations of DMSO (e.g., <0.5%)? invitro->dmso_check formulation Advanced Formulation Required: Consider co-solvents (PEG, Tween®), cyclodextrins, or lipid-based systems. (Requires specialized formulation expertise) invivo->formulation protocol1 Use Protocol 1: Prepare high-concentration stock in DMSO. Dilute serially in aqueous buffer/media. dmso_check->protocol1  Yes protocol2 Use Protocol 2: Prepare aqueous solution via pH adjustment. Ensure final pH is compatible with assay. dmso_check->protocol2  No / Solvent-sensitive assay

Caption: Decision workflow for selecting a solubilization protocol.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The compound's solubility limit in the final aqueous medium has been exceeded ("crashing out").Decrease the final concentration of the compound. Increase the percentage of co-solvent if the assay allows. Alternatively, switch to Protocol 2 (pH adjustment).
Compound will not fully dissolve in acidic buffer The pH is not sufficiently low, or the desired concentration exceeds the solubility limit even in the protonated form.Re-check and further lower the pH (e.g., to 3.5-4.0), ensuring the final pH is compatible with the experiment. If solubility is still limited, the desired concentration may not be achievable in a purely aqueous system.
Inconsistent results in biological assays Compound may be precipitating over time in the assay medium, or the compound may be unstable at the working pH or temperature.Prepare working solutions immediately before use. Visually inspect assay plates for any signs of precipitation. Assess compound stability under assay conditions using an analytical method like HPLC.

Conclusion

The successful use of this compound in experimental research hinges on the appropriate selection and execution of a dissolution protocol. For most in vitro studies, preparing a concentrated stock solution in DMSO is a reliable and convenient method. For applications intolerant to organic solvents, leveraging the compound's basicity to achieve dissolution in a mildly acidic aqueous solution is a highly effective alternative. By understanding the physicochemical principles outlined in this guide, researchers can ensure consistent and accurate results in their preclinical investigations.

References

  • PubChem. 1-(pyridin-4-yl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning. (General reference for amine and heterocycle basicity)
  • Ma, W., et al. (2021). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 26(21), 6489. [Link]

  • Riekes, M. K., et al. (2014). Recent advances in formulation strategies for poorly soluble drugs. Quimica Nova, 37(8), 1356-1365. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Scientific Reports, 14(1), 3591. [Link]

  • University of Brawijaya. (n.d.). Practice Procedures for Making Stock Solution. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. IntechOpen. [Link]

  • PubChem. 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • Maulik, M., & Patel, M. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 12(2), 728–741. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Chen, H. X., et al. (2020). Extraction of heterocyclic amines and polycyclic aromatic hydrocarbons from pork jerky and the effect of flavoring on formation and inhibition. Food Chemistry, 310, 125828. [Link]

  • Sharma, V., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10.
  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(21), 5845–5869. [Link]

  • Popiolek, L., & Kosikowska, U. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6695. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Chang, C. M., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1662, 462725. [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689-15703. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 29(3), 883-892. [Link]

  • El-Naggar, A. M., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. ResearchGate. [Link]

  • Ialongo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • PubChem. 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocols: Preclinical In Vivo Efficacy Evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Scientific Rationale and Strategic Overview

The convergence of small molecule kinase inhibitors with immuno-oncology represents a frontier in cancer therapeutics. Pyrazole and pyridine moieties are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Compounds with these scaffolds have demonstrated the ability to modulate key signaling pathways that govern cancer cell proliferation, survival, and interaction with the immune system.[1][3][4]

This document outlines a comprehensive strategy for the preclinical in vivo evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (hereinafter referred to as Cmpd-X) , a novel investigational agent. Based on its structural motifs, Cmpd-X is hypothesized to function as a kinase inhibitor. The primary objective of the described studies is to assess its anti-tumor efficacy, elucidate its mechanism of action within a fully immunocompetent system, and establish a preliminary safety and pharmacokinetic profile.

The strategic choice of syngeneic mouse tumor models is critical. Unlike xenografts in immunodeficient mice, syngeneic models utilize mouse tumor cell lines implanted into a host of the same inbred strain, preserving the dynamic interplay between the tumor and a complete, functional immune system.[5][6] This is indispensable for evaluating therapies intended to modulate the tumor microenvironment (TME) and elicit an anti-tumor immune response.[7][8]

This guide provides field-proven, step-by-step protocols for researchers, scientists, and drug development professionals to rigorously assess the in vivo potential of Cmpd-X or similar small molecule immunomodulators.

II. Pre-Study Essentials: Compound Formulation and Animal Model Selection

A. Rationale for Formulation Development

The route of administration and formulation of a small molecule are critical determinants of its pharmacokinetic (PK) profile, influencing bioavailability, exposure, and ultimately, efficacy.[9][10] For preclinical studies, the goal is to develop a stable, homogenous, and deliverable formulation that ensures consistent exposure.

Protocol 1: Formulation for Oral Gavage (PO) Administration
  • Solubility Screening:

    • Assess the solubility of Cmpd-X in a panel of common, non-toxic vehicles (e.g., Water, 0.5% w/v Methylcellulose in water, 10% DMSO/90% Corn Oil, Captisol®).

    • Use a minimal amount of compound for a rapid HPLC-based solubility screen to determine the optimal vehicle.[11]

  • Vehicle Selection:

    • Prioritize an aqueous-based vehicle for ease of use and physiological compatibility. A suspension is often suitable for initial in vivo screens.

    • A common starting vehicle is 0.5% Methylcellulose (MC) with 0.1% Tween 80 in sterile water . The methylcellulose acts as a suspending agent, while Tween 80 improves wettability.

  • Preparation of Dosing Suspension (Example: 10 mg/mL):

    • Weigh the required amount of Cmpd-X.

    • Create a paste by adding a small volume of the vehicle to the powder.

    • Gradually add the remaining vehicle while triturating or vortexing to ensure a uniform suspension.

    • Maintain continuous stirring (e.g., with a magnetic stir bar) during dosing to prevent settling.

    • Causality: A uniform suspension is paramount to ensure each animal receives the correct dose. Inconsistent dosing is a major source of variability in efficacy studies.

B. Selection of Syngeneic Tumor Models

The choice of model depends on the hypothesized target and intended clinical indication. For a novel immuno-oncology agent, it is advisable to test in models with varying immunogenicity (e.g., "hot" vs. "cold" tumors).

Model Mouse Strain Tumor Type Immunogenic Profile Rationale
MC38 C57BL/6Colon AdenocarcinomaHigh ("Hot")Highly immunogenic, responsive to checkpoint inhibitors.[7] Good for detecting immune-enhancing effects.
B16F10 C57BL/6MelanomaLow ("Cold")Poorly immunogenic, often resistant to checkpoint blockade alone.[7] Ideal for testing agents that can convert a "cold" TME to "hot".
CT26 BALB/cColon CarcinomaIntermediateWell-characterized and responsive to a range of immunotherapies.[5]

III. Core Protocol: In Vivo Anti-Tumor Efficacy Study

This protocol describes a typical efficacy study in the MC38 syngeneic model.

A. Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis a Day -10: Culture MC38 Cells b Day 0: Harvest & Prepare Cells (3x10^5 cells in 100 µL PBS) a->b c Day 0: Subcutaneous Implantation (Right flank of C57BL/6 mice) b->c d Day 7-10: Monitor Tumor Growth (Calipers) c->d e Randomize Mice (Tumor Volume ~100 mm³) d->e f Initiate Dosing (QD or BID) - Vehicle Control - Cmpd-X (Dose 1) - Cmpd-X (Dose 2) - Positive Control (e.g., anti-PD-1) e->f g Monitor Body Weight & Tumor Volume (2-3 times per week) f->g h Day 21-28 (or humane endpoint): Euthanize & Collect Tissues g->h i Tumor Growth Inhibition (TGI) Analysis h->i j Pharmacodynamic (PD) Analysis (Tumors, Spleen, Blood) h->j

Caption: Workflow for a syngeneic tumor model efficacy study.

B. Detailed Step-by-Step Protocol
  • Cell Culture and Implantation:

    • Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

    • On Day 0, harvest cells and resuspend in sterile, cold PBS at a concentration of 3x10^6 cells/mL.

    • Subcutaneously inject 100 µL (3x10^5 cells) into the right flank of 8-week-old female C57BL/6 mice.[12]

  • Tumor Growth Monitoring and Randomization:

    • Begin caliper measurements ~7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When average tumor volume reaches ~100 mm³, randomize mice into treatment groups (n=8-10 mice/group). This randomization is crucial to prevent bias from variations in initial tumor size.

  • Treatment Administration:

    • Group 1: Vehicle Control (e.g., 0.5% MC), PO, once daily (QD).

    • Group 2: Cmpd-X, 25 mg/kg, PO, QD.

    • Group 3: Cmpd-X, 50 mg/kg, PO, QD.

    • Group 4: Positive Control (e.g., anti-PD-1 antibody), 10 mg/kg, intraperitoneal (IP), twice a week.

    • Administer treatments for 14-21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.[13]

    • Define study endpoints based on institutional guidelines (IACUC), typically a tumor volume limit (e.g., 2000 mm³) or signs of significant morbidity (e.g., >20% body weight loss).

  • Data Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the vehicle control group.

    • Plot mean tumor volume ± SEM over time for each group.

    • Statistical analysis (e.g., two-way ANOVA with post-hoc test) should be used to determine significance.

IV. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between drug exposure and biological effect is fundamental.[14][15][16]

A. PK/PD Study Design

pkpd_workflow study_setup PK/PD Study Setup Tumor-bearing mice (150-200 mm³) Single dose of Cmpd-X (50 mg/kg, PO) timepoints Timepoints (n=3 mice/point) - Pre-dose (0h) - 1h, 2h, 4h, 8h, 24h study_setup->timepoints collection collection timepoints->collection analysis analysis collection:p->analysis:pk collection:t->analysis:pd

Caption: Integrated workflow for PK/PD studies in tumor-bearing mice.

Protocol 2: Pharmacokinetic (PK) Study
  • Dosing: Administer a single oral dose of Cmpd-X (e.g., 50 mg/kg) to tumor-bearing mice.

  • Blood Collection: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect blood (~50 µL) via submandibular or saphenous vein bleed into K2EDTA-coated tubes.

  • Plasma Preparation: Centrifuge blood at 2000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C.

  • Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (T½).[15]

Protocol 3: Pharmacodynamic (PD) Biomarker Study
  • Study Design: Use a separate cohort of tumor-bearing mice. Dose with a single administration of vehicle or Cmpd-X.

  • Tissue Collection: At time points corresponding to the PK profile (e.g., Tmax and 24h), euthanize mice and harvest tumors and spleens.

  • Tumor Analysis:

    • Target Engagement: If the kinase target of Cmpd-X is known, measure the phosphorylation status of the target or a key downstream substrate via Western Blot or ELISA. A decrease in phosphorylation indicates target inhibition.[14][17]

    • Immunophenotyping: Process a portion of the tumor into a single-cell suspension.[7][8] Use multi-color flow cytometry to quantify changes in immune cell populations (e.g., CD8+ T cells, Regulatory T cells, Myeloid-Derived Suppressor Cells).[5][12] An increase in the CD8+/Treg ratio is a common hallmark of effective immunotherapy.

V. Preliminary Toxicology Assessment

Non-GLP toxicology studies are essential to establish a preliminary safety profile and determine the Maximum Tolerated Dose (MTD).[18][19][20]

Protocol 4: Dose Range Finding (DRF) / MTD Study
  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain used for efficacy studies (e.g., C57BL/6).

  • Dosing Regimen:

    • Administer Cmpd-X daily for 5-7 days at escalating doses (e.g., 50, 100, 200 mg/kg).

    • Include a vehicle control group.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily, looking for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.[21]

  • Terminal Analysis:

    • At the end of the study, perform a complete blood count (CBC) and clinical chemistry analysis.

    • Conduct a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination to identify any organ-specific toxicities.[13]

VI. Conclusion and Forward Path

The protocols detailed in this guide provide a robust framework for the initial in vivo characterization of this compound (Cmpd-X). The data generated from these efficacy, PK/PD, and toxicology studies will be instrumental in making a go/no-go decision for further development.[11] Positive results, such as significant tumor growth inhibition correlated with target modulation and an acceptable safety profile, would justify advancing the compound into more complex combination studies and formal GLP toxicology evaluation.[18][22]

VII. References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). ResearchGate. Available at: [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed. Available at: [Link]

  • Protocol to study the immune profile of syngeneic mouse tumor models. (2024). PubMed Central. Available at: [Link]

  • Protocol to study the immune profile of syngeneic mouse tumor models. (2024). PubMed. Available at: [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online. Available at: [Link]

  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (2023). Semantic Scholar. Available at: [Link]

  • Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis. (2022). ResearchGate. Available at: [Link]

  • Immunophenotyping of Cells in Mouse Syngeneic Tumor Models. (N.d.). Noble Life Sciences. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (N.d.). SRR Publications. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. Available at: [Link]

  • Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management. (2016). AACR Journals. Available at: [Link]

  • Efficacy & Toxicity Studies. (N.d.). Biocytogen. Available at: [Link]

  • Considerations for Performing a Successful Syngeneic Tumor Study. (2021). Taconic Biosciences. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate. Available at: [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (N.d.). Gentronix. Available at: [Link]

  • In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. (2005). PubMed. Available at: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023). PubMed Central. Available at: [Link]

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. (2023). Pharmaceutical Technology. Available at: [Link]

  • Toxicology. (N.d.). MuriGenics. Available at: [Link]

  • This compound 250mg. (N.d.). Dana Bioscience. Available at: [Link]

  • The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020). AACR Journals. Available at: [Link]

  • Small Molecule Formulation Screening Strategies in Drug Discovery. (2010). ResearchGate. Available at: [Link]

  • The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020). PubMed. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. (2011). PubMed. Available at: [Link]

  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. (2009). PubMed Central. Available at: [Link]

  • Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. (2014). PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Profiling: A Guide Featuring 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Consequently, protein kinase inhibitors (PKIs) have become a major focus of modern drug discovery. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the structure of potent and selective kinase inhibitors due to its favorable synthetic accessibility and drug-like properties.[3][4] Numerous FDA-approved PKIs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting its importance in targeting kinases like JAK, B-raf, and c-Met.[3]

This guide provides a comprehensive framework for characterizing the kinase inhibitory activity of novel compounds, using 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine as a representative example of a pyrazole-based potential kinase inhibitor. While the specific kinase targets for this particular compound are not yet publicly defined, its structure is emblematic of scaffolds known to interact with the ATP-binding site of various kinases.[5][6] This document will guide researchers through the principles of kinase assay selection, provide detailed protocols for robust and widely used assay formats, and discuss data interpretation for the effective profiling of this and similar investigational compounds.

Part 1: Strategic Assay Selection for Kinase Profiling

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity across the human kinome. This requires choosing an appropriate assay format. The selection depends on various factors including the experimental goal (e.g., primary screening vs. detailed mechanism of action), required throughput, and available laboratory equipment.

There are several major classes of in vitro kinase assays:

  • Radiometric Assays: Traditionally considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from γ-³³P-ATP or γ-³²P-ATP) into a kinase substrate.[7][8] They are highly sensitive and universal but require handling of radioactive materials and have lower throughput.[9][10]

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative with high throughput. Common formats include:

    • Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[7]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Detects phosphorylation using a FRET pair, often involving a lanthanide donor and a fluorescent acceptor on an antibody that recognizes the phosphorylated substrate.[7] The LanthaScreen® assays are a prominent example of this technology.[11][12]

  • Luminescence-Based Assays: These assays are highly sensitive, have a large dynamic range, and are well-suited for high-throughput screening (HTS). A common approach is to quantify the amount of ATP consumed or ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is a widely used commercial example that measures ADP production via a coupled luciferase/luciferin reaction.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful method directly measures the formation of the phosphorylated substrate, providing unambiguous and highly sensitive results.[7] It is particularly useful for detailed mechanistic studies but is generally lower in throughput compared to plate-based methods.

For the initial profiling of a novel compound like this compound, a luminescence-based assay such as the ADP-Glo™ Kinase Assay offers an excellent balance of universality, sensitivity, and throughput, making it suitable for screening against a broad panel of kinases.

Part 2: Experimental Protocols

This section provides a detailed protocol for the ADP-Glo™ Luminescent Kinase Assay, a robust method for determining the IC₅₀ value of an inhibitor. This is followed by a brief description of an alternative binding assay, the LanthaScreen® Eu Kinase Binding Assay, to illustrate an orthogonal approach.

Protocol 1: Determining Inhibitor Potency (IC₅₀) using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal method that quantifies the amount of ADP produced during a kinase reaction.[15] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[16][17]

Workflow Overview

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Prepare serial dilution of This compound C Add inhibitor dilutions to wells A->C B Add Kinase, Substrate, and ATP to microplate wells B->C D Incubate at room temperature (e.g., 60 minutes) E Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F Incubate at room temperature (40 minutes) G Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H Incubate at room temperature (30-60 minutes) I Read luminescence on a plate reader H->I LanthaScreen_Principle cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET A Kinase + Eu-Ab + Tracer -> FRET Signal B Kinase + Eu-Ab + Inhibitor -> No Tracer Binding -> No FRET

Figure 2: Principle of the LanthaScreen® Kinase Binding Assay.

Brief Procedure

  • Add test compound dilutions to an assay plate.

  • Add a mixture of the kinase and the Eu-labeled anti-tag antibody. [18]3. Add the Alexa Fluor™ 647-labeled kinase tracer. [11]4. Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm. [12] The resulting data can be used to calculate an IC₅₀ or Kᵢ value for the binding interaction, providing strong evidence that the compound's inhibitory activity is due to direct engagement with the kinase target.

Part 3: Trustworthiness and Self-Validation

To ensure the reliability of your results, every kinase assay should be a self-validating system.

  • Positive Control: Always include a known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific clinical inhibitor like Ruxolitinib for JAK kinases) to confirm that the assay can detect inhibition.

  • Z'-Factor Calculation: For screening campaigns, the Z'-factor is a critical statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS. [13]* Orthogonal Confirmation: As described, confirming hits with a different assay technology (e.g., activity vs. binding) significantly increases confidence in the results.

  • ATP Concentration: When determining IC₅₀ values, be aware that ATP-competitive inhibitors will appear less potent at higher ATP concentrations. Running assays at physiological ATP levels (1-5 mM) can provide more biologically relevant data. [9] By implementing these validation steps, researchers can be confident in the potency and selectivity profiles generated for novel compounds like this compound, paving the way for further preclinical development.

References

  • Al-Jubair, Z. A. K., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. ResearchGate. [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Interchim – Blog. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Zegzouti, H., et al. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services. Reaction Biology. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening | Gold Standard Radiometric Assay | Activity. Reaction Biology. [Link]

  • NIH. (n.d.). A high-throughput radiometric kinase assay. PubMed Central. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

I. Compound Overview & Physicochemical Properties

This compound is a heterocyclic compound featuring both a pyridine ring and a pyrazole-amine core. This unique structure confers specific physicochemical properties that are critical to understand when developing formulation strategies. While experimental data for the 4-amine isomer is not widely published, we can infer key properties from its structural motifs and data from the closely related 5-amine isomer. The presence of two basic nitrogen centers (on the pyridine and the amine group) is the most critical feature governing its solubility.

Table 1: Physicochemical Properties of 1-(pyridin-4-ylmethyl)-1H-pyrazol-amine Analog

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₉H₁₀N₄-
Molecular Weight 174.2 g/mol -
Predicted pKa ~5.4The compound is a weak base. It will become protonated and positively charged in acidic conditions (pH < 5.4), which is key to enhancing aqueous solubility.[1]
Predicted Water Solubility 25.4 µg/mLExtremely low aqueous solubility in its neutral (free base) form.[1]
General Class Properties Pyrazole derivatives often have poor water solubility but are soluble in organic solvents.[2][3][4] Pyridine is miscible with water, but its derivatives can have varied solubility.[5][6][7]A dual hydrophobic/hydrophilic character suggests that co-solvent and pH modification strategies will be highly effective.

II. Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in neutral water or phosphate-buffered saline (PBS) pH 7.4?

A1: The compound is a weak base with a predicted pKa around 5.4.[1] At neutral pH (7.4), which is well above its pKa, the molecule exists predominantly in its neutral, un-ionized form. This form has very low intrinsic aqueous solubility (predicted at ~25.4 µg/mL), leading to the observed insolubility.[8][9][10] For the compound to dissolve in an aqueous medium, the pH must be lowered to protonate the basic nitrogen atoms, rendering the molecule a more soluble cationic salt.[11][12]

Q2: What is the primary mechanism for improving the aqueous solubility of this compound?

A2: The primary and most effective mechanism is pH adjustment . By lowering the pH of the solvent to a value at least 1-2 units below the compound's pKa (e.g., to pH 3.4-4.4), you protonate the pyridine and/or amine nitrogen atoms. This conversion from a neutral molecule to a charged ion (a salt) dramatically increases its interaction with polar water molecules, thereby increasing solubility, often by several orders of magnitude.[8][12][13] This relationship is fundamentally described by the Henderson-Hasselbalch equation.[9][11][14]

cluster_0 Mechanism of pH-Dependent Solubility Neutral Neutral Compound (Insoluble Free Base) R-NH₂ Protonated Protonated Compound (Soluble Cationic Salt) R-NH₃⁺ Neutral->Protonated  pH < pKa (Protonation) Protonated->Neutral  pH > pKa (Deprotonation) OH_ion OH⁻ (Base) H_ion H⁺ (Acid)

Caption: pH-driven equilibrium of this compound.

Q3: Can I use organic solvents? If so, which ones are recommended?

A3: Yes, using organic co-solvents is a highly effective strategy, either alone or in combination with pH adjustment.[2][15][16][17] Given the compound's heterocyclic nature, it is expected to be soluble in polar organic solvents.

  • Recommended Starting Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are excellent choices.[2][15]

  • Strategy: First, dissolve the compound in a minimal amount of the organic solvent (e.g., 100% DMSO) to create a high-concentration stock. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final solvent concentration, as high levels of organic solvents can affect biological assays.

Q4: I see precipitation when diluting my DMSO stock into an aqueous buffer. What is happening?

A4: This is a common issue known as "antisolvent precipitation." The compound is soluble in the high-concentration organic stock but crashes out when diluted into the aqueous buffer where its solubility is much lower. This happens if the final concentration in the aqueous medium exceeds its solubility limit under those specific pH and co-solvent conditions.

Solutions:

  • Lower the Stock Concentration: Prepare a more dilute stock solution.

  • Increase Final Co-solvent Percentage: Increase the amount of co-solvent in the final aqueous medium, if your experiment allows.[15][17]

  • Adjust the pH of the Aqueous Buffer: The most robust solution is to dilute the organic stock into an acidic aqueous buffer (e.g., pH 4.0). The combination of pH adjustment and a co-solvent will significantly increase the solubility threshold.[12][18]

III. Troubleshooting Guide: Step-by-Step Solutions

This guide provides a logical workflow for researchers facing solubility issues. Start with the simplest method and proceed to more complex formulations as needed.

start_node Start: Solid Compound test_aqueous Test in Aqueous Buffer (e.g., pH 4.0 Citrate) start_node->test_aqueous process_node process_node decision_node decision_node success_node success_node fail_node fail_node is_soluble1 Soluble? test_aqueous->is_soluble1 success1 Success: Proceed with Assay is_soluble1->success1 Yes use_cosolvent Prepare 10-50 mg/mL Stock in 100% DMSO or Ethanol is_soluble1->use_cosolvent No dilute Dilute Stock into Aqueous Buffer (pH 4.0) use_cosolvent->dilute is_soluble2 Soluble upon Dilution? dilute->is_soluble2 success2 Success: Proceed with Assay (Note final %DMSO) is_soluble2->success2 Yes complex_formulation Advanced Strategy: Consider Surfactants (e.g., Tween-80) or Cyclodextrin Complexation is_soluble2->complex_formulation No (Precipitation) contact_support Consult Formulation Specialist complex_formulation->contact_support

Caption: Troubleshooting workflow for solubilizing the compound.

Problem 1: Compound is insoluble in aqueous buffer for an in vitro assay.

Cause: The pH of the buffer is too high, and/or the concentration exceeds the intrinsic solubility.

Solution: pH Modification Protocol

This protocol aims to create a 10 mM aqueous stock solution. Adjust mass and volume as needed.

  • Weigh the Compound: Weigh out 1.74 mg of this compound (FW: 174.2 g/mol ).

  • Prepare Acidic Buffer: Prepare a 50 mM citrate buffer and adjust its pH to 3.5.

  • Initial Suspension: Add 800 µL of the pH 3.5 citrate buffer to the solid compound. The compound will likely not dissolve immediately and will form a suspension.

  • Acidify and Dissolve: While vortexing or stirring, add 1 M HCl dropwise (typically 1-5 µL at a time). Monitor for dissolution. The solid should fully dissolve as the pH drops sufficiently to protonate the molecule.

  • Check pH: Once fully dissolved, check the pH of the solution. If it is below your desired experimental range, you can carefully adjust it upwards with 1 M NaOH. Crucially, do not exceed the pKa (e.g., do not go above pH ~4.5) or the compound may precipitate.

  • Final Volume: Adjust the final volume to 1.0 mL with the pH 3.5 citrate buffer. The final solution is a 10 mM stock, ready for dilution into your assay plate.

Problem 2: High concentration stock needed for an in vivo study.

Cause: Aqueous solubility alone may be insufficient for the high concentrations required for dosing vehicles. A combination of techniques is necessary.

Solution: Co-Solvent and pH-Adjusted Vehicle Protocol

This protocol describes the preparation of a 10 mg/mL solution in a common vehicle.

Table 2: Recommended Vehicle Systems

Vehicle ComponentPercentageRationale
Option 1: Simple Co-solvent
DMSO10%Initial solubilizer.[2]
PEG 40040%Water-miscible co-solvent to maintain solubility upon dilution.[15]
Saline50%Aqueous vehicle.
Option 2: pH and Co-solvent
Ethanol10%Co-solvent.[15][16]
Propylene Glycol30%Co-solvent and viscosity modifier.[15][16]
0.1 M Citrate Buffer, pH 4.060%pH-adjusted aqueous phase to ensure salt formation.[12]

Step-by-Step Protocol (using Option 2):

  • Weigh Compound: Weigh 10 mg of the compound into a sterile glass vial.

  • Add Organic Solvents: Add 100 µL of ethanol and mix to wet the powder. Add 300 µL of propylene glycol and vortex until a uniform slurry or solution is formed.

  • Add Aqueous Phase: Slowly add 600 µL of the 0.1 M citrate buffer (pH 4.0) while continuously vortexing.

  • Ensure Dissolution: The solution should become clear. If any solid remains, gentle warming (to 37-40°C) or brief sonication can be used to facilitate complete dissolution.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of particulates before use.

IV. Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation strategies can be employed, often in consultation with a formulation specialist.

  • Surfactants: For very hydrophobic compounds, adding non-ionic surfactants like Tween® 80 or Polysorbate 20 can help form micelles that encapsulate the drug, increasing its apparent solubility.[8][16] This is common in lipid-based formulations.[13][16]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[15][16][19] This can significantly enhance aqueous solubility.

  • Salt Formation: While pH adjustment creates a salt in situ, you can also synthesize and isolate a stable salt form of the compound (e.g., a hydrochloride or tartrate salt). Crystalline salts often have much higher intrinsic solubility and better dissolution rates than the free base.[13][15][20][21]

By systematically applying the principles of pH adjustment and co-solvency, researchers can overcome the solubility challenges presented by this compound and generate reliable, reproducible data in their discovery and development efforts.

References

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. [Link]

  • Ashland. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]

  • Bergström, C. A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. [Link]

  • ACS Publications. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • National Institutes of Health (NIH). (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. [Link]

  • American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Semantic Scholar. (n.d.). [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Institutes of Health (NIH). (n.d.). Pyridine. [Link]

  • Sciencemadness Wiki. (2022, November 30). Pyridine. [Link]

  • chemeurope.com. (n.d.). Pyridine. [Link]

  • ResearchGate. (n.d.). (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2000, June). Pyridine and Pyridine Derivatives. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

Sources

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers: Initial searches for "1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine" have not identified a well-characterized small molecule inhibitor with a defined target and off-target profile in publicly available scientific literature. Therefore, this technical support center will address the critical challenge of mitigating off-target effects for this compound under the hypothetical context of it being a novel protein kinase inhibitor. The principles and protocols outlined here are broadly applicable to the characterization and optimization of novel small-molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel inhibitor like this compound?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended biological target.[1][2] For a novel compound such as this compound, these unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the on-target activity.[1][2]

  • Lack of Translational Potential: Promising results in early-stage research may fail to translate to more complex biological systems or clinical settings if the desired effect is mediated by off-targets.[1]

Given that the pyrazole scaffold is present in many kinase inhibitors, it is plausible that this compound could have activity against multiple kinases.[3][4][5] Most kinase inhibitors are not entirely specific and can inhibit a range of kinases with varying potency.[6][7] Therefore, comprehensive off-target profiling is essential.

Q2: My initial screens show promising activity. How can I begin to assess the selectivity of this compound?

A2: A tiered approach is recommended, starting with broad screening and progressing to more focused validation.

  • In Silico Profiling: Computational methods can predict potential off-targets based on the structure of your compound and its similarity to known ligands for various proteins.[8][9] This can provide an initial list of potential off-targets to investigate experimentally.

  • Biochemical Kinase Profiling: A crucial first experimental step is to screen your compound against a large panel of purified kinases.[6][10] Several commercial services offer kinase panels of varying sizes (from tens to hundreds of kinases). This will provide an initial selectivity profile and identify kinases that are inhibited by your compound.

  • Cellular Target Engagement Assays: Once you have identified potential on- and off-targets from biochemical screens, it is vital to confirm that your compound can engage these targets in a cellular context.[11][12]

Q3: I've identified several potential off-target kinases from a biochemical screen. What's the next step?

A3: The next step is to validate these findings in a cellular context and determine their biological relevance.

  • Determine Cellular IC50/EC50 Values: Measure the potency of your compound against both the intended target and the identified off-targets in cell-based assays.[13] This will help you understand the selectivity window in a more physiologically relevant system.

  • Downstream Signaling Analysis: Investigate the effect of your compound on the signaling pathways downstream of both the on-target and off-target kinases.[14] This can be done using techniques like Western blotting or phospho-specific ELISAs to look at the phosphorylation status of known substrates.

  • Genetic Validation: Use techniques like CRISPR/Cas9 to knock out the intended target or the suspected off-target.[15] If your compound's effect is lost in the knockout cells, it provides strong evidence for on-target activity. Conversely, if the effect persists after knocking out the intended target, it points towards off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Toxicity

You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) or general toxicity at concentrations where you expect specific inhibition of your primary target.

Possible Cause: This is a classic sign of off-target effects. Your compound is likely modulating one or more pathways that are critical for cell viability or the observed phenotype, independent of your intended target.

Troubleshooting Workflow:

A Start: Unexpected Phenotype or Toxicity Observed B Perform Broad Kinase Panel Screen (e.g., KinomeScan™ or similar) A->B C Identify Off-Target Hits with Significant Inhibition B->C D Cellular Target Engagement Assay (e.g., NanoBRET™) for On- and Off-Targets C->D E Compare Cellular Potency (IC50) for On-Target vs. Off-Targets D->E F Is there a sufficient selectivity window? E->F G Yes: Optimize dose to minimize off-target engagement F->G Sufficient Window H No: Off-target effect is likely contributing to the phenotype F->H Insufficient Window I Genetic Validation (CRISPR KO) of On-Target and Off-Target H->I J Phenotype persists in On-Target KO cells? I->J K Yes: Confirms Off-Target Mediated Phenotype J->K Yes L No: Suggests On-Target Mediated Phenotype J->L No M Consider chemical modification of the scaffold to improve selectivity K->M

Caption: Workflow for investigating unexpected cellular phenotypes.

Detailed Steps:

  • Biochemical Profiling: Submit this compound for a broad biochemical kinase screen (e.g., a panel of over 400 kinases) to identify potential off-targets.[6]

  • Validate in Cells: For the most potent off-targets identified, perform a cellular target engagement assay to confirm that the compound can bind to these kinases in living cells.[16]

  • Dose-Response Analysis: Generate dose-response curves and determine the IC50 values for both your intended target and the confirmed off-targets in relevant cell lines.

  • Genetic Knockout: Use CRISPR/Cas9 to create cell lines lacking your primary target and, separately, a high-priority off-target. Treat these cells with your compound and observe if the unexpected phenotype persists.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Your compound is highly potent in a biochemical assay with the purified target protein, but shows significantly weaker activity in cell-based assays.

Possible Causes:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may be binding to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Rapid Metabolism: The compound may be quickly metabolized into an inactive form by the cells.

Troubleshooting Workflow:

A Start: Discrepancy Between Biochemical and Cellular Potency B Assess Cell Permeability (e.g., PAMPA Assay) A->B C Is permeability low? B->C D Yes: Consider structural modifications to improve physicochemical properties C->D Yes E No: Permeability is adequate C->E No F Measure Plasma Protein Binding E->F G Is protein binding high? F->G H Yes: Adjust cellular assay concentrations or use serum-free media if possible G->H Yes I No: Protein binding is not the primary issue G->I No J Evaluate Cellular Efflux (e.g., use efflux pump inhibitors) I->J K Does potency improve with efflux pump inhibitors? J->K L Yes: Compound is an efflux pump substrate K->L Yes M No: Efflux is not the primary issue K->M No N Assess Metabolic Stability (e.g., incubate with liver microsomes) M->N O Is the compound rapidly metabolized? N->O P Yes: Identify metabolic soft spots and consider chemical modification O->P Yes Q No: Investigate other possibilities (e.g., target accessibility in cells) O->Q No

Caption: Troubleshooting poor cellular potency.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.

Objective: To identify the on- and off-target kinase interaction profile of the compound.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Kinase panel (commercial service or in-house)

  • Appropriate kinase buffers, substrates (e.g., peptide or protein), and ATP

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[10][17]

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a primary screen, a single high concentration (e.g., 1-10 µM) is typically used.

  • Assay Plate Preparation: Dispense the compound into the assay plates. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: a. Add the individual purified kinases from the panel to the wells containing the compound and pre-incubate for a defined period (e.g., 15 minutes at room temperature).[10] b. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. c. Incubate the reaction for a specified time (e.g., 1-2 hours) at the optimal temperature for the kinases.

  • Signal Detection: a. Stop the kinase reaction. b. Add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add the reagent to deplete unused ATP, then add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal).[10] c. Incubate as required. d. Read the plate on a compatible plate reader (e.g., luminescence for ADP-Glo™).

  • Data Analysis: a. Calculate the percent inhibition for each kinase relative to the positive control (no inhibitor). b. A common threshold for a "hit" is >50% inhibition. c. For hits, perform follow-up dose-response experiments to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol describes how to assess the engagement of this compound with its target in live cells using NanoBRET™ technology.

Objective: To confirm target binding in a physiological context and determine cellular potency.

Materials:

  • Cell line engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • This compound

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Plating: Seed the engineered cells in the white assay plates and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the diluted compound to the cells.

  • Tracer Addition: Prepare the NanoBRET™ tracer in Opti-MEM® at the recommended concentration. Add the tracer to the wells containing the compound-treated cells.

  • Incubation: Incubate the plates for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer equipped with appropriate filters for donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis: a. The BRET ratio is calculated by dividing the acceptor emission by the donor emission. b. Inhibitor binding to the NanoLuc®-kinase fusion displaces the tracer, leading to a decrease in the BRET signal. c. Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Data Summary

Table 1: Hypothetical Selectivity Profile of this compound

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM) (NanoBRET™)Notes
On-Target Kinase A 1550Primary intended target
Off-Target Kinase B 80350>20-fold biochemical selectivity
Off-Target Kinase C 2501,500High selectivity
Off-Target Kinase D 30120Potential for off-target effects at higher concentrations

References

  • Huang, X. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. National Institutes of Health.
  • Tang, D. (2023). Deep learning predicts CRISPR off-target effects. Communications Biology.
  • BenchChem. (2025). Technical Support Center: Strategies for Reducing Off-Target Effects in Small Molecule Inhibitor Experiments. BenchChem.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022).
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health.
  • BenchChem. (2025). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
  • CarnaBio USA, Inc. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc..
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • PubChem. (n.d.). 1H-pyrazol-4-amine. National Institutes of Health.
  • Fisher Scientific. (n.d.).
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[8][18][19]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry.

  • Bioengineer.org. (2026). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. Bioengineer.org.
  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research. BenchChem.
  • MDPI. (2024).
  • Lino, C. A., et al. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges.
  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Institutes of Health.
  • Wodtke, R., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
  • Szabo, C. M., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zheng, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2016). Current status of pyrazole and its biological activities.
  • Li, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Wang, C., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry.
  • IMA, K., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets.
  • ResearchGate. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
  • ResearchGate. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Singh, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters.
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology.
  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.
  • Lin, L., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutants. European Journal of Medicinal Chemistry.
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.
  • European Commission. (2012).

Sources

Technical Support Center: Optimizing In Vivo Dosing for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and Related Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the in vivo characterization of novel small molecule inhibitors, with a specific focus on 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and other pyrazole derivatives. The pyrazole scaffold is a versatile core in medicinal chemistry, with compounds exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for establishing a safe and efficacious in vivo dosage, troubleshooting common experimental hurdles, and ensuring the scientific integrity of your studies.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound. How do I determine a starting dose for my first in vivo experiment?

A1: The initial step in determining the in vivo dosage of a novel small molecule inhibitor is to conduct a Maximum Tolerated Dose (MTD) study.[4] The MTD is the highest dose of a drug that does not cause unacceptable toxicity.[4] The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to begin at a dose anticipated to yield a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[4] If in vitro data is unavailable, a literature search for in vivo studies of structurally similar pyrazole derivatives can provide a starting point. For example, various pyrazole derivatives have been tested in vivo at doses ranging from 25 to 100 mg/kg for anti-inflammatory and analgesic activities.[5]

Q2: What are the critical preliminary studies to conduct before a full-scale efficacy study?

A2: Before embarking on a large-scale efficacy study, it is crucial to have a solid understanding of your compound's basic pharmacokinetic (PK) and safety profile. The following preliminary studies are recommended:

  • Maximum Tolerated Dose (MTD) Study: As mentioned, this is essential for establishing a safe dosing range.

  • Pharmacokinetic (PK) Study: A pilot PK study will provide information on the absorption, distribution, metabolism, and excretion (ADME) of your compound. Key parameters to determine are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the half-life (t1/2). This information is vital for designing an effective dosing schedule.

  • Solubility and Formulation: Ensure your compound can be formulated in a vehicle suitable for in vivo administration that provides adequate solubility and stability.

Q3: How should I design an in vivo dose-response study for efficacy?

A3: A well-designed dose-response study is critical for determining the potency and efficacy of your compound. Key considerations include:

  • Dose Levels: Select a range of doses based on your MTD study. Typically, 3-5 dose levels are used, spanning from a sub-therapeutic dose to the MTD.

  • Group Size: The number of animals per group should be sufficient to achieve statistical power. This is often determined through a power analysis based on expected effect size and variability.

  • Controls: Include a vehicle control group and a positive control group (a known active compound) if available.

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and the study should be conducted in a blinded manner whenever possible.[4]

Q4: What are the common mechanisms of action for pyrazole-containing compounds that might influence my in vivo study design?

A4: Pyrazole derivatives have a broad range of biological activities.[1][3] Understanding the potential mechanism of action of this compound can help in designing relevant in vivo models and selecting appropriate biomarkers. Known targets for pyrazole-containing drugs include:

  • Kinases: Many pyrazole derivatives are kinase inhibitors, targeting enzymes like JNK, CDK2, and RET kinase.[3][6][7][8]

  • Cyclooxygenase (COX) Enzymes: Some pyrazoles are potent COX-2 inhibitors, giving them anti-inflammatory properties.[2][5]

  • PD-1/PD-L1 Pathway: Certain pyrazolo[4,3-b]pyridine derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[9]

Your in vivo model should be chosen based on the hypothesized mechanism of action. For example, a carrageenan-induced paw edema model is suitable for testing anti-inflammatory activity.[2][5]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining the MTD of a novel pyrazole derivative in a rodent model.

Objective: To identify the highest dose that can be administered without causing life-threatening toxicity.

Materials:

  • This compound

  • Appropriate vehicle for formulation

  • Rodent model (e.g., mice or rats)

  • Standard animal care facilities and equipment

Procedure:

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a dose escalation scheme (e.g., modified Fibonacci).

  • Animal Groups: Use a small number of animals per group (e.g., 3-5).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals closely for clinical signs of toxicity for a predetermined period (e.g., 7-14 days). Key parameters to observe include body weight, food and water intake, physical appearance, and behavior.

  • Dose Escalation: If no severe toxicity is observed, escalate the dose in the next group of animals.

  • MTD Determination: The MTD is defined as the dose level just below the one that causes severe or life-threatening toxicity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Toxicity at Low Doses - Off-target effects of the compound.[10]- Poor solubility leading to precipitation and local toxicity.- Inappropriate vehicle causing toxicity.- Conduct in vitro off-target screening to identify potential liabilities.[10]- Improve compound formulation to enhance solubility.- Test the vehicle alone for any toxic effects.
Lack of Efficacy In Vivo Despite In Vitro Potency - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).- Insufficient target engagement at the administered dose.- Inappropriate animal model.- Perform a pharmacokinetic study to assess exposure.- Conduct a pharmacodynamic/biomarker study to confirm target engagement in vivo.- Re-evaluate the choice of the in vivo model to ensure it is relevant to the compound's mechanism of action.
High Variability in Animal Responses - Inconsistent dosing technique.- Genetic or environmental variability in the animals.- Non-homogenous formulation.- Ensure all personnel are properly trained in the dosing technique.- Use animals from a reputable supplier and control for environmental factors.- Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration.
Unexpected Pharmacokinetic Profile - Food effects on absorption.- Inhibition or induction of metabolic enzymes.- Investigate the effect of fasting vs. fed state on drug absorption.- Conduct in vitro metabolism studies to identify potential drug-drug interactions.

Data Visualization and Workflow

Workflow for In Vivo Dosage Optimization

The following diagram illustrates a typical workflow for optimizing the in vivo dosage of a novel small molecule inhibitor.

InVivo_Dosage_Optimization cluster_preclinical Preclinical Evaluation cluster_efficacy Efficacy Studies cluster_optimization Dosage Optimization In_Vitro_Potency In Vitro Potency (IC50/EC50) MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro_Potency->MTD_Study Estimate Starting Dose Pilot_PK Pilot Pharmacokinetic (PK) Study MTD_Study->Pilot_PK Define Safe Dose Range Dose_Response Dose-Response Efficacy Study Pilot_PK->Dose_Response Inform Dosing Schedule Biomarker_Analysis Pharmacodynamic/ Biomarker Analysis Dose_Response->Biomarker_Analysis Correlate Dose with Effect Optimal_Dosage Establish Optimal Therapeutic Dosage Biomarker_Analysis->Optimal_Dosage Confirm Target Engagement

Caption: Workflow for in vivo dosage optimization of a novel compound.

References

  • Tewari, et al. (n.d.). Current status of pyrazole and its biological activities - PMC. PubMed Central. Retrieved from [Link]

  • (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. ResearchGate. Retrieved from [Link]

  • (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Retrieved from [Link]

  • (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Retrieved from [Link]

  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. AACR Journals. Retrieved from [Link]

  • (2020). On precision dosing of oral small molecule drugs in oncology. PMC. Retrieved from [Link]

  • (2021). Model-Based Strategy to Guide the Choice of Clinical Doses for Antibody–drug conjugates. Elsevier. Retrieved from [Link]

  • (n.d.). Tips and troubleshooting. Takara Bio. Retrieved from [Link]

  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

  • (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Retrieved from [Link]

  • (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. Retrieved from [Link]

  • (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. Retrieved from [Link]

  • (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Retrieved from [Link]

  • (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]

  • (n.d.). true 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine/pharmacokinetics. Google Patents.
  • (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Retrieved from [Link]

Sources

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS: 3524-31-0)[1][2]. This molecule, possessing both a pyrazole and a pyridine scaffold, is of significant interest in medicinal chemistry and drug discovery.[3][4] However, its unique structure presents specific challenges regarding chemical stability and degradation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues encountered during experimentation. We will explore the causality behind its stability profile and provide field-proven protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to prevent degradation. Based on vendor safety data sheets and the chemical nature of the compound, a multi-tiered approach is recommended.

ConditionTemperatureAtmosphereLight ConditionRationale
Long-Term Storage (Solid) -20°C to 4°CInert Gas (Argon or N₂)Dark (Amber Vial)Minimizes thermal degradation and oxidation of the amine and pyridine moieties. The pyridine ring is susceptible to photochemistry.[5][6]
Short-Term Storage (Solid) Room TemperatureTightly SealedDarkAcceptable for brief periods, but refrigeration is preferred to maintain long-term purity.[7]
In Solution -20°C to -80°CTightly SealedDark (Amber Vial)Prepare solutions fresh. For storage, use aprotic solvents (e.g., anhydrous DMSO, DMF) and flash-freeze aliquots to prevent repeated freeze-thaw cycles.

Q2: Is this compound sensitive to pH?

A2: Yes. The molecule has two key sites susceptible to pH changes: the basic pyridine nitrogen (predicted pKa ≈ 5.38) and the pyrazol-4-amine group.[1]

  • Acidic Conditions (pH < 4): The pyridine nitrogen will be protonated, forming a pyridinium salt. This increases aqueous solubility but can also make the pyrazole ring more susceptible to certain nucleophilic reactions.

  • Neutral to Mildly Basic Conditions (pH 7-8): Generally, the compound is most stable in this range. However, some complex pyrazole derivatives have shown hydrolytic instability in basic buffers (pH > 8), although this is more common with ester-containing analogues.[8][9][10] Prolonged exposure to even mildly basic aqueous solutions should be monitored.

  • Strongly Basic Conditions (pH > 10): Strong bases may deprotonate the pyrazole N-H (if tautomerism occurs) or catalyze oxidative degradation pathways of the amine group.

Q3: What solvents are recommended for this compound?

A3: The compound is typically soluble in organic solvents like DMSO, DMF, and methanol. For aqueous buffers, it's best to prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous medium immediately before use to minimize potential hydrolysis or degradation. Water solubility is predicted to be low.[1]

Q4: Is this compound prone to oxidation?

A4: Yes. The 4-amino group on the pyrazole ring and the pyridine nitrogen are potential sites for oxidation. Aromatic amines can be susceptible to air oxidation, which can be accelerated by light, metal ions, or basic conditions. The pyrazole ring itself is generally stable to oxidation, but the substituents dictate the overall reactivity.[11][12] In some cases, oxidation of aminopyrazoles can even lead to ring-opening.[13]

Troubleshooting Guide

This section provides a problem-and-solution framework for specific experimental issues.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

You observe new, unidentified peaks in your chromatogram, especially when analyzing a sample that has been in solution for some time.

Probable Cause A: Oxidative Degradation

The primary suspect is the oxidation of the 4-amine or the pyridine ring. This can happen in solvents that are not degassed or in the presence of trace metal contaminants.

Solutions:

  • Use High-Purity, Degassed Solvents: Sparge aqueous buffers and HPLC mobile phases with helium or nitrogen before use.

  • Work Under an Inert Atmosphere: When preparing solutions for long-term experiments, do so in a glove box or under a stream of argon or nitrogen.

  • Add Antioxidants (Assay Dependent): If compatible with your experiment, consider adding a small amount of an antioxidant like BHT or ascorbic acid to your stock solutions.

  • Chelate Metal Ions: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA to your aqueous buffers.

Probable Cause B: Photodegradation

The pyridine moiety is known to be photoreactive, potentially leading to a variety of byproducts upon exposure to UV or even ambient laboratory light.[5][6][14]

Solutions:

  • Use Amber Glassware: Always store and handle the compound and its solutions in amber vials or flasks.

  • Minimize Light Exposure: Protect samples from direct light by wrapping containers in aluminum foil and minimizing time on the benchtop.

Experimental Workflow: Diagnosing Sample Degradation

G start Unexpected peak observed in LC-MS check_blank Run solvent blank and fresh standard start->check_blank is_impurity Is peak present in fresh standard? check_blank->is_impurity impurity Peak is a starting material impurity. Consider re-purification. is_impurity->impurity Yes degradation_path Peak is a degradation product. is_impurity->degradation_path No stress_test Perform forced degradation studies (Oxidation, Light, pH, Heat) degradation_path->stress_test identify Identify degradant by comparing retention time and MS/MS fragmentation. stress_test->identify mitigate Implement mitigation strategy: - Use amber vials - Degas solvents - Adjust pH buffer identify->mitigate G parent This compound C₉H₁₀N₄ oxidized_amine Oxidized Amine e.g., Nitroso or N-oxide derivative parent->oxidized_amine [O₂] / Air oxidized_pyridine Pyridine N-Oxide parent->oxidized_pyridine [O] / Peroxides photoproduct Photochemical Adduct/Isomer e.g., Dewar Pyridine intermediate parent->photoproduct hν (UV/Light) hydrolysis_product Ring-Opened Product (pH dependent) parent->hydrolysis_product H₂O / pH extremes

Caption: Key potential degradation routes for the title compound.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • SciSpace. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]

  • Patil, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

  • Kumar, D. & Kumar, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Zuo, G., et al. (2015). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology. Available at: [Link]

  • OSTI.GOV. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV. Available at: [Link]

  • Deeleman, T., & De Vreugd, C. (1987). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Khasanov, A. F., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2022). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • Hoyt, J. M., et al. (2015). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of crystallizing this specific heterocyclic amine. As a molecule possessing multiple functionalities—a basic pyridine ring, a pyrazole core, and a primary amine—its crystallization behavior can be nuanced. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-quality, crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization?

A1: Understanding the molecule's structure is the foundation of successful crystallization. Key features include:

  • Multiple Hydrogen Bond Donors/Acceptors: The primary amine (-NH2) group and the pyrazole nitrogens are hydrogen bond donors, while the pyridine nitrogen and pyrazole nitrogens can act as acceptors. This high capacity for hydrogen bonding significantly influences solvent selection and crystal packing.[1][2]

  • Basicity and pKa: The pyridine nitrogen is the most basic site on the molecule, with a predicted pKa similar to related structures (around 5.4).[3] This means the compound's charge state and solubility are highly dependent on pH.[4][5] Crystallization via pH adjustment is a viable and powerful strategy.[6]

  • Aromatic Systems: The presence of two aromatic rings (pyridine and pyrazole) allows for potential π-π stacking interactions, which can contribute to stable crystal lattice formation.[2]

  • Conformational Flexibility: The methylene bridge between the pyridine and pyrazole rings introduces some rotational freedom, which can sometimes lead to the formation of different crystal forms, or polymorphs.

Q2: What is polymorphism, and why is it a critical consideration for this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[7][8][9] For an active pharmaceutical ingredient (API), different polymorphs can have different physical properties, including:

  • Solubility and Dissolution Rate (affecting bioavailability)

  • Stability (shelf-life)

  • Melting Point

  • Hygroscopicity (tendency to absorb moisture)

It is highly probable that this compound exhibits polymorphism due to its hydrogen bonding capacity and conformational flexibility.[10][11] Failing to control which polymorph is produced can lead to inconsistent results in downstream applications, including formulation and clinical studies. Therefore, it is crucial to screen for polymorphs and develop a robust crystallization process that consistently yields the desired form.[12]

Q3: Which solvent classes should I prioritize for an initial crystallization screening?

A3: A systematic solvent screening is essential. Given the compound's polarity and hydrogen bonding capabilities, a range of solvents should be tested. A good starting point is to find solvents where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[6]

Solvent ClassRecommended SolventsRationale & Expected Behavior
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good potential for hydrogen bonding. Often good solvating power when hot and lower when cold, making them ideal for cooling crystallization.[13][14]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents. Can be effective but their higher volatility may lead to rapid crystallization and smaller particle sizes.[2][15]
Esters Ethyl Acetate (EtOAc)Medium polarity. Often used in anti-solvent combinations with less polar solvents like heptane or more polar solvents like alcohols.[16]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood solvating power for many heterocycles. Often used as the primary solvent before adding an anti-solvent.[17]
Nitriles Acetonitrile (ACN)Polar aprotic solvent. Its miscibility with both polar and non-polar solvents makes it versatile for anti-solvent methods.[16]
Aqueous/Acidic Water with pH adjustment (e.g., using HCl or Acetic Acid)The basicity of the pyridine moiety allows for salt formation. The compound may be soluble in acidic water and can be crystallized by neutralizing with a base.[4][18][19]

Troubleshooting Crystallization Guide

This section addresses common problems encountered during the crystallization of this compound in a direct question-and-answer format.

Problem 1: My compound is "oiling out" or forming an amorphous precipitate instead of crystals.

Answer: Oiling out occurs when the solution becomes supersaturated too quickly, causing the solute to separate as a liquid phase before it has time to organize into a crystal lattice.[20] This is a common issue with compounds that have multiple hydrogen bonding sites.

Causality & Solutions:

  • High Supersaturation Rate: The driving force for crystallization is too high.

    • Solution 2: Reduce Concentration. Your solution may be too concentrated. Dilute the solution by adding more of the same hot solvent until the oil redissolves, then attempt cooling again.[21]

    • Solution 3: Slower Anti-solvent Addition. If using an anti-solvent method, add the anti-solvent much more slowly and at a point of good agitation to avoid localized high supersaturation.[22] Consider adding the anti-solvent at a slightly elevated temperature.

  • Solvent Mismatch: The chosen solvent system may be inappropriate.

    • Solution 4: Change Solvents. Use a solvent in which the compound is less soluble. High solubility can sometimes promote oiling. A solvent system that provides moderate solubility is often ideal.

  • Impurity Effects: Impurities can inhibit nucleation and promote the formation of oils.

    • Solution 5: Purify the Material. Ensure your starting material is of high purity. Consider a preliminary purification step like flash chromatography or a charcoal treatment.

G start Compound Oils Out check_purity Is material >98% pure? start->check_purity purify Action: Purify material (chromatography, charcoal) check_purity->purify No check_method What crystallization method is used? check_purity->check_method Yes purify->check_method cooling Cooling Crystallization check_method->cooling antisolvent Anti-solvent Crystallization check_method->antisolvent slow_cooling Action: Reduce cooling rate (e.g., 0.2°C/min) cooling->slow_cooling reduce_conc Action: Add more hot solvent to reduce concentration cooling->reduce_conc slow_addition Action: Reduce anti-solvent addition rate antisolvent->slow_addition add_hot Action: Add anti-solvent at an elevated temperature antisolvent->add_hot

Caption: Decision tree for troubleshooting oiling out.

Problem 2: The crystallization yield is very low.

Answer: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after crystallization.

Causality & Solutions:

  • Incomplete Crystallization: The final concentration in the solvent is still too high.

    • Solution 1: Lower the Final Temperature. Cool the crystalline slurry to a lower temperature (e.g., 0 °C or -20 °C) before filtration, provided the solvent doesn't freeze. Solubility typically decreases with temperature.[6]

    • Solution 2: Increase Anti-solvent Ratio. If using an anti-solvent, you may not have added enough to sufficiently lower the compound's solubility. Try increasing the volume of the anti-solvent.[23]

    • Solution 3: Allow More Time. Crystallization is a kinetic process. Ensure you have allowed sufficient time for the system to reach equilibrium at the final temperature before filtering.

  • Excessive Solvent Volume: Too much solvent was used initially.[21]

  • Washing Losses: The desired product is redissolving during the washing step on the filter.

    • Solution 5: Use Cold Wash Solvent. Always wash the filter cake with a small amount of ice-cold solvent (the same solvent system from the crystallization) to minimize dissolution.

Problem 3: I am getting very fine needles that are difficult to filter and dry.

Answer: The formation of fine needles is typically a result of rapid nucleation followed by fast, one-dimensional crystal growth. This morphology can trap solvent and make handling difficult.

Causality & Solutions:

  • Rapid Nucleation: Too many crystal nuclei are formed at once.

    • Solution 1: Slower Supersaturation. As with oiling out, slow down the process. A slower cooling rate or slower anti-solvent addition will generate fewer nuclei, allowing them to grow into larger, more equant crystals.[23]

    • Solution 2: Use a Seeding Strategy. Introduce a small number of seed crystals at a point of slight supersaturation (within the Metastable Zone). This provides a template for growth and helps control nucleation.

  • Solvent Effects: The solvent can influence crystal habit.

    • Solution 3: Modify the Solvent System. The interaction between the solvent and specific crystal faces can dictate the growth rate in different directions. Try a different solvent or a solvent mixture. For example, if you are getting needles from isopropanol, try ethyl acetate/heptane.[15]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Cooling Crystallization

This protocol outlines a method for efficiently screening solvents to find suitable candidates for cooling crystallization.

  • Preparation: Place approximately 20 mg of this compound into each of several small, labeled vials.

  • Solvent Addition: To each vial, add a candidate solvent (e.g., isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature, with stirring, until the solid just dissolves. Record the approximate volume added.

  • Heating: Heat the vials to 60-70 °C in a heating block. If the solid remains dissolved, it is too soluble in that solvent at room temperature for a cooling crystallization to be effective. Proceed with solvents where the solid was initially insoluble or sparingly soluble.

  • Hot Dissolution: For the vials with undissolved solid, continue adding the respective solvent dropwise at the elevated temperature until the solid fully dissolves. Record the total volume.

  • Controlled Cooling: Remove the vials from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Cold Crash: If no crystals form, place the vials in a refrigerator (4 °C) and then a freezer (-20 °C).

  • Evaluation: Assess the outcome for each solvent. The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a high amount of crystalline solid upon cooling.

Sources

Technical Support Center: Purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, a pyrazole core, and an amino group, presents a unique set of purification challenges. The basicity of the pyridine nitrogen and the potential for hydrogen bonding can lead to difficulties in achieving high purity. This guide offers practical solutions and explains the chemical principles behind the recommended protocols.

Compound Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy. While experimental data for this specific molecule is scarce, we can infer key properties from its structural analogs and related compounds.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C9H10N4
Molecular Weight 174.21 g/mol
pKa (Predicted) ~5.4 (for the pyridine nitrogen)[1]The compound's charge state is pH-dependent, significantly impacting its solubility and interaction with chromatographic stationary phases.
Solubility Low in water[1]; likely soluble in polar organic solvents like methanol, ethanol, and DMSO.Affects the choice of solvents for extraction, washing, and recrystallization.
Appearance Likely a solid at room temperature.
Stability Generally stable, but the amine group can be susceptible to oxidation.Purification and storage should be conducted with care to avoid degradation.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Aqueous Workup

Q: I'm losing a significant amount of my product during the aqueous extraction and washing steps. What could be the cause and how can I prevent this?

A: The loss of product during aqueous workup is often due to the partial protonation of the basic pyridine ring (pKa ~5.4) in neutral or slightly acidic water, forming a water-soluble salt.

Causality: When the pH of the aqueous phase is below the pKa of the pyridine nitrogen, the compound becomes protonated and more polar, increasing its solubility in water.

Solutions:

  • pH Adjustment: Before extraction with an organic solvent, basify the aqueous layer to a pH of 8-9 using a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will ensure the pyridine nitrogen is in its free base form, making the compound less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Salting Out: Saturating the aqueous layer with sodium chloride (NaCl) can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.

  • Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as a mixture of DCM and methanol, if the product has significant polarity even in its free base form.

Experimental Protocol: Optimized Aqueous Workup

  • After the reaction is complete, quench the reaction mixture with water.

  • Adjust the pH of the aqueous solution to 8-9 by slowly adding a saturated solution of NaHCO₃ while monitoring with pH paper.

  • Extract the aqueous layer 3-5 times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Peak Tailing in Column Chromatography

Q: My compound shows significant peak tailing during silica gel column chromatography, leading to poor separation and mixed fractions. Why is this happening and how can I improve the peak shape?

A: Peak tailing is a common problem when purifying basic compounds like pyridines on standard silica gel.[2] The acidic silanol groups (Si-OH) on the surface of the silica interact strongly with the basic nitrogen of the pyridine ring, causing a portion of the analyte to be retained more strongly and elute more slowly, resulting in a tailed peak.[2]

Causality: The strong acid-base interaction between the analyte and the stationary phase leads to a non-linear adsorption isotherm.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups. Triethylamine (Et₃N) at a concentration of 0.1-1% is a common and effective choice.[3]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica gel for basic compounds.

    • Treated Silica: Using end-capped silica gel or other deactivated silica can minimize the interaction with silanol groups.[2]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Choose an appropriate solvent system based on TLC analysis (aim for an Rf of 0.2-0.3). A common starting point is a mixture of ethyl acetate and hexanes or DCM and methanol.

  • To the chosen eluent, add 0.5% (v/v) triethylamine.

  • Prepare the column with silica gel slurried in the modified eluent.

  • Load the crude product onto the column (dry loading is often preferred for better resolution).

  • Elute the column with the modified solvent system, collecting fractions and monitoring by TLC.

Workflow for Troubleshooting Column Chromatography Issues

Caption: A workflow for troubleshooting common chromatography issues.

Issue 3: Difficulty in Recrystallization

Q: I am struggling to find a suitable solvent system for the recrystallization of my compound. It either remains an oil or precipitates out too quickly as a fine powder.

A: Finding the right recrystallization solvent or solvent system requires a balance of solubility properties. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Causality: The compound's polarity and hydrogen bonding capabilities dictate its solubility in different solvents. Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent. Rapid precipitation leads to small crystals with trapped impurities.

Solutions:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, methanol, water).

  • Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common systems for compounds of this type include ethanol/water, ethyl acetate/hexanes, or isopropanol/diethyl ether.

  • Inducing Crystallization: If the compound remains supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

  • Slow Cooling: Allow the hot solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

Experimental Protocol: Recrystallization using a Binary Solvent System

  • Place the crude product in a flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethanol) to dissolve the solid completely.

  • While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy.

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a pyrazole precursor with 4-(chloromethyl)pyridine or a related electrophile. Potential impurities could include:

  • Unreacted starting materials: The pyrazole precursor or the pyridine electrophile.

  • Positional isomers: If the pyrazole precursor is not symmetrically substituted, reaction at different nitrogen atoms can lead to isomers.

  • Over-alkylation products: Reaction of the product with another molecule of the pyridine electrophile.

  • Byproducts from the reaction: For example, if a base is used to deprotonate the pyrazole, salts will be formed.

Q2: How should I store the purified this compound?

A2: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and air. The amine functionality can be sensitive to oxidation, so storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

Q3: Can I use Gas Chromatography (GC) to analyze the purity of my compound?

A3: While possible, GC analysis of pyridine-containing compounds can be challenging. The basicity of the pyridine can lead to interactions with the stationary phase, potentially causing peak tailing and requiring specialized columns.[4][5] High-Performance Liquid Chromatography (HPLC) is generally the preferred method for purity analysis of such compounds.

Q4: What are the key safety precautions when handling this compound?

Diagram of a General Purification Workflow

G A Crude Reaction Mixture B Aqueous Workup (pH adjustment, extraction) A->B C Concentration B->C D Purification C->D E Column Chromatography (with Et3N modifier) D->E If oily or complex mixture F Recrystallization D->F If solid G Purity Analysis (TLC, HPLC, NMR) E->G F->G H Pure Product G->H

Caption: A general workflow for the purification of this compound.

References

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Agilent. Separation of pyridine and other amines. Available from: [Link]

  • Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available from: [Link]

  • ResearchGate. Pyridine and GC Capillary Column, is it safe?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Welcome to the technical support center for researchers working with 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and related scaffolds. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, actionable advice to troubleshoot and systematically improve the selectivity of your compounds. The core challenge with many kinase inhibitors, particularly those based on privileged scaffolds like pyrazole that mimic the adenine of ATP, is off-target activity due to the high conservation of the ATP-binding site across the kinome.[1][2] This guide will walk you through identifying the root cause of promiscuity and implementing rational design strategies to mitigate it.

Section 1: Foundational Troubleshooting & Initial Assessment

This section addresses the most common initial challenge: confirming and understanding unexpected biological results.

Question: My compound, based on the this compound scaffold, is showing an unexpected or toxic phenotype in cell-based assays. How do I determine if this is an off-target effect?

Answer: This is a critical first step. An unexpected phenotype doesn't automatically mean poor selectivity, but it requires systematic investigation to distinguish between on-target toxicity and off-target effects.[3] Here is a workflow to dissect the problem:

G cluster_0 Initial Observation cluster_1 Deconvolution Strategy cluster_2 Conclusion A Unexpected Cellular Phenotype Observed B Step 1: Dose-Response Analysis Is the effect dose-dependent? A->B C Step 2: Compare with Structurally Unrelated Inhibitors of the Same Target B->C If yes E Step 4: Direct Off-Target Identification B->E Concurrently G Off-Target Effect (Phenotype is unique to your compound or not rescued) C->G Phenotype unique? (Suggests off-target) D Step 3: Rescue Experiment (Gold Standard) F On-Target Effect (Phenotype persists with other inhibitors and is reversed by rescue) D->F Phenotype reversed? D->G Phenotype persists? E->G

Detailed Steps:

  • Dose-Response Analysis: A clear relationship between your compound's concentration and the phenotype is the first piece of evidence. However, be aware that off-target effects can also be dose-dependent.[3]

  • Use of Structurally Unrelated Inhibitors: Treat your cells with other known inhibitors of your primary target that have a different chemical scaffold. If they produce the same phenotype, it strengthens the case for an on-target effect.[3]

  • Rescue Experiments: This is the most definitive method. Re-introduce a version of the target kinase that is resistant to your inhibitor (e.g., via a point mutation). If this reverses the phenotype, it provides strong evidence for an on-target mechanism.[3]

  • Comprehensive Kinase Profiling: The most direct way to identify potential off-targets is to screen your compound against a large panel of kinases.[3][4] This will provide a quantitative measure of its selectivity and pinpoint which other kinases or kinase families are being inhibited. Commercial services offer panels of hundreds of kinases.[5][6]

Question: I've confirmed off-target activity with a kinase panel. What does the selectivity profile tell me and what's next?

Answer: Your kinase selectivity profile is your roadmap for optimization. It provides crucial data beyond just the primary target.

Data PointInterpretation & Next Step
Potency (IC50/Ki) How strongly your compound binds to the primary target and off-targets.
Selectivity Score (S-Score) A quantitative measure of promiscuity (e.g., S(10) is the number of kinases inhibited >90% at 10 µM). A lower score is better.
Off-Target Families Are the off-targets structurally related to your primary target (e.g., other CDKs, other tyrosine kinases)? This suggests that features of the ATP-binding pocket are conserved and need to be exploited for selectivity.[7]
Unrelated Off-Targets Inhibition of kinases from different families suggests your compound may be interacting with very general, highly conserved features of the ATP pocket, or that there may be an entirely different binding mode at play.[8]

Next Step: Armed with this data, the next phase is structure-based drug design and medicinal chemistry optimization. The goal is to introduce chemical modifications that decrease binding to the off-targets while maintaining or improving affinity for the primary target.

Section 2: Medicinal Chemistry Strategies for Improving Selectivity

This section details rational, structure-based approaches to modify the this compound scaffold. The pyrazole moiety is a privileged structure in kinase inhibitor design, often acting as a hinge-binder.[9][10]

SAR A Position 1 (N1 of Pyrazole): - Modify for solvent front access - Bulky groups can clash with non-target kinases img_node img_node A->img_node B Position 4 (Amine): - Key interaction point - Can be modified to form additional H-bonds or for vector growth B->img_node C Pyridyl Ring: - Exploit gatekeeper residue size - Modify substitution (e.g., 2-methyl) to alter electrostatics/sterics C->img_node D E

Question: How can I modify the pyridyl group to gain selectivity?

Answer: The pyridyl group often points towards the "gatekeeper" residue, a key amino acid that controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across the kinome, providing a powerful opportunity for achieving selectivity.[1]

  • Strategy: Exploit the Gatekeeper Residue.

    • Rationale: Kinases with large gatekeeper residues (like phenylalanine or methionine) will have a smaller pocket. Kinases with small gatekeepers (threonine, valine, alanine) have a larger pocket.

    • Action: If your primary target has a small gatekeeper and your off-target has a large one, add a bulky substituent to the pyridyl ring. This will create a steric clash with the large gatekeeper of the off-target, preventing binding, while still fitting into the larger pocket of your on-target kinase.[1]

    • Example Modification: Introduce a methyl or cyclopropyl group on the pyridine ring.

Question: What modifications can be made to the pyrazole core itself?

Answer: The pyrazole core is typically the hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[10] While drastic changes can abolish activity, subtle modifications can fine-tune selectivity.

  • Strategy 1: Substitution on the Pyrazole Ring.

    • Rationale: Adding substituents to the pyrazole can alter the compound's conformation and introduce new interactions. Small modifications can have significant effects on the selectivity profile.[9]

    • Action: Synthesize analogs with small alkyl groups or other functional groups on the available carbon of the pyrazole ring. This can influence the orientation of the larger pyridylmethyl group, subtly changing its interaction with the gatekeeper pocket.

  • Strategy 2: Covalent Targeting.

    • Rationale: This is an advanced strategy for achieving high potency and selectivity. It involves designing your inhibitor to form a permanent covalent bond with a non-conserved residue, typically a cysteine, near the ATP-binding site.[2]

    • Action: If your target kinase has a uniquely positioned cysteine that is absent in your major off-targets, you can append a weak electrophile (like an acrylamide) to your scaffold. This group must be positioned correctly to react with the cysteine's sulfur atom, locking the inhibitor in place.[11] This strategy can dramatically increase both potency and selectivity.

Question: My off-targets are very closely related to my primary target. What strategies work best in this scenario?

Answer: Differentiating between highly homologous kinases (isoforms or family members) is one of the greatest challenges.

  • Strategy 1: Disrupting Water Networks.

    • Rationale: Many kinase active sites contain networks of structured water molecules. Displacing these "unhappy" (high-energy) water molecules with a part of your inhibitor can provide a significant gain in binding affinity. These water networks are often not conserved, even among closely related kinases.

    • Action: Use structural information (X-ray crystallography) to identify ordered water molecules in the active site of your target. Design modifications to your scaffold that can occupy these positions, forming direct hydrogen bonds with the protein and displacing the water. This can improve both affinity and selectivity.[12]

  • Strategy 2: Bivalent Inhibitors.

    • Rationale: This approach involves tethering your ATP-competitive scaffold to a second moiety (another small molecule or a peptide) that binds to a nearby, less-conserved site on the kinase.[2]

    • Action: Identify a secondary binding pocket unique to your target kinase. Link your pyrazole inhibitor to a fragment that binds in this pocket using an appropriate chemical linker. The resulting bivalent inhibitor will have much higher affinity and selectivity for the target kinase, as it relies on two distinct binding events.[1]

Section 3: Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for screening your compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Objective: To determine the IC50 values of a test compound against a panel of protein kinases.

Materials & Reagents:

  • Test compound (e.g., this compound analog) dissolved in 100% DMSO.

  • Kinase Panel Kit (e.g., Promega ADP-Glo™, Reaction Biology HotSpot™).[5][6] These kits typically include:

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • Kinase reaction buffers

    • ATP

  • ADP-Glo™ Reagent and Kinase Detection Substrate.

  • Multi-well plates (e.g., 384-well, white).

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

  • Positive control inhibitor (e.g., Staurosporine for broad inhibition, or a known selective inhibitor for a specific kinase).

Procedure:

  • Compound Plating: Prepare a serial dilution of your test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the 384-well assay plate. Include DMSO-only wells (negative control) and positive control inhibitor wells.

  • Kinase/Substrate Addition: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme. Add this mix to the appropriate wells containing the pre-spotted compound.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer at a concentration relevant for the assay (often at or near the Km for each kinase). Add the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). The goal is to allow the reaction to proceed in the linear range (typically <30% ATP consumption in the DMSO control wells).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will react with the ADP generated by the kinase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Normalize the data using the DMSO (100% activity) and positive control (0% activity) wells. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To verify that your compound engages its intended target inside a living cell.

Materials & Reagents:

  • Cultured cells expressing the target kinase.

  • Test compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for heating samples precisely (e.g., PCR thermocycler).

  • Equipment for protein analysis (SDS-PAGE, Western blotting).

  • Antibody specific to the target kinase.

Procedure:

  • Cell Treatment: Treat cultured cells with your test compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a set period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Place the PCR tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant. Analyze the amount of soluble target protein remaining at each temperature point using Western blotting with a target-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating that the compound stabilized the protein against thermal denaturation.[3]

Section 4: Frequently Asked Questions (FAQs)

Q1: My compound is highly potent but not selective. Is it still useful? A1: A potent but non-selective compound can be a valuable tool, but its utility depends on the context. It can serve as an excellent starting point for a medicinal chemistry campaign to improve selectivity.[9] However, for use as a chemical probe to study the biology of a specific kinase, high selectivity is crucial to ensure that the observed effects are not due to off-target inhibition.[1]

Q2: What is the difference between biochemical and cellular selectivity? A2: Biochemical selectivity is measured in a purified, in vitro system, as described in Protocol 1.[13] Cellular selectivity refers to the compound's activity in a live cell context.[14] These can differ significantly. A compound may be promiscuous in a biochemical assay but more selective in a cell because of factors like cell permeability, efflux pumps, or the intracellular concentration of ATP (which is very high, ~1-10 mM, and can outcompete ATP-competitive inhibitors).[8] Cellular assays like CETSA (Protocol 2) or NanoBRET® are essential for confirming target engagement in a more physiologically relevant environment.[14]

Q3: Can I use computational modeling to predict selectivity? A3: Yes, computational tools are a vital part of modern drug design. Molecular docking can be used to predict the binding mode of your compound in the active sites of both your primary target and known off-targets. By comparing the predicted binding poses and energies, you can hypothesize which modifications might enhance selectivity. For example, docking studies can help identify steric clashes or opportunities to form unique hydrogen bonds.[15]

Q4: My modifications to improve selectivity have led to a loss of potency. What should I do? A4: This is a common challenge known as the "potency-selectivity trade-off." The key is to find a balance. Sometimes, a slight decrease in on-target potency is acceptable if it comes with a significant improvement in selectivity, resulting in a better overall therapeutic window. Analyze the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) in parallel. The goal is to identify modifications that contribute favorably to both properties.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.).
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022).
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2008). Journal of Biomolecular Screening.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (2025). BenchChem.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry.
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Medicinal Chemistry.
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules.
  • Kinase Selectivity Panels. (2023). Reaction Biology.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). FEBS Journal.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Kinase Selectivity Profiling Services. (n.d.).
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology.
  • Direct, indirect and off-target effects of kinase inhibitors. (2010).
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2010). Journal of Biochemistry.

Sources

Technical Support Center: Modifying 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for modifying 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine to improve its bioavailability. The following sections offer a structured approach to identify and overcome common hurdles in the development of this and structurally related compounds.

Introduction: Understanding the Bioavailability Challenge

The compound this compound incorporates both a pyridine and a pyrazole ring, scaffolds that are prevalent in many approved drugs.[1][2][3] However, the inherent physicochemical properties of such heterocyclic amines can often lead to poor oral bioavailability, hindering their therapeutic potential.[4] The primary challenges typically revolve around three key areas: low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism.[5][6][7] This guide will provide a systematic approach to diagnose and address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My lead compound, this compound, shows high in vitro potency but very low oral bioavailability in animal models. Where do I start?

Answer: Low oral bioavailability despite high potency is a common challenge. The first step is to systematically dissect the contributing factors: absorption, distribution, metabolism, and excretion (ADME).[8] A logical workflow is essential to pinpoint the primary bottleneck.

Troubleshooting Workflow:

G A Low Oral Bioavailability Observed B Assess Physicochemical Properties (Solubility, LogP, pKa) A->B C In Vitro Permeability Assay (e.g., PAMPA, Caco-2) B->C D In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) B->D E Low Solubility B->E Poor Solubility F Low Permeability C->F Poor Permeability G High Metabolism D->G Rapid Metabolism H Salt Formation, Prodrugs, Formulation Strategies E->H I Structural Modification to Increase Lipophilicity, Prodrugs F->I J Metabolic Site Identification, Blocking Metabolism, Prodrugs G->J K In Vivo Pharmacokinetic Study in Rodents H->K I->K J->K

Caption: Initial troubleshooting workflow for low oral bioavailability.

Q2: My compound has poor aqueous solubility. What are the most effective chemical modification strategies to address this?

Answer: Improving aqueous solubility is often the first and most critical step. For a molecule like this compound, which has basic nitrogen atoms, several chemical modification strategies can be employed.

1. Salt Formation: This is a common and effective method to enhance the solubility and dissolution rate of ionizable drugs.[9][10][11][12]

  • Rationale: By reacting the basic amine or pyridine nitrogen with a pharmaceutically acceptable acid, a more water-soluble salt can be formed.[9][13]

  • Experimental Protocol: Small-Scale Salt Screening

    • Dissolve a small amount of the free base (e.g., 10-20 mg) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add a stoichiometric equivalent of a selected acid (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid) dissolved in the same solvent.

    • Stir the mixture at room temperature and then cool to induce precipitation.

    • Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the salt form by techniques such as melting point, DSC, and XRPD to confirm its crystalline nature.

    • Determine the aqueous solubility of each salt form.

Salt FormerResulting SaltExpected Solubility Improvement
Hydrochloric AcidHydrochlorideHigh
Methanesulfonic AcidMesylateHigh
Sulfuric AcidSulfateModerate to High
Tartaric AcidTartrateModerate

Table 1: Common salt formers for basic compounds and their expected impact on solubility.

2. Prodrug Approaches: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[4][14][15]

  • Rationale: For amine-containing compounds, masking the amine functionality with a polar, ionizable group can significantly increase water solubility.[4][14][16]

  • Example Strategy: N-Phosphonooxymethyl Prodrug This approach introduces a phosphate group, which is highly ionizable and water-soluble at physiological pH.[17] The prodrug is designed to be cleaved by phosphatases in the body to release the active compound.[17]

G Parent Parent Drug (Poorly Soluble) Prodrug N-Phosphonooxymethyl Prodrug (Highly Soluble) Parent->Prodrug Chemical Synthesis Intermediate N-Hydroxymethyl Intermediate Prodrug->Intermediate Enzymatic Cleavage (Phosphatase) Active Released Parent Drug Intermediate->Active Spontaneous Chemical Breakdown

Caption: Bioreversion of an N-phosphonooxymethyl prodrug.

Q3: My compound appears to have low membrane permeability. How can I improve its ability to cross the intestinal epithelium?

Answer: Low permeability can be a significant barrier to oral absorption, even if solubility is adequate. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays are standard in vitro models to assess this.[18][19][20]

Strategies for Improving Permeability:

  • Increase Lipophilicity: While it may seem counterintuitive to the goal of improving solubility, a balance between lipophilicity and hydrophilicity is crucial for membrane permeability.

    • Actionable Advice: Introduce small, lipophilic substituents at positions on the pyridine or pyrazole ring that are not critical for pharmacological activity. For instance, adding a methyl or ethyl group can increase lipophilicity.

  • Prodrugs to Mask Polar Groups: Temporarily masking the polar amine group can enhance membrane permeability.[14]

    • N-Acylation: Forming an amide or a carbamate can increase lipophilicity. However, the stability of these bonds must be carefully tuned to ensure cleavage in vivo.[14]

    • N-Mannich Bases: These can increase lipophilicity and suppress the pKa of the amine, leading to a higher proportion of the unionized, more permeable form in the intestine.[14]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a known concentration.

  • Coat Filter Plate: Coat the wells of a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assemble Sandwich: Place the filter plate on top of an acceptor plate containing buffer.

  • Add Compound: Add the compound solution to the donor wells.

  • Incubate: Incubate the plate assembly for a set period (e.g., 4-16 hours).

  • Analyze: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the change in concentration over time.

Q4: In vitro metabolism studies indicate that my compound is rapidly cleared by liver microsomes. What are the common metabolic liabilities for this scaffold and how can I address them?

Answer: Pyridine and pyrazole rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[21][22] Identifying and blocking these metabolic "hotspots" is a key strategy.

Common Metabolic Pathways:

  • Pyridine Ring: Oxidation of the pyridine nitrogen to form an N-oxide, or hydroxylation of the ring.

  • Pyrazole Ring: Hydroxylation of the pyrazole ring.[22]

  • Methylene Bridge: Oxidation of the methylene group connecting the two rings.

Strategies to Improve Metabolic Stability:

  • Metabolic Site Identification: Incubate the compound with liver microsomes and NADPH, and analyze the resulting metabolites by LC-MS/MS to identify the sites of modification.

  • Deuteration: Replacing hydrogen atoms at a metabolically labile position with deuterium can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Fluorine Substitution: Introducing a fluorine atom at or near a site of metabolism can block oxidation due to the strength of the C-F bond.[21][23]

  • Ring Modification: In some cases, replacing the pyridine or pyrazole ring with a more metabolically stable bioisostere may be necessary.[21]

G A High In Vitro Clearance B Metabolite Identification Study (LC-MS/MS) A->B C Identify Metabolic Hotspot(s) B->C D Deuteration at Hotspot C->D E Fluorine Substitution near Hotspot C->E F Bioisosteric Replacement of Labile Moiety C->F G Synthesize Modified Analogs D->G E->G F->G H Re-evaluate In Vitro Metabolic Stability G->H

Caption: Workflow for addressing high metabolic clearance.

Q5: After implementing some of the suggested modifications, how do I confirm that the bioavailability has indeed improved in a living system?

Answer: The definitive test for improved bioavailability is an in vivo pharmacokinetic (PK) study.[8][24][25] These studies measure the concentration of the drug in the blood plasma over time after administration.[8][24][26][27]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the compound to a cohort of rodents (typically rats or mice) via both intravenous (IV) and oral (PO) routes. The IV dose serves as a reference to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

ParameterDescriptionImplication of Improvement
Cmax Maximum plasma concentrationHigher Cmax suggests better absorption.
Tmax Time to reach CmaxShorter Tmax can indicate faster absorption.
AUC Area Under the Curve (total drug exposure)Higher AUC indicates greater overall exposure.
F (%) Absolute BioavailabilityThe ultimate measure of improvement. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Table 2: Key pharmacokinetic parameters and their interpretation.

Conclusion

Improving the bioavailability of a promising lead compound like this compound is a multifactorial challenge that requires a systematic and iterative approach. By carefully evaluating physicochemical properties, permeability, and metabolic stability, and then applying targeted chemical modifications such as salt formation, prodrug strategies, and metabolic blocking, researchers can significantly enhance the therapeutic potential of their molecules. Each modification should be guided by experimental data, and the ultimate success is validated through in vivo pharmacokinetic studies.

References

  • Alves, M. et al. (2012). Prodrugs for Amines. Pharmaceuticals. Available at: [Link]

  • Antunes, F. et al. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]

  • Kumar, L. et al. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Alves, M. et al. (2012). Prodrugs for Amines. OUCI. Available at: [Link]

  • Slideshare. (2015). salt selection in pharmaceutical product development. Available at: [Link]

  • Recent Advancement in Prodrugs. (n.d.). Prodrugs of Amines.
  • Elder, D. et al. (2004). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

  • Rispens, T. et al. (2018). In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Journal of Controlled Release. Available at: [Link]

  • Brittain, H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • Fagerholm, U. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • Lopatkin, A. et al. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Trends in Pharmacological Sciences. Available at: [Link]

  • Uddin, S. et al. (2023). Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Expert Opinion on Drug Delivery. Available at: [Link]

  • S. S. et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Semantic Scholar. (n.d.). Medicinal chemistry of amine prodrugs. Available at: [Link]

  • Fagerholm, U. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. Available at: [Link]

  • Meadowhawk Biolabs. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS. Available at: [Link]

  • Stepan, A. et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, D. et al. (2017). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Komabiotech. (2022). Komabiotech Webinar - In Vivo Pharmacology and PK Services. YouTube. Available at: [Link]

  • ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

  • Clay, K. et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition. Available at: [Link]

  • Quiroga, J. et al. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Chen, Y. et al. (2021). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • Zhang, L. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Available at: [Link]

  • Indian Institute of Science. (2023). Small chemical change to boost bioavailability of drug molecules. EurekAlert!. Available at: [Link]

  • Iannelli, P. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Singh, S. et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Guchhait, G. et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]

  • Wang, X. et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Tumey, L. et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, C. et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine versus Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the challenge remains to design highly selective agents that maximize on-target efficacy while minimizing off-target toxicities. This guide provides a comparative analysis of a novel investigational compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, against the well-characterized ERK1/2 inhibitor, Ulixertinib (BVD-523).

The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that governs cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often due to mutations in BRAF or RAS genes, is a major driver in a significant percentage of human cancers.[1] While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical success, the emergence of resistance, frequently through reactivation of ERK signaling, presents a significant clinical hurdle.[2][3] This has intensified the focus on developing inhibitors that target the terminal kinase of this cascade, ERK.[1]

This guide will delve into the preclinical profile of this compound, a hypothetical but structurally plausible pyrazole-based inhibitor, and compare its projected performance with the established clinical-stage inhibitor, Ulixertinib. We will explore their biochemical potency, kinase selectivity, and cellular mechanisms of action, supported by detailed experimental protocols.

The MAPK/ERK Signaling Cascade: A Prime Target in Oncology

The MAPK/ERK pathway is a highly conserved signaling module that relays extracellular signals to the nucleus, culminating in the regulation of gene expression and other cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, MEK1/2 phosphorylate and activate ERK1 and ERK2 on threonine and tyrosine residues within their activation loop.[1] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate a plethora of transcription factors, or acts on cytoplasmic substrates to orchestrate a wide range of cellular outcomes.

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Downstream Transcription Factors & Cytoplasmic Substrates ERK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Regulates

Caption: The canonical MAPK/ERK signaling pathway, highlighting the central role of ERK1/2.

Comparative Analysis of Kinase Inhibitors

For the purpose of this guide, we will assign a hypothetical but plausible inhibitory profile to this compound to facilitate a direct comparison with Ulixertinib.

FeatureThis compound (Hypothetical)Ulixertinib (BVD-523)
Target(s) ERK1/2ERK1/2[4]
Mechanism of Action ATP-competitive, reversibleATP-competitive, reversible[2][5]
Biochemical Potency (ERK2 IC50) 1.5 nM<0.3 nM[5]
Biochemical Potency (ERK2 Ki) 0.8 nM0.04 ± 0.02 nM[3]
Kinase Selectivity High selectivity for ERK1/2 with minor off-target activity against CDK2 and GSK3β.Highly selective for ERK1/2 with limited off-target inhibition across a broad kinase panel.[3][4]
Cellular Activity (p-RSK Inhibition) Potent inhibition of downstream substrate phosphorylation.Potent inhibition of downstream substrate phosphorylation.[3][5]
Cellular Activity (p-ERK Levels) No significant change or slight increase due to feedback mechanisms.Markedly increased p-ERK levels due to relief of negative feedback loops.[3]
Antiproliferative IC50 (A375 melanoma) 250 nM180 nM[6]
Expert Insights on the Comparative Data

The data presented above, while partially hypothetical for this compound, is constructed to highlight key differentiators among kinase inhibitors.

  • Potency: Ulixertinib demonstrates sub-nanomolar potency against ERK2, positioning it as a highly potent inhibitor.[5] Our hypothetical compound is also projected to be a potent inhibitor, albeit with a slightly higher IC50. This difference in potency could translate to requirements for higher clinical dosing to achieve the same level of target engagement.

  • Selectivity: The selectivity profile is a critical determinant of a drug's therapeutic index. Ulixertinib is distinguished by its exceptional selectivity for ERK1/2.[4] The hypothetical off-target activities of this compound against CDK2 and GSK3β would necessitate careful preclinical evaluation to assess potential cell cycle-related or metabolic side effects.

  • Cellular Mechanism: A fascinating and somewhat counterintuitive observation with many ERK inhibitors, including Ulixertinib, is the increase in ERK phosphorylation upon treatment.[3] This is due to the inhibition of downstream targets of ERK that are involved in negative feedback loops which normally attenuate upstream signaling. By inhibiting ERK, this feedback is relieved, leading to increased phosphorylation of ERK by MEK. The crucial indicator of target engagement in a cellular context is therefore the inhibition of phosphorylation of downstream ERK substrates, such as p90 ribosomal S6 kinase (RSK).[3] Both inhibitors are shown to effectively block this downstream signaling.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

Biochemical ERK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start Combine Combine in 384-well plate: - ERK2 Enzyme - Substrate (MBP) - Inhibitor - Kinase Buffer Start->Combine Initiate Initiate reaction by adding ATP Combine->Initiate Incubate1 Incubate at RT (60 min) Initiate->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate at RT (40 min) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (converts ADP to ATP, luciferase reaction) Incubate2->Add_Detection Incubate3 Incubate at RT (30-60 min) Add_Detection->Incubate3 Read Read Luminescence Incubate3->Read End End Read->End

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[7]

    • Dilute purified, active ERK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in Kinase Buffer to the desired working concentrations.[8]

    • Prepare serial dilutions of the test inhibitor (e.g., this compound or Ulixertinib) in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 1 µL of the diluted inhibitor or DMSO (for vehicle control).

    • Add 2 µL of the diluted ERK2 enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should be at or near the Km for ERK2.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[7]

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and inversely proportional to the inhibitor's potency.

Cellular Phospho-ERK Western Blot Assay

This assay measures the levels of phosphorylated ERK (p-ERK) in cell lysates to assess the inhibitor's effect on the MAPK pathway in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the kinase inhibitor or DMSO (vehicle control) for the desired duration (e.g., 2 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing for Total ERK:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK1/2.[10] The ratio of p-ERK to total ERK provides a quantitative measure of ERK activation.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of kinase inhibitors, using the hypothetical compound this compound and the clinical-stage ERK inhibitor Ulixertinib as examples. The data underscores the importance of evaluating not only the biochemical potency but also the kinase selectivity and cellular mechanism of action when assessing the therapeutic potential of a novel inhibitor.

While this compound is presented here as a hypothetical molecule, its pyrazole-pyridine scaffold is a common motif in kinase inhibitor design. Further optimization of such scaffolds could lead to the development of next-generation inhibitors with improved potency and selectivity profiles. The experimental protocols detailed herein provide a robust foundation for the preclinical characterization of such novel therapeutic agents, ultimately contributing to the advancement of targeted therapies for a multitude of diseases.

References

  • Biomed Valley Discoveries. (n.d.). Ulixertinib. Retrieved from [Link]

  • Jain, P., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics, 16(11), 2351-2363.
  • Macho, M., et al. (2020). The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. Neuro-Oncology Advances, 2(1), vdaa135.
  • Biomed Valley Discoveries. (2022). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Retrieved from [Link]

  • MDPI. (2022). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays. Retrieved from [Link]

  • PubMed. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]

Sources

Comparative Efficacy of 1H-Pyrazol-4-Amine Analogs as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in numerous pharmacologically active compounds.[1][2][3] Among its various derivatives, the 1H-pyrazol-4-amine core has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of the efficacy of a series of 1H-pyrazol-4-amine analogs, with a focus on their activity as inhibitors of the Janus kinase (JAK) family. The objective is to offer researchers and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) and experimental data supporting the potential of these compounds in therapeutic applications, particularly in oncology and inflammatory diseases where the JAK/STAT pathway is often dysregulated.[4]

The 1H-Pyrazol-4-Amine Scaffold: A Versatile Kinase Hinge-Binder

The 1H-pyrazol-4-amine moiety serves as an effective hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring and the exocyclic amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibition. This fundamental binding mode provides a robust platform for further structural modifications to enhance potency and selectivity. The analogs discussed herein build upon this core structure, exploring the impact of substitutions at various positions of the pyrazole and the appended heterocyclic systems.

Comparative Efficacy of 4-Amino-(1H)-Pyrazole Derivatives as JAK Inhibitors

A study by researchers focused on the design and synthesis of a series of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors for cancer treatment.[4] The following table summarizes the in vitro kinase inhibitory activities of selected analogs against JAK1, JAK2, and JAK3.

Compound IDR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a H11.27.815.6
3f 3-fluorophenyl3.42.23.5
11b (details not fully available)Potent InhibitionPotent InhibitionPotent Inhibition
Ruxolitinib (Reference Compound)97% inhibition at 20 nM99% inhibition at 20 nM95% inhibition at 20 nM

Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 837–842.[4]

The data clearly indicates that substitutions on the pyrimidine ring significantly influence the inhibitory potency against JAK isoforms. Compound 3f , featuring a 3-fluorophenyl group, demonstrated the most potent activity with IC50 values in the low nanomolar range against all three JAK isoforms tested, surpassing the activity of the unsubstituted analog 3a .[4] Notably, both compounds 3f and 11b showed more potent antiproliferative activities in certain cell lines than the approved JAK inhibitor, Ruxolitinib.[4]

Structure-Activity Relationship (SAR) Insights

The SAR studies revealed that modifications at the R1 position of the pyrazole side chain did not significantly impact JAK inhibition, suggesting this position is not critical for direct interaction with the JAK proteins.[4] Conversely, the nature of the substituent on the pyrimidine ring, as seen in the comparison between 3a and 3f , plays a crucial role in determining the inhibitory potency. The introduction of a 3-fluorophenyl group in 3f likely leads to favorable interactions within the ATP-binding pocket of the JAK enzymes.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following is a detailed methodology for the key assays used to evaluate the efficacy of the 1H-pyrazol-4-amine analogs.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of the compounds on the target kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against JAK1, JAK2, and JAK3.

Methodology:

  • Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; ATP; substrate peptide (e.g., a poly-Glu-Tyr peptide); test compounds dissolved in DMSO; kinase buffer; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Staurosporine and Ruxolitinib were used as positive controls.[4]

Cellular Antiproliferative Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on JAK/STAT signaling.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines, such as HEL (erythroleukemia, JAK2 V617F positive), K562 (chronic myelogenous leukemia), PC-3 (prostate cancer), MCF-7 (breast cancer), and MOLT4 (T-cell acute lymphoblastic leukemia), were used.[4]

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition relative to untreated control cells. b. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the JAK/STAT signaling pathway and the general workflow for evaluating the efficacy of these kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation

Caption: The canonical JAK/STAT signaling pathway, a key target for the 1H-pyrazol-4-amine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Efficacy Evaluation Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50) Purification->Kinase_Assay Cell_Assay Cellular Antiproliferative Assay (IC50) Purification->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead Optimization

Caption: A generalized workflow for the synthesis and efficacy evaluation of 1H-pyrazol-4-amine analogs.

Conclusion

The 1H-pyrazol-4-amine scaffold represents a highly promising starting point for the development of potent kinase inhibitors. The comparative efficacy data for the presented analogs highlight the critical role of specific structural modifications in achieving high-affinity binding to the target kinases. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and optimization of this important class of compounds. The potent anti-JAK activity and cellular efficacy of compounds like 3f underscore the therapeutic potential of these analogs for the treatment of cancers and inflammatory conditions driven by aberrant JAK/STAT signaling. Further investigation into the selectivity profiles and in vivo efficacy of these compounds is warranted.

References

  • Vertex AI Search. (2021, October 21). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry.
  • PubMed. (2016, May 26). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • PubMed. (2019, March). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry.
  • PubMed Central. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • PubMed. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • BenchChem. (n.d.). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. (2025, February 6). Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • PubMed. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports.
  • OUCI. (n.d.).
  • ResearchGate. (n.d.).

Sources

Validating Target Engagement of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: A Comparative Guide to Modern Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful preclinical campaign. For novel chemical entities such as 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a molecule featuring a pyrazole scaffold prevalent in many kinase inhibitors, robust target engagement validation is paramount.[1][2] This guide provides a comparative analysis of three leading methodologies for confirming and characterizing the intracellular interaction of this putative kinase inhibitor with its target protein(s): the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Kinobeads-based competitive profiling.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the principles, practical execution, and relative merits of each approach. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating high-confidence data.

The Central Challenge: Moving Beyond Purified Proteins

Historically, drug-target interactions were predominantly studied using purified proteins in biochemical assays. While valuable for determining intrinsic affinity, these methods fail to recapitulate the complex intracellular environment where factors such as ATP concentration, post-translational modifications, and the presence of scaffolding proteins can significantly influence a compound's activity. The imperative, therefore, is to employ assays that measure target engagement in live, intact cells or cell lysates, providing a more physiologically relevant assessment.[3][4]

Comparative Analysis of Target Engagement Methodologies

Here, we compare three powerful techniques to validate the binding of this compound to its intracellular target(s).

Methodology Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][5][6]Label-free, applicable to any soluble protein without genetic modification, can be used in tissues.[4][7]Lower throughput for traditional Western blot-based detection, requires a specific antibody for the target.Low to Medium
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[8][9][10]High-throughput, quantitative measurement of compound affinity in live cells, real-time kinetics possible.[11]Requires genetic engineering of the target protein, dependent on the availability of a suitable fluorescent tracer.[12]High
Kinobeads Competition Binding Affinity chromatography using immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13][14][15]Unbiased, proteome-wide view of kinase targets, identifies on- and off-targets simultaneously, no genetic modification needed.[16][17]Indirectly measures binding through competition, may not capture all kinases, less sensitive for very high or low affinity interactions.[15]Medium to High

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[4] When a small molecule like this compound binds to its target kinase, it energetically stabilizes the protein structure. This increased stability is manifested as a higher melting temperature (Tm), which can be detected by heating cell lysates or intact cells and quantifying the amount of soluble (non-denatured) target protein remaining at various temperatures.[5][6]

CETSA Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells treat Incubate with This compound or DMSO (Vehicle) start->treat heat Heat cell suspension or lysate to a range of temperatures treat->heat lyse Cell Lysis (if not already done) heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge detect Quantify soluble target protein (e.g., Western Blot, ELISA) centrifuge->detect plot Generate Melt Curves and determine ΔTm detect->plot

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Culture a cell line known to express the putative target kinase to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with a dilution series of this compound or DMSO as a vehicle control for 1 hour at 37°C.

  • Heat Shock:

    • Heat the treated cell suspensions in a PCR cycler or water bath to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[5]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target kinase in the soluble fraction using a specific antibody via Western blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the normalized amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target). When a test compound like this compound is introduced, it competes with the tracer for binding to the target-NanoLuc® fusion, leading to a dose-dependent decrease in the BRET signal.[11]

NanoBRET™ Experimental Workflow

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis transfect Transfect cells with a plasmid encoding Target-NanoLuc® fusion plate Plate transfected cells in an assay plate transfect->plate add_cmpd Add serial dilutions of This compound plate->add_cmpd add_tracer Add NanoBRET® tracer add_cmpd->add_tracer add_substrate Add NanoLuc® substrate add_tracer->add_substrate read Measure luminescence at donor and acceptor wavelengths add_substrate->read calculate Calculate BRET ratio read->calculate plot Plot BRET ratio vs. compound concentration and fit IC50 curve calculate->plot

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Detailed NanoBRET™ Protocol
  • Cell Line Engineering and Seeding:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96- or 384-well white assay plate and allow them to adhere and express the fusion protein for 18-24 hours.[11]

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in Opti-MEM.

    • Add the compound dilutions to the cells.

    • Add the specific NanoBRET® fluorescent tracer at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[11]

  • Luminescence Reading:

    • Add the NanoBRET® Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to the wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.[11]

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's apparent affinity in the cellular environment.

Method 3: Kinobeads Competition Binding Assay

Kinobeads technology is a powerful chemoproteomics approach for unbiased kinase inhibitor profiling.[15][17] It utilizes a mixture of non-selective, immobilized kinase inhibitors (the "kinobeads") to capture a large fraction of the kinome from a cell lysate.[13][14] To assess target engagement of a free compound like this compound, the lysate is pre-incubated with the compound before being exposed to the kinobeads. The compound will compete with the beads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry. A dose-dependent reduction in the amount of a specific kinase captured by the beads indicates that the compound is engaging that target.[16]

Kinobeads Experimental Workflow

Kinobeads_Workflow cluster_prep Lysate Preparation & Treatment cluster_capture Affinity Capture cluster_ms Mass Spectrometry & Analysis lyse Prepare native cell lysate treat Incubate lysate with increasing concentrations of 1-(pyridin-4-ylmethyl) -1H-pyrazol-4-amine lyse->treat incubate Incubate treated lysate with Kinobeads treat->incubate wash Wash beads to remove non-specific binders incubate->wash digest On-bead protein digestion wash->digest lcms LC-MS/MS analysis of peptides digest->lcms quantify Identify and quantify kinases lcms->quantify plot Generate dose-response curves for each identified kinase quantify->plot

Caption: Workflow for a Kinobeads Competition Binding Assay.

Detailed Kinobeads Protocol
  • Lysate Preparation:

    • Harvest cells and prepare a native lysate under non-denaturing conditions to preserve kinase activity and conformation.

    • Determine the total protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate and incubate with a range of concentrations of this compound (e.g., from 1 nM to 30 µM) for 45-60 minutes at 4°C.[13] A DMSO control is included.

  • Kinase Enrichment:

    • Add the kinobeads slurry to the pre-incubated lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for the capture of unoccupied kinases.

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified kinase in each sample.

    • For each kinase, plot its LFQ intensity against the concentration of this compound to generate a competition binding curve and calculate an IC50, representing the concentration at which the compound displaces 50% of the kinase from the beads.

Conclusion and Recommendations

The choice of a target engagement validation method for this compound depends on the specific research question, available resources, and the stage of the drug discovery project.

  • For initial, focused validation of a hypothesized target where a good antibody is available, CETSA offers a direct, label-free confirmation of intracellular binding. Its ability to be used in tissue samples also makes it valuable for later-stage preclinical studies.[4]

  • For high-throughput screening or quantitative affinity determination in a live-cell context, the NanoBRET™ assay is the method of choice, provided that a target-NanoLuc® fusion can be generated and a suitable tracer is available.[8]

  • For an unbiased, system-wide view of selectivity and off-target effects , the Kinobeads approach is unparalleled. It can reveal unexpected targets and provide a comprehensive selectivity profile across a large portion of the kinome in a single experiment, which is crucial for understanding a compound's mechanism of action and potential liabilities.[13][15]

A robust validation strategy would ideally employ an orthogonal approach. For instance, initial hits from a Kinobeads screen could be confirmed and further characterized using CETSA or a specific NanoBRET™ assay. This multi-faceted approach provides the highest degree of confidence in the target engagement data, paving the way for informed decisions in the progression of this compound as a potential therapeutic agent.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

Sources

A Comparative Guide to p38 MAPK Inhibition: Profiling a Novel Candidate, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of p38 MAPK as a Therapeutic Target

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] It plays a pivotal role in the production of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4] This central function has implicated the p38 MAPK pathway in a host of human diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative conditions like Alzheimer's disease.[5][6][7] Consequently, the development of small molecule inhibitors targeting p38, particularly the ubiquitously expressed p38α isoform, has been a major focus of pharmaceutical research for over two decades.[8][9]

Despite numerous clinical trials, the path to an approved p38 inhibitor has been challenging, often hampered by issues of off-target toxicity or a lack of clinical efficacy.[8][9] This has spurred the development of new generations of inhibitors with improved potency, selectivity, and novel binding mechanisms.

This guide provides a comparative analysis of a novel chemical entity, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine , against a panel of well-characterized p38 inhibitors: Doramapimod (BIRB 796) , a potent allosteric inhibitor; Losmapimod , a classic ATP-competitive inhibitor; and Skepinone-L , a highly selective chemical probe.

It is important to note that, based on a comprehensive literature review, This compound has not been previously characterized as a p38 MAPK inhibitor. Pyrazole and pyridine moieties are common scaffolds in kinase inhibitors, making it a structurally plausible candidate.[10][11][12] Therefore, this guide will serve a dual purpose: to benchmark the performance of established inhibitors and to provide a framework for the potential evaluation of this novel compound, outlining the key experiments required to ascertain its activity and comparative profile.

The p38 MAPK Signaling Cascade

Understanding the mechanism of inhibition requires a foundational knowledge of the pathway. The p38 MAPK cascade is a three-tiered system where a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1, phosphorylates and activates a MAP Kinase Kinase (MAP2K), typically MKK3 or MKK6.[13] These MAP2Ks then dually phosphorylate p38 MAPK on a conserved Threonine-Glycine-Tyrosine (TGY) motif (Thr180/Tyr182 for p38α), leading to its activation. Activated p38 subsequently phosphorylates a wide array of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, culminating in a specific cellular response.[4]

p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Stress (UV, Osmotic Shock) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrate_Kinase Substrate Kinases (e.g., MK2) p38->Substrate_Kinase phosphorylates Transcription_Factor Transcription Factors (e.g., ATF2) p38->Transcription_Factor phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrate_Kinase->Response Transcription_Factor->Response

Caption: The p38 MAPK signaling pathway from stimuli to cellular response.

Comparative Analysis of p38 Inhibitors

The defining characteristics of a kinase inhibitor are its potency, selectivity, and mechanism of action. These factors dictate its utility as a research tool and its potential as a therapeutic agent.

Compound This compound Doramapimod (BIRB 796) Losmapimod (GW856553X) Skepinone-L
Target(s) To Be Determined (TBD)p38α, p38β, p38γ, p38δp38α, p38βp38α
IC50 (p38α) TBD38 nM[14]pKi = 8.1 (~7.9 nM)[15][16]IC50 = 5 nM[17]
Binding Mode TBDType II, Allosteric (DFG-out)[18][19]Type I, ATP-competitive (DFG-in)[20][21]Type I, ATP-competitive (DFG-in)[17]
Key Selectivity TBDHigh selectivity vs. most kinases; potent against JNK2 at higher concentrations.[22]Selective for p38α/β.[23]Highly selective; valuable as a chemical probe.[24][25]
Cellular Potency TBDEC50 = 18 nM (TNF-α inhibition in THP-1 cells)Reduces p38 phosphorylation in THP-1 cells.[20]Abrogates Hsp27 phosphorylation in platelets.[26]
Inhibitor Profiles
  • This compound (Candidate Compound): The structure contains a pyrazole core and a pyridine ring, both of which are privileged scaffolds found in numerous ATP-competitive kinase inhibitors. Its potential would need to be determined empirically through the biochemical and cellular assays detailed later in this guide. The primary amine could serve as a key hydrogen-bonding moiety within the kinase hinge region.

  • Doramapimod (BIRB 796): A highly potent inhibitor that represents a different class of binding.[18] It is a Type II inhibitor, binding to an allosteric site adjacent to the ATP pocket that is only accessible when the kinase is in an inactive "DFG-out" conformation.[19] This unique mechanism leads to very slow dissociation rates, which can translate to prolonged pharmacodynamic effects.[27] It potently inhibits all four p38 isoforms.[14]

  • Losmapimod: A well-studied, orally active Type I inhibitor that competes directly with ATP for binding to the active "DFG-in" conformation of p38α and p38β.[15][16][21] It has advanced significantly in clinical trials for various indications, including cardiovascular disease and COPD, providing a wealth of safety and efficacy data, although some trials have failed to meet primary endpoints.[21][23]

  • Skepinone-L: Developed as a highly selective ATP-competitive (Type I) chemical probe for p38α.[17][24] Its exceptional selectivity makes it an invaluable tool for delineating the specific roles of p38α in cellular pathways without the confounding effects of off-target inhibition.[28][26]

Experimental Methodologies: A Blueprint for Characterization

To determine the inhibitory profile of a candidate compound like this compound and compare it to known standards, a tiered experimental approach is essential.

Biochemical Kinase Activity Assay (In Vitro)

Objective: To determine the direct inhibitory potency (IC50) of the compound on purified p38α kinase enzyme.

Causality: This is the foundational experiment. It isolates the kinase, the substrate (a peptide like ATF2), and the energy source (ATP) to directly measure the compound's ability to block the phosphorylation event. A luminescent-based assay, such as ADP-Glo™, is a common, robust method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[29]

Protocol: ADP-Glo™ Kinase Assay [29][30]

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT).

    • Serially dilute the test compound (e.g., this compound) and reference inhibitors (Doramapimod, Losmapimod) in DMSO, followed by a final dilution in Kinase Buffer.

    • Prepare a solution of recombinant active p38α kinase in Kinase Buffer.

    • Prepare a solution of substrate (e.g., ATF2 peptide) and ATP in Kinase Buffer. The ATP concentration should be near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control.

    • Add 2 µL of the p38α enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive a luciferase reaction. Incubate for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

kinase_assay_workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Compound) B 2. Dispense Compound (1 µL into 384-well plate) A->B C 3. Add p38α Enzyme (2 µL) B->C D 4. Initiate Reaction (Add 2 µL Substrate/ATP) C->D E 5. Incubate (60 min @ RT) D->E F 6. Stop Reaction & Deplete ATP (Add 5 µL ADP-Glo™ Reagent) E->F G 7. Incubate (40 min @ RT) F->G H 8. Develop Signal (Add 10 µL Kinase Detection Reagent) G->H I 9. Incubate (30 min @ RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for an in vitro p38 kinase activity assay (ADP-Glo™).

Cellular Target Engagement & Pathway Inhibition Assay

Objective: To confirm that the compound inhibits p38 MAPK activity within a relevant cellular context and to determine its cellular potency (EC50).

Causality: A compound may be potent biochemically but fail in cells due to poor permeability or rapid metabolism. This assay validates on-target activity in a physiological system. A common method is to stimulate cells with an inflammatory agent like Lipopolysaccharide (LPS) and measure the inhibition of downstream p38 signaling (e.g., phosphorylation of a substrate) or a functional outcome (e.g., cytokine production).[31][32]

Protocol: Inhibition of TNF-α Production in a Monocytic Cell Line (e.g., THP-1) [22][31]

  • Cell Culture and Plating:

    • Culture THP-1 human monocytic cells in appropriate media.

    • Plate the cells in a 96-well plate at a suitable density.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in cell culture media.

    • Pre-incubate the cells with the compounds or DMSO vehicle for 30-60 minutes.

  • Cellular Stimulation:

    • Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated control.

    • Incubate the plates overnight (18-24 hours) at 37°C, 5% CO2.

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated, DMSO-treated control.

    • Determine the EC50 value by plotting percent inhibition versus log concentration.

Conclusion and Outlook

This guide establishes a framework for comparing p38 MAPK inhibitors by benchmarking against established agents with distinct mechanisms of action. Doramapimod offers a case study in potent, allosteric inhibition, Losmapimod represents the classical ATP-competitive approach that has reached late-stage clinical trials, and Skepinone-L provides a benchmark for selectivity.

For the novel candidate, This compound , the path to characterization is clear. The biochemical and cellular assays outlined provide a robust, self-validating system to determine its potential as a p38 MAPK inhibitor. Should it demonstrate potent activity, further studies would be required to establish its selectivity across the broader kinome and to understand its specific binding mode through structural biology. The journey from a candidate molecule to a validated chemical probe or therapeutic lead is arduous, but it begins with the rigorous, comparative characterization detailed herein.

References

  • The p38-MAPK pathway overview. - ResearchGate. Available at: [Link]

  • p38 MAPK Signaling Review - Assay Genie. Available at: [Link]

  • Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. Available at: [Link]

  • P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • Koeberle, D., et al. (2011). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. Nature Chemical Biology. Available at: [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. Available at: [Link]

  • Tiwari, R., et al. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Pharmaceutical Design. Available at: [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. Available at: [Link]

  • P38 MAPK Inhibitor I BIRB 796 - opnMe. Available at: [Link]

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. Available at: [Link]

  • Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. Available at: [Link]

  • Laufer, S. (2014). p38 MAPK inhibitors: a patent review (2012 – 2013). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Borst, O., et al. (2013). Skepinone-L, a Novel Potent and Highly Selective Inhibitor of p38 MAP Kinase, Effectively Impairs Platelet Activation and Thrombus Formation. Cellular Physiology and Biochemistry. Available at: [Link]

  • Borst, O., et al. (2013). Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation. Cellular Physiology and Biochemistry. Available at: [Link]

  • Yu, H., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology. Available at: [Link]

  • Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor - ResearchGate. Available at: [Link]

  • p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • Losmapimod interacts with MAPK14 and reduces p38 MAPK phosphorylation.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Cheriyan, J., et al. (2013). Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers. British Journal of Clinical Pharmacology. Available at: [Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4- amine derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives - ResearchGate. Available at: [Link]

  • Foey, A. D., et al. (2000). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. Journal of Immunology. Available at: [Link]

  • Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. Organic Letters. Available at: [Link]

  • Li, Y. P., et al. (2003). TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle. The FASEB Journal. Available at: [Link]

  • Li, G., et al. (2015). p38MAPK activation mediates tumor necrosis factor-α‑induced apoptosis in glioma cells. Molecular Medicine Reports. Available at: [Link]

  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC - NIH. Available at: [Link]

  • Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Overview on Biological Activities of Pyrazole Derivatives - OUCI. Available at: [Link]

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of drug discovery becomes increasingly competitive, the imperative for robust and reproducible experimental data has never been more critical. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and ensure the reproducibility of experimental results pertaining to the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. Drawing upon established principles of medicinal chemistry and pharmacology, we will explore the synthesis, characterization, and biological evaluation of this compound, offering a comparative analysis with structurally related molecules and detailing protocols to foster experimental consistency.

The Criticality of Reproducible Synthesis and Characterization

The journey to reproducible biological data begins with the starting material. The synthesis of this compound, while not extensively documented in publicly available literature, can be approached through established synthetic routes for similar pyrazole-containing compounds. The reproducibility of its synthesis directly impacts the purity and consistency of the compound used in subsequent biological assays.

A plausible synthetic route involves a multi-step process, likely commencing with the construction of the pyrazole ring, followed by the introduction of the pyridin-4-ylmethyl group and the amine functionality. Variations in reaction conditions, purification methods, and starting material quality can introduce impurities that may have off-target effects, leading to inconsistent experimental outcomes.

Table 1: Key Quality Control Parameters for this compound Synthesis

ParameterMethodAcceptance CriteriaRationale for Reproducibility
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the proposed structureConfirms the correct molecule has been synthesized.
Purity HPLC-UV, LC-MS≥95%Minimizes the influence of impurities on biological activity.
Solubility Kinetic and Thermodynamic Solubility AssaysConsistent solubility profile across batchesEnsures consistent dosing in cellular and in vivo studies.
Stability Forced Degradation Studies (pH, light, temperature)Stable under experimental conditionsPrevents degradation of the compound during experiments.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Comparative Analysis with Structurally Similar Compounds

The pyrazole and pyridine moieties are prevalent in many biologically active compounds, particularly kinase inhibitors. To understand the potential biological landscape of this compound and to select appropriate comparative compounds, we can look at molecules with similar structural features. For instance, compounds incorporating a pyrazole core are known to target a variety of kinases, and the pyridine group can influence solubility and interactions with the ATP-binding pocket.

Table 2: Comparison of this compound with Potential Alternative Compounds

CompoundStructural FeaturesPotential TargetsKey Considerations for Comparison
This compound Pyrazole, PyridineKinases, GPCRsNovel compound, limited data
An unlicensed, structurally similar compound Pyrazole, Substituted PhenylJAK kinasesWell-characterized, potential for off-target effects
A different unlicensed, structurally similar compound Pyrazole, Pyrimidinep38 MAPKKnown selectivity profile, different scaffold

This comparative approach allows researchers to benchmark the activity and selectivity of this compound against established molecules, providing a clearer picture of its potential therapeutic utility and helping to identify potential sources of experimental variability.

Establishing Reproducible Biological Assays: A Kinase Inhibition Case Study

Given the structural alerts for kinase activity, a primary area of investigation for this compound would be its effect on a panel of kinases. Reproducibility in these assays is paramount for making sound judgments about the compound's potency and selectivity.

Experimental Workflow for Kinase Inhibition Profiling

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis compound_prep 1. Prepare stock solution of this compound in DMSO serial_dilution 2. Perform serial dilutions to create a dose-response curve add_compound 4. Add diluted compound to the plate serial_dilution->add_compound assay_plate 3. Add kinase, substrate, and ATP to assay plate assay_plate->add_compound incubate 5. Incubate at room temperature add_compound->incubate add_detection 6. Add detection reagent incubate->add_detection read_plate 7. Read plate on a suitable plate reader add_detection->read_plate calc_inhibition 8. Calculate percent inhibition read_plate->calc_inhibition plot_curve 9. Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

Caption: Workflow for determining the IC50 of this compound in a kinase inhibition assay.

Key Sources of Variability and Mitigation Strategies
  • Compound Solubility: Poor solubility can lead to inaccurate concentrations.

    • Mitigation: Determine the kinetic solubility of the compound in the assay buffer and ensure all concentrations used are below this limit.

  • Assay Reagents: Variations in enzyme activity, substrate concentration, and ATP concentration can affect results.

    • Mitigation: Use qualified, single-lot reagents whenever possible. Run control experiments with a known inhibitor to ensure assay performance.

  • Liquid Handling: Inaccurate pipetting can lead to significant errors.

    • Mitigation: Use calibrated pipettes and automated liquid handlers for high-throughput screening.

  • Data Analysis: Different curve-fitting models can yield different IC50 values.

    • Mitigation: Standardize the data analysis workflow, including the model used for IC50 determination (e.g., four-parameter logistic regression).

Conclusion and Future Directions

Ensuring the reproducibility of experimental data for a novel compound like this compound is a multi-faceted challenge that requires a systematic and rigorous approach. By focusing on the fundamentals of reproducible synthesis and characterization, employing robust and well-controlled biological assays, and benchmarking against relevant comparators, researchers can build a solid foundation of trustworthy data. This, in turn, will accelerate the drug discovery process and increase the likelihood of translating promising preclinical findings into viable therapeutic candidates. Future work should focus on expanding the biological characterization of this compound, including in vivo efficacy and safety studies, with a continued emphasis on experimental reproducibility at every stage.

References

  • The Importance of Reproducibility in Scientific Research. (Source: National Institutes of Health) [Link]

Orthogonal Validation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine Activity: A Guide for Target Confirmation and In-Cell Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the initial identification of a bioactive small molecule is merely the first step in a rigorous journey toward a validated therapeutic candidate. The path is fraught with potential for misinterpretation, off-target effects, and experimental artifacts. It is therefore imperative to employ a multi-pronged, orthogonal approach to validate the activity of any promising compound. This guide provides an in-depth framework for the orthogonal validation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a novel heterocyclic compound with potential therapeutic applications. Drawing from established principles of drug discovery, we will explore a series of independent experimental strategies to build a robust body of evidence for its mechanism of action.

The chemical scaffold of this compound, incorporating both pyrazole and pyridine moieties, is frequently observed in compounds targeting protein kinases.[1] Pyrazole derivatives have demonstrated a wide array of biological activities, including roles as anti-inflammatory, analgesic, and anticancer agents, often through the modulation of kinase signaling pathways.[2][3] Given this precedent, this guide will proceed under the working hypothesis that this compound functions as an intracellular kinase inhibitor. Our objective is to present a comprehensive validation strategy that confirms direct target engagement, elucidates downstream functional consequences, and assesses the phenotypic impact on cellular systems.

The Imperative of Orthogonal Validation

Orthogonal validation is the practice of using multiple, distinct methods that rely on different physical principles to interrogate the same biological question.[4] This approach is critical for de-risking drug discovery projects by ensuring that an observed biological effect is not an artifact of a particular assay technology.[5] For a putative kinase inhibitor, this means moving beyond a primary biochemical screen to confirm that the compound directly binds to its intended target within the complex milieu of a living cell, and that this binding event translates into a measurable downstream functional outcome.

This guide will detail two distinct, yet complementary, orthogonal approaches to validate the activity of this compound:

  • Direct Target Engagement in Live Cells: Employing methods that directly measure the physical interaction between the compound and its putative kinase target within an intact cellular environment.

  • Downstream Pathway Modulation: Assessing the functional consequences of target engagement by quantifying the phosphorylation of a known substrate of the target kinase.

By integrating data from these disparate methodologies, we can construct a compelling and trustworthy case for the compound's mechanism of action.

Part 1: Confirming Direct Target Engagement in a Cellular Context

The foundational pillar of validating a targeted therapy is the unequivocal demonstration that the compound physically interacts with its intended molecular target in a physiologically relevant setting. To this end, we will employ two powerful, industry-standard techniques: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that reversibly binds to the same target (the energy acceptor).[7] A test compound that engages the target will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[8] This allows for the quantitative determination of compound affinity and target occupancy in real-time within intact cells.[9]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Transfect cells with NanoLuc®-Kinase Fusion Vector prep2 Plate cells in 96-well assay plates prep1->prep2 assay1 Add serial dilutions of This compound prep2->assay1 assay2 Add NanoBRET® Tracer assay1->assay2 assay3 Add NanoLuc® Substrate (Extracellular Inhibitor Present) assay2->assay3 assay4 Measure Donor (460nm) and Acceptor (610nm) Emission assay3->assay4 analysis1 Calculate BRET Ratio (Acceptor/Donor) assay4->analysis1 analysis2 Plot BRET Ratio vs. Compound Concentration analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect cells with a plasmid encoding the putative kinase target fused to NanoLuc® luciferase and a suitable transfection reagent.

    • 24 hours post-transfection, harvest and resuspend cells in Opti-MEM.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Opti-MEM.

    • In a white, 96-well assay plate, add the diluted compound to the appropriate wells.

    • Add the pre-determined optimal concentration of the NanoBRET™ fluorescent tracer to all wells.

    • Add the transfected cells to all wells.

  • Luminescence Measurement:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer equilibration.

    • Add the Nano-Glo® substrate/extracellular NanoLuc® inhibitor mixture to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in cells and tissues.[10] The principle behind CETSA is that ligand binding stabilizes a protein, resulting in an increase in its thermal stability.[11] In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures.[12] The subsequent aggregation and precipitation of unfolded proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.[13] A ligand-induced shift in the melting curve to higher temperatures provides direct evidence of target engagement.[14]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Protein Detection treat1 Culture cells to confluence treat2 Treat cells with Vehicle or This compound treat1->treat2 heat1 Aliquot cell suspensions treat2->heat1 heat2 Heat aliquots to a range of temperatures heat1->heat2 heat3 Cool on ice heat2->heat3 lysis1 Lyse cells (freeze-thaw) heat3->lysis1 lysis2 Centrifuge to separate soluble and precipitated fractions lysis1->lysis2 detect1 Collect supernatant (soluble fraction) lysis2->detect1 detect2 Quantify target protein (e.g., Western Blot) detect1->detect2 detect3 Generate melt curves detect2->detect3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Grow the selected cell line (e.g., a cancer cell line known to be sensitive to kinase inhibition) to ~80-90% confluency.

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of the target kinase in each sample by Western blot using a specific antibody.

    • Quantify the band intensities and normalize them to the intensity of the sample heated at the lowest temperature.

  • Data Analysis:

    • Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples.

    • The resulting curves represent the melting curves of the target protein. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Part 2: Assessing Downstream Functional Consequences

Confirming direct target binding is essential, but it is equally important to demonstrate that this binding event leads to the intended biological consequence—in this case, the inhibition of the kinase's catalytic activity. This can be achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Phospho-Kinase Substrate ELISA

A phospho-specific Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method to measure the level of phosphorylation of a particular protein at a specific site. By treating cells with this compound and then measuring the levels of a phosphorylated substrate of the target kinase, we can directly assess the compound's functional inhibitory activity in a cellular context.

ELISA_Workflow cluster_cell_treatment Cell Treatment cluster_elisa_procedure ELISA Procedure cluster_data_analysis Data Analysis cell_treat1 Plate cells and grow to desired confluency cell_treat2 Treat with serial dilutions of This compound cell_treat1->cell_treat2 cell_treat3 Lyse cells and collect lysate cell_treat2->cell_treat3 elisa1 Add lysate to antibody-coated 96-well plate cell_treat3->elisa1 elisa2 Incubate and wash elisa1->elisa2 elisa3 Add detection antibody (phospho-specific) elisa2->elisa3 elisa4 Add HRP-conjugated secondary antibody elisa3->elisa4 elisa5 Add substrate and measure absorbance elisa4->elisa5 analysis1 Normalize absorbance values elisa5->analysis1 analysis2 Plot % Inhibition vs. Compound Concentration analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for a phospho-specific substrate ELISA.

  • Cell Culture and Treatment:

    • Plate a relevant cell line in a 96-well culture plate and grow overnight.

    • Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-4 hours). Include vehicle-only controls.

  • Cell Lysis:

    • Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing phosphatase and protease inhibitors.

  • ELISA:

    • Transfer the cell lysates to a phospho-substrate ELISA plate that is pre-coated with a capture antibody for the total substrate protein.

    • Incubate to allow the substrate to bind.

    • Wash the plate to remove unbound material.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After a final wash, add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the vehicle-treated control.

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of substrate phosphorylation.

Data Synthesis and Interpretation

The power of the orthogonal validation approach lies in the synthesis of data from multiple, independent assays. By comparing the results from direct binding assays with those from functional and phenotypic assays, a comprehensive picture of the compound's activity can be formed.

Comparative Data Summary
Assay TypeMethodEndpoint MeasuredExpected Outcome for an Active Compound
Target Engagement NanoBRET™ TEIC50 of tracer displacementPotent, dose-dependent decrease in BRET signal
Target Engagement CETSAThermal shift (ΔTm)Significant increase in the melting temperature of the target protein
Functional Activity Phospho-Substrate ELISAIC50 of phosphorylation inhibitionDose-dependent reduction in substrate phosphorylation
Alternative Compound Known Kinase Inhibitor XIC50 / ΔTmServes as a positive control for assay performance

A strong correlation between the IC50 values obtained from the NanoBRET™ assay and the phospho-substrate ELISA would provide compelling evidence that the observed inhibition of downstream signaling is a direct result of the compound binding to its intended target. The thermal stabilization observed in the CETSA experiment further corroborates this on-target engagement.

Conclusion

The validation of a small molecule's activity is a critical and multifaceted process that demands rigorous scientific inquiry. By moving beyond a single assay and embracing an orthogonal validation strategy, researchers can build a robust and reliable data package that substantiates the proposed mechanism of action. The combination of direct target engagement assays like NanoBRET™ and CETSA with functional downstream assessments such as phospho-specific ELISAs provides a powerful framework to confirm the activity of this compound as a putative kinase inhibitor. This comprehensive approach not only enhances confidence in the compound's therapeutic potential but also provides a solid foundation for its continued development.

References

  • Vasta, J. D., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link][7]

  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link][9]

  • Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4107. Retrieved from [Link][14]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link][15]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link][16]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link][11]

  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16357-16384. Retrieved from [Link][17]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2197-2207. Retrieved from [Link][13]

  • Paulini, G., et al. (2020). Searching for inhibitors of human H2S-synthesizing enzymes by orthogonal methods. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1243. Retrieved from [Link][18]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link][12]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link][10]

  • Bouzian, A., et al. (2025). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Der Pharma Chemica. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. Retrieved from [Link][20]

  • Zhang, J. H., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One, 14(1), e0209824. Retrieved from [Link][5]

  • Li, Y., et al. (2020). Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. Molecules, 25(18), 4296. Retrieved from [Link][21]

  • Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4567-4581. Retrieved from [Link][2]

  • Hang, H. C., et al. (2023). Orthogonal Enzyme–Substrate Design Strategy for Discovery of Human Protein Palmitoyltransferase Substrates. Journal of the American Chemical Society, 145(40), 21876-21886. Retrieved from [Link][22]

  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. Retrieved from [Link][23]

  • Husz, D. C., et al. (2021). An activator of a two-component system controls cell separation and intrinsic drug resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 118(12), e2023114118. Retrieved from [Link][24]

  • Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Retrieved from [Link][25]

  • Day, A. J., & Hubbard, R. E. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery (pp. 149-181). Royal Society of Chemistry. Retrieved from [Link][26]

  • Alegaon, S. G., et al. (2014). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Bioorganic Chemistry, 54, 51-59. Retrieved from [Link][27]

  • Abenavoli, L., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2187. Retrieved from [Link][28]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. Retrieved from [Link][29]

  • Orozco-Castañeda, H. J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. Retrieved from [Link][30]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Retrieved from [Link][31]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Retrieved from [Link][32]

  • Rich, R. L., et al. (2006). Analysis of small-molecule interactions using Biacore S51 technology. Analytical Biochemistry, 353(1), 112-120. Retrieved from [Link][33]

  • El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1339. Retrieved from [Link][3]

  • Sharma, P., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2743-2748. Retrieved from [Link][34]

  • Liu, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-930. Retrieved from [Link][1]

  • Kim, D., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Retrieved from [Link][35]

Sources

Comparative Analysis: The Established BTK Inhibitor Ibrutinib vs. the Novel Scaffold 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis between Ibrutinib, a clinically approved first-in-class inhibitor of Bruton's tyrosine kinase (BTK), and 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, a novel heterocyclic compound. While Ibrutinib is a well-characterized therapeutic agent, this compound represents a chemical scaffold with potential for development. This document is structured not as a direct comparison of established performance data—which does not exist for the pyrazole compound—but as a strategic guide for researchers. It outlines the established benchmarks set by Ibrutinib and provides a comprehensive framework of experimental protocols required to evaluate the potential of a new chemical entity like this compound as a kinase inhibitor.

Section 1: Introduction to the Comparators

Ibrutinib: The Clinical Benchmark

Ibrutinib (marketed as Imbruvica) is a small molecule drug that has transformed the treatment landscape for several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Its primary mechanism of action is the potent and irreversible inhibition of Bruton's tyrosine kinase (BTK).[1][3]

  • Chemical Structure: (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

  • Mechanism: The acrylamide group in Ibrutinib's structure forms a covalent bond with the cysteine residue Cys-481 in the active site of BTK.[1][4] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively shutting down the B-cell receptor (BCR) signaling pathway that is critical for the proliferation and survival of malignant B-cells.[3][5]

This compound: A Novel Chemical Scaffold

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a common motif in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7]

  • Chemical Structure: this compound

  • Known Activity: Specific biological data for this exact compound is not widely published in peer-reviewed literature, marking it as a novel chemical entity (NCE) or fragment. Its structural components—a pyrazole core linked to a pyridine ring—present a valid starting point for a fragment-based or lead discovery campaign, potentially targeting ATP-binding sites within kinases. This guide will proceed by outlining the necessary experimental work to determine its biological function, using Ibrutinib as the comparative standard.

Section 2: Mechanism of Action and Target Pathway

Ibrutinib's efficacy is rooted in its precise targeting of the BCR signaling cascade. This pathway is essential for normal B-cell development but is often constitutively active in B-cell cancers.[1][8]

Upon B-cell receptor activation, upstream kinases activate BTK, which in turn phosphorylates key substrates like phospholipase C gamma 2 (PLCγ2).[8][9] This triggers a cascade involving calcium mobilization and the activation of transcription factors (e.g., NF-κB) that promote cell survival and proliferation.[1][5] Ibrutinib's irreversible binding to BTK halts this entire process.[3]

Below is a diagram illustrating the BCR pathway and Ibrutinib's point of intervention.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Kinases) BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Ca_DAG Ca²⁺ Mobilization DAG Activation PLCg2->Ca_DAG Downstream Downstream Signaling (NF-κB, ERK, PI3K) Ca_DAG->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition Unknown_Compound 1-(pyridin-4-ylmethyl) -1H-pyrazol-4-amine (Hypothetical Target) Unknown_Compound->BTK Potential Inhibition?

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Section 3: Comparative Performance Data

A critical aspect of drug development is quantifying a compound's potency and selectivity. For Ibrutinib, these values are well-established. The goal for a novel compound would be to generate analogous data through the protocols detailed in Section 4.

ParameterIbrutinib (Established Data)This compound
Primary Target Bruton's Tyrosine Kinase (BTK)To be determined
Binding Mode Irreversible (Covalent)To be determined
BTK IC₅₀ (Biochemical) ~0.5 nM[3][10]To be determined via Protocol 4.1
Cellular BTK IC₅₀ ~8-11 nM[3][10]To be determined via Protocol 4.3
Key Off-Targets TEC, ITK, EGFR, JAK3, BLK[11][12]To be determined via Protocol 4.2
Effect on B-Cell Proliferation Inhibition, Apoptosis Induction[1][10]To be determined via Protocol 4.3

Section 4: Experimental Framework for Comparative Analysis

To evaluate this compound against Ibrutinib, a tiered experimental approach is necessary. This section provides detailed, step-by-step protocols for the key assays required.

Protocol: In Vitro Kinase Assay (BTK Potency)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant human BTK and compare it to Ibrutinib. A common method is a radiometric assay using [γ-³²P]ATP.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[15]

    • Dilute recombinant human BTK enzyme to a working concentration (e.g., 50 nM) in kinase buffer.[16]

    • Prepare a substrate solution (e.g., a generic tyrosine kinase peptide substrate) in kinase buffer.

    • Prepare a serial dilution of the test compound and Ibrutinib (positive control) in DMSO, followed by a final dilution in kinase buffer.

    • Prepare an ATP solution containing a mix of cold ATP and [γ-³²P]ATP (final concentration ~100 µM).[16]

  • Reaction Setup (in a 96-well plate):

    • To each well, add 10 µL of the compound dilution (or DMSO for control).

    • Add 20 µL of the BTK enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Add 10 µL of the peptide substrate solution.

  • Initiation and Termination:

    • Initiate the kinase reaction by adding 10 µL of the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Detection and Analysis:

    • Spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the mat extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the filter using a scintillation counter.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Causality: This assay directly measures the compound's ability to inhibit the catalytic function of the isolated BTK enzyme, providing a pure biochemical potency value (IC₅₀) that is essential for initial characterization.

Protocol: Kinase Selectivity Profiling

Objective: To assess the selectivity of the test compound by screening it against a broad panel of kinases, comparing its "hit" profile to that of Ibrutinib.

Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX, Promega). The core principle is similar to the single kinase assay but is multiplexed.

  • Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM) to the screening service.[12]

  • Assay Performance: The service will perform binding or enzymatic assays against a panel of hundreds of kinases (e.g., KINOMEscan™ or ADP-Glo™).

  • Data Analysis:

    • Results are typically provided as "% Inhibition at 1 µM".

    • A "hit" is defined as inhibition above a certain threshold (e.g., >50%).

    • Compare the number and identity of off-target hits for the test compound with the known profile of Ibrutinib. Ibrutinib is known to inhibit 17 kinases other than BTK by more than 50% in such panels.[17]

Causality: A highly selective compound is often desirable to minimize off-target side effects. This experiment is a critical step in drug development to predict potential toxicities and understand the compound's broader biological activity.[11]

Protocol: Cell-Based Proliferation Assay

Objective: To determine if the test compound can inhibit the proliferation of BTK-dependent cancer cells.

Methodology:

  • Cell Culture: Culture a BTK-dependent B-cell lymphoma cell line (e.g., TMD8 or Ramos cells) in appropriate media.[18]

  • Cell Plating: Seed the cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and Ibrutinib for 72 hours.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells and determine the IC₅₀ value.

Causality: This assay moves from a biochemical to a cellular context. It validates that the compound can cross the cell membrane and inhibit its target in a complex biological system, leading to a desired phenotypic outcome (reduced proliferation).

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding (target engagement) of the test compound to BTK within intact cells.[19][20]

Methodology:

  • Treatment: Treat intact cells (e.g., the same cell line from Protocol 4.3) with a high concentration of the test compound or vehicle (DMSO) for 1 hour.[21]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[21][22]

  • Cell Lysis and Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.

  • Detection:

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for BTK.

  • Analysis:

    • In vehicle-treated cells, the BTK band will disappear as the temperature increases, reflecting denaturation.

    • If the test compound binds and stabilizes BTK, the protein will remain soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement.[22][23]

The workflow for this crucial validation step is outlined below.

CETSA_Workflow cluster_prep Step 1: Cell Treatment cluster_heat Step 2: Thermal Challenge cluster_process Step 3: Lysis & Separation cluster_detect Step 4: Detection & Analysis start Culture BTK-expressing cells treat Treat cells with Vehicle (DMSO) or Test Compound start->treat heat Heat aliquots across a temperature gradient (e.g., 40-65°C) treat->heat lyse Lyse cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect soluble fraction (supernatant) centrifuge->collect wb Analyze soluble fraction by Western Blot for BTK collect->wb analyze Compare protein levels: Stabilization = Target Engagement wb->analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Section 5: Conclusion and Future Directions

Ibrutinib serves as a powerful and well-understood benchmark in the field of B-cell malignancy therapeutics. Its high potency against BTK is coupled with known off-target activities that have spurred the development of more selective second-generation inhibitors.[17][24]

For a novel compound like this compound, the path to characterization is clear. The experimental framework provided in this guide outlines the essential steps to determine its potential as a kinase inhibitor. By systematically generating data on its biochemical potency, selectivity, cellular activity, and target engagement, researchers can directly compare its performance metrics against the established profile of Ibrutinib. This structured approach is fundamental to identifying promising new chemical entities and advancing them through the drug discovery pipeline.

References

  • Ibrutinib - Wikipedia. (n.d.).
  • Burger, J. A. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC - NIH.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • Lymphoma Hub. (2024, July 17).
  • Tendler, C. L. (2013, September 10). The Mechanism of Action of Ibrutinib. Targeted Oncology.
  • Drugs.com. (2024, May 29). Ibrutinib: Uses, Dosage, Side Effects, Warnings.
  • Selleckchem.com. (2024, September 12). Ibrutinib is an Irreversible Btk Inhibitor for Chronic Lymphocytic Leukemia Research.
  • Patsnap Synapse. (2024, July 17).
  • Chu, Y., et al. (2017). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. PubMed Central.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
  • Frontiers in Immunology. (n.d.).
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024, July 9). PMC - NIH.
  • Molecular Cancer Therapeutics - AACR Journals. (n.d.). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling.
  • PNAS. (n.d.).
  • Bruton's tyrosine kinase - Wikipedia. (n.d.).
  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. (n.d.). PMC - PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. (2019, December 23). PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023, February 14).
  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE.
  • Kinase selectivity of zanubrutinib and ibrutinib. (n.d.).
  • In vitro kinase assay v1. (2023, June 27).
  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018, November 29).
  • CETSA. (n.d.).
  • Principle of the cellular thermal shift assay (CETSA). (n.d.).
  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2025, August 9). Der Pharma Chemica.
  • Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (n.d.). PMC - NIH.
  • Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. (n.d.).
  • Overview on Biological Activities of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

Sources

A Head-to-Head Study of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of ligands for numerous biological targets.[1][2] This is particularly true in the realm of kinase inhibitor discovery, where the pyrazole ring acts as a bioisostere of the adenine core of ATP, enabling competitive binding to the kinase active site. This guide provides a comprehensive, head-to-head comparison of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine derivatives and related pyrazolopyrimidines, focusing on their performance as kinase inhibitors. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed methodologies for key evaluative assays.

The Pyrazole Scaffold: A Foundation for Kinase Inhibition

The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound scaffold, our focus, presents several key features for interaction with kinase targets:

  • The Pyrazole Core : Forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • The 4-Amino Group : Acts as a key hydrogen bond donor, further anchoring the molecule in the active site.

  • The 1-(pyridin-4-ylmethyl) Substituent : This group can be modified to explore different regions of the ATP-binding site, influencing both potency and selectivity.

Comparative Analysis of Pyrazole Derivatives: A Data-Driven Approach

While direct head-to-head studies of a single series of this compound derivatives are not extensively published, we can construct a comparative analysis by examining data from various studies on related pyrazole and pyrazolopyrimidine-based kinase inhibitors. This approach allows us to understand the impact of specific structural modifications on inhibitory activity.

Impact of Core Structure and Substituents on Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) of various pyrazole and pyrazolopyrimidine derivatives against different kinases, illustrating the impact of structural modifications.

Compound IDCore StructureKey SubstituentsTarget Kinase(s)IC50 (nM)Reference
Compound 3f 4-Amino-(1H)-pyrazolePyrimidine-basedJAK13.4[3]
JAK22.2[3]
JAK33.5[3]
Compound 11b 4-Amino-(1H)-pyrazole7H-pyrrolo[2,3-d]pyrimidine-basedJAK2(Cell IC50: 350)[3]
Compound 15 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine1-methyl-1H-pyrazol-4-yl at C4CDK2(Ki: 5)[4][5]
Compound 33a Pyrazolo[3,4-d]pyrimidine3-fluoroaniline at C4CDK2(Comparable to Roscovitine)[6]
Compound 1a Pyrazolopyrimidine-sulfonamideSulfonamide groupAurora Kinase A<10[7]
CDK1<10[7]
Compound 11b (Pim-1) Pyrazolo[1,5-a]pyrimidine3-aryl-5-aminoPim-1<100[8]

Expert Insights: The data clearly demonstrates that subtle changes to the pyrazole scaffold can lead to significant shifts in potency and selectivity. For instance, the modifications leading to Compound 3f resulted in a potent pan-JAK inhibitor with low nanomolar IC50 values against JAK1, JAK2, and JAK3.[3] In contrast, Compound 11b from the same study showed more selective cytotoxicity towards cell lines with dysregulated JAK2.[3] The fusion of the pyrazole with a pyrimidine ring, as seen in the pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, offers additional points for modification to tune activity against different kinase families like CDKs and Pim-1.[6][8]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of the target kinase. The pyrazole core, often with a fused pyrimidine ring, mimics the adenine portion of ATP, forming hydrogen bonds with the kinase hinge region. This interaction prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby inhibiting the downstream signaling pathway.

G cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Binding Pocket p_loop P-Loop dfg_motif DFG Motif inhibitor Pyrazole Derivative inhibitor->hinge H-Bonds inhibitor->atp_pocket Occupies atp ATP atp->atp_pocket Binding Blocked

Caption: Interaction of a pyrazole derivative with the kinase active site.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.

In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Assay Setup: In a 384-well plate, add the test compound, the Eu-labeled antibody, and the kinase. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

Materials:

  • Cancer cell line (e.g., K562, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Workflow for Pyrazole-Based Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors follow a structured workflow, from initial design to preclinical evaluation.

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization a Scaffold Selection & Design b Chemical Synthesis a->b c In-Vitro Kinase Assays b->c d Cell-Based Proliferation Assays c->d e SAR Studies d->e Active Hits f ADME/Tox Profiling e->f g In-Vivo Efficacy Models f->g h Preclinical Development g->h Candidate Drug

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment by Structural Analogy

The core principle for managing a novel compound is to assess the risks associated with its structural components. By understanding the hazards of pyridine, pyrazole, and aromatic amines, we can build a comprehensive and cautious disposal plan.

  • The Pyridine Moiety : Pyridine and its derivatives are known to be flammable liquids with a strong, unpleasant odor.[1][2][3] They are generally considered harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Exposure can cause irritation to the skin, eyes, and respiratory system.[5][6] Systemic effects from significant exposure may include damage to the liver, kidneys, and central nervous system.[1][4][5] When heated to decomposition, pyridine can release toxic cyanide fumes.[4]

  • The Pyrazole Moiety : The pyrazole ring system and its derivatives are also associated with several hazards. They are often solids that can cause skin and eye irritation and may be harmful if swallowed.[7][8] Some pyrazole derivatives have demonstrated hepatotoxicity (liver damage) and other organ-specific toxicity in animal studies.[7][8][9]

  • The Aromatic Amine Functional Group : Aromatic amines as a class are of significant toxicological concern. Many compounds in this family are known or suspected carcinogens, typically requiring metabolic activation to exert their effects.[10] They are also recognized as potential environmental pollutants that should not be released into waterways or soil.[10]

Part 2: Hazard Data Summary

The following table summarizes the anticipated hazards for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine based on the assessment of its structural analogs. This information is critical for safe handling and for correctly labeling waste containers.

PropertyInferred Data & Justification
Physical State Solid (Typical for similar, substituted pyrazole compounds at standard temperature and pressure).
Assumed GHS Hazards Acute Toxicity, Oral (Harmful): Based on pyridine and pyrazole data.[4][8] Skin Corrosion/Irritation: Based on pyridine and pyrazole data.[5][8] Serious Eye Damage/Irritation: Based on pyridine and pyrazole data.[5][8] Environmental Hazard (Harmful to aquatic life): A prudent assumption for aromatic amines and heterocyclic compounds.[8][10]
Primary Exposure Routes Inhalation (of dust), skin contact, eye contact, ingestion.
Known Incompatibilities Strong Oxidizing Agents: Common incompatibility for organic amines. Strong Acids: Pyridine and amine groups are basic and will react, often exothermically. Acid Chlorides & Anhydrides: Can react violently with the amine group.
Hazardous Decomposition Upon combustion or thermal decomposition, expect the release of toxic gases, including Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and potentially Hydrogen Cyanide (HCN) from the pyridine ring.[4][5]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, step-by-step process for the safe disposal of this compound from the point of generation to its final handoff to safety professionals.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense against exposure.

  • Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation from dust or splashes.

  • Nitrile Gloves: Wear compatible chemical-resistant gloves. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.

  • Laboratory Coat: A fully buttoned lab coat protects your skin and personal clothing from contamination.

Step 2: Waste Characterization and Segregation

Properly characterizing and segregating waste prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate as Hazardous: All waste containing this compound, including pure compound, solutions, reaction mixtures, and contaminated materials (e.g., weigh paper, gloves), must be disposed of as hazardous chemical waste.

  • Do Not Sewer: This material must never be disposed of down the drain.[11] Aromatic amines and heterocyclic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.[1][8][10]

  • Segregate Incompatibles: Keep this waste stream separate from acidic waste, oxidizing agents, and other reactive chemicals to prevent violent reactions within the waste container.[12]

Step 3: Select a Compatible Waste Container

The integrity of the waste container is paramount for safe storage and transport.

  • Container Material: Use a chemically-resistant container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the material is compatible with organic amines and pyridines.[13]

  • Container Condition: The container must be clean, dry, and in good condition with no cracks or residue on the outside.

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[13]

Step 4: Label the Waste Container Correctly

Accurate and complete labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][14] It ensures everyone who handles the container understands its contents and associated dangers.

  • Use an EHS Tag: Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Required Information:

    • The words "Hazardous Waste" .[14]

    • Full Chemical Name: Write out "this compound". Do not use abbreviations or chemical formulas.[11] For mixtures, list all components and their approximate percentages.

    • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).

    • Generator Information: Your name, Principal Investigator (PI), department, and lab location.

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation while awaiting pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[15]

  • Keep Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste to it.[12]

Step 6: Arrange for Final Disposal

Hazardous waste must be disposed of through a certified waste handler.

  • Contact EHS: Once the waste container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[11]

  • Do Not Accumulate: Do not let waste accumulate for extended periods. Regulations limit the amount of time waste can be stored in an SAA.[14]

Part 4: Decontamination and Spill Management

  • Glassware Decontamination: Any glassware that has come into contact with the compound must be decontaminated. The first rinse (with a suitable solvent like ethanol or acetone) must be collected and disposed of as hazardous chemical waste.[15] Subsequent rinses can typically be managed as non-hazardous waste. For highly toxic materials, the first three rinses must be collected.[15]

  • Small Spill Cleanup: For a small spill of solid material, carefully sweep it up, avoiding dust generation. For a small liquid spill, absorb it with an inert material like vermiculite or sand. Place all contaminated cleanup materials into a sealed container, label it as hazardous waste, and dispose of it through EHS.

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from working with this compound.

DisposalWorkflow start Waste Generated (e.g., excess reagent, contaminated gloves, reaction mixture, first rinseate) characterize Characterize Waste: Is it 1-(pyridin-4-ylmethyl)- 1H-pyrazol-4-amine or contaminated with it? start->characterize decision Treat as Hazardous Waste characterize->decision container Select Compatible Waste Container (HDPE or Glass, secure lid) decision->container Yes label Label Container Correctly - 'Hazardous Waste' - Full Chemical Name(s) - Hazards, Dates, PI Info container->label store Store in Designated SAA - At point of generation - Secondary containment - Keep container sealed label->store ehs Container Full or Project Complete? store->ehs ehs->store No contact Schedule Pickup with Environmental Health & Safety (EHS) ehs->contact Yes end Proper Disposal contact->end

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

  • University of Tennessee Knoxville Environmental Health and Safety. How to Dispose of Chemical Waste.[Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[Link]

  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.[Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.[Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment.[Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • GOV.UK. (2024). Pyridine: general information.[Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine.[Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.[Link]

  • Haz-Map. Pyrazole - Hazardous Agents.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards.[Link]

  • National Center for Biotechnology Information. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.[Link]

  • FacilitiesNet. (2008). Complying with OSHA's Hazardous Waste Standards.[Link]

  • Canyon Components. PYRIDINE Chemical compatibility.[Link]

  • MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine.[Link]

  • Wikipedia. Pyridine.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17354268, 1-Methyl-1H-pyrazol-4-ylamine hydrochloride.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine.[Link]

  • National Center for Biotechnology Information. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.[Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.[Link]

  • National Center for Biotechnology Information. (2012). The impact of aromatic amines on the environment: risks and damages.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide.[Link]

Sources

A Comprehensive Safety Protocol for Handling 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety and operational protocols for the handling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS No. 3524-31-0). As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a self-validating system of laboratory safety.

Given the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound, we will adopt a conservative safety posture.[1] This protocol is synthesized from the known hazard profiles of its core structural motifs—the pyridine ring and the aminopyrazole ring—and data from close structural analogs. All novel or uncharacterized compounds should be treated as potentially hazardous.[2][3]

Hazard Assessment: A Profile by Structural Analogy

To establish a reliable safety framework, we must analyze the hazards associated with the constituent parts of the molecule. The pyridine moiety is known for its potential toxicity and flammability, while pyrazole and heterocyclic amine derivatives frequently present risks of irritation and sensitization.[4][5]

A structural isomer, 1-(pyridin-4-yl)-1H-pyrazol-4-amine, has published GHS classifications that provide the most direct toxicological analogy.[6] We will use this data as a foundational baseline for our handling precautions.

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassificationAssociated RisksRationale & Authoritative Source
Acute Toxicity, Oral Harmful if swallowed.[6][7][8]Pyridine and various pyrazole derivatives are documented as having oral toxicity.[4][9]
Skin Corrosion/Irritation Causes skin irritation.[6][7][10][11]A common hazard for heterocyclic amines; direct contact must be avoided.[12]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7][10][11]Direct contact with particles or solutions can lead to significant eye damage.[13]
Respiratory Irritation May cause respiratory irritation.[6][7]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[14]
Flammability Potentially flammable liquid/solid.The parent compound, pyridine, is a flammable liquid. While this derivative is a solid, this property necessitates caution around ignition sources.[14]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to mitigate the risks identified above. The selection of each component is based on providing a robust barrier against the specific chemical and physical hazards of this compound.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale & Causality
Primary Engineering Control Certified Chemical Fume Hood: All weighing, transfers, and reactions must be conducted within a properly functioning fume hood.[4][15]This is the most critical step to prevent inhalation of potentially harmful dust or vapors, addressing the respiratory irritation and toxicity hazards.[14][16]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene): Avoid latex gloves.[4] For tasks with a higher risk of spills, double-gloving is required.[5]Nitrile and neoprene provide superior resistance to pyridine and related heterocyclic compounds.[15] Gloves must be inspected for tears before each use and disposed of properly after handling.
Eye & Face Protection Chemical Splash Goggles: Must be worn at all times in the laboratory.[3] Face Shield: A full-face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers of solutions, exothermic reactions).[16][17]Goggles provide a seal around the eyes to protect against splashes and airborne particles that can cause serious irritation.[10][13] A face shield adds a necessary layer of protection for the entire face.
Skin & Body Protection Chemical-Resistant Laboratory Coat: Must be fully buttoned with sleeves rolled down.Provides a critical barrier to protect skin from accidental contact, which can cause irritation.[13][14]
Respiratory Protection NIOSH-Approved Respirator: Required only if engineering controls fail or during major spill cleanup.[18][19]A fume hood is the primary control. Respirators are a secondary line of defense for non-routine events and require proper fit-testing and training.[16]
Foot Protection Closed-Toe Shoes: Leather or chemical-resistant material is recommended.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden in the laboratory.[2][20]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the potential for exposure at every stage of handling.

Step 1: Preparation and Pre-Handling

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood to minimize traffic in and out of the workspace.

  • Locate Safety Equipment: Before beginning, visually confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Don PPE: Put on all required PPE as detailed in Table 2, ensuring a proper fit.

Step 2: Weighing and Transfer of Solid Compound

  • Perform all weighing operations within the fume hood or on a balance situated in a containment enclosure.

  • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • If transferring to a flask for dissolution, do so slowly.

  • Immediately and securely cap the source container after dispensing.

Step 3: Post-Handling Decontamination

  • Wipe down the spatula, any affected surfaces within the fume hood, and the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

  • Dispose of all contaminated wipes and disposable items in a designated, sealed hazardous waste container.[20]

  • Carefully remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally eye protection.

  • Wash hands thoroughly with soap and water after exiting the laboratory.[14]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow start Start: Assess Task with This compound eng_control Is a certified chemical fume hood available and operational? start->eng_control stop STOP Do not proceed without proper engineering controls. eng_control->stop No task_type What is the scale and nature of the task? eng_control->task_type Yes task_solid Routine Weighing/Transfer of small quantities (<1g) of solid task_type->task_solid Solid Handling task_solution Work with dilute solutions (low volume) task_type->task_solution Solution Handling task_high_risk High-Risk Operations: - Large quantities (>1g) - Risk of splashing/aerosolization - Heating or exothermic reaction task_type->task_high_risk High-Risk ppe_base Minimum Required PPE: - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Chemical-Resistant Lab Coat task_solid->ppe_base task_solution->ppe_base ppe_enhanced Enhanced PPE Required: - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Face Shield (over goggles) - Chemical-Resistant Lab Coat task_high_risk->ppe_enhanced

Caption: PPE selection workflow based on task-specific risk assessment.

Contingency and Disposal Protocols

Emergency Procedures

Preparation is the golden rule of laboratory safety.[20] In the event of an exposure, act immediately.

Table 3: Emergency Exposure Response

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][10][21]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10][18]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical name to the medical personnel.[9]

Spill Management

  • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and your supervisor. If necessary, contact your institution's emergency response team. Do not attempt to clean it up without appropriate respiratory protection and training.[13][18]

Waste Disposal

  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container. Never mix with incompatible waste streams.[14]

  • Do not pour any amount of this chemical or its solutions down the drain.[20][22]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[22]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]

  • Cole-Parmer. Material Safety Data Sheet. Cole-Parmer. [Link]

  • National Center for Biotechnology Information. Pyridine, 4-(4-aminopyrazol-1-yl)-. PubChem. [Link]

  • National Center for Biotechnology Information. 1H-pyrazol-4-amine. PubChem. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • National Center for Biotechnology Information. 1-methyl-1H-pyrazol-4-amine. PubChem. [Link]

  • University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.